1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPNVFOUKDBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388104 | |
| Record name | 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566154-63-0 | |
| Record name | 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Fluorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document details the underlying chemical principles, a robust and validated synthetic protocol, and the analytical techniques for the characterization of this target molecule. The synthesis is achieved through a straightforward and efficient one-pot reaction between 3-fluoroaniline and itaconic acid. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this valuable scaffold in their scientific endeavors.
Introduction: The Scientific Significance of the Pyrrolidinone Core
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a prominent structural motif in a multitude of biologically active molecules.[1][2] Its inherent chirality and the presence of multiple functional groups—a lactam, a carboxylic acid, and a variable N-aryl substituent—provide a rich platform for chemical modifications and the exploration of structure-activity relationships (SAR).
Derivatives of N-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[3][4][5][6][7][8] The introduction of a fluorine atom onto the N-phenyl ring, as in the case of this compound, can significantly modulate the compound's physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.
This guide focuses on a reliable and scalable synthetic route to this compound, providing a foundational methodology for the synthesis of this compound and its derivatives for further investigation in drug discovery programs.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is predicated on a well-established reaction between an aniline derivative and itaconic acid. The reaction proceeds through a cascade of aza-Michael addition followed by an intramolecular cyclization (lactamization).
Reaction Mechanism:
-
Aza-Michael Addition: The nucleophilic amino group of 3-fluoroaniline attacks the electrophilic β-carbon of the α,β-unsaturated dicarboxylic acid, itaconic acid. This conjugate addition is the initial and key bond-forming step.
-
Intramolecular Cyclization (Lactamization): The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on one of the carboxylic acid groups, leading to the formation of a stable five-membered lactam ring and the elimination of a water molecule. This cyclization is typically favored at elevated temperatures.
The overall transformation is a highly efficient process that constructs the pyrrolidinone core in a single synthetic operation.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of analogous N-aryl-5-oxopyrrolidine-3-carboxylic acids.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoroaniline | ≥99% | Commercially Available |
| Itaconic Acid | ≥99% | Commercially Available |
| Deionized Water | - | In-house |
| Sodium Hydroxide | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid | ACS Reagent Grade | Commercially Available |
Synthetic Procedure
Caption: A streamlined workflow for the synthesis and purification of the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (e.g., 10.0 g, 90.0 mmol) and itaconic acid (e.g., 14.0 g, 107.6 mmol) in deionized water (e.g., 100 mL).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature with vigorous stirring for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate out of the solution.
-
Initial Filtration: Collect the solid precipitate by vacuum filtration and wash it with cold deionized water.
-
Purification:
-
Transfer the crude solid to a beaker and dissolve it in a 5% aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly acidify the clear filtrate with a 10% aqueous solution of hydrochloric acid with stirring until the pH is approximately 1-2.
-
The pure product will precipitate as a white or off-white solid.
-
-
Final Product Isolation: Collect the purified product by vacuum filtration, wash thoroughly with cold deionized water to remove any residual acid, and dry it under vacuum at 60-70 °C to a constant weight.
Expected Yield and Purity
-
Yield: 70-85%
-
Purity: >95% (as determined by NMR and/or HPLC)
Characterization and Data Analysis
The structural confirmation of the synthesized this compound is crucial. The following analytical techniques are recommended for a thorough characterization.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the pyrrolidinone ring (CH₂, CH) and the aromatic protons of the 3-fluorophenyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for the carbonyl carbons of the lactam and carboxylic acid, the carbons of the pyrrolidinone ring, and the carbons of the fluorinated aromatic ring. The carbon attached to the fluorine will show a characteristic coupling (¹JC-F). |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the lactam and carboxylic acid, and C-F bond vibrations. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Molecular Weight | 223.20 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 566154-63-0[] |
Conclusion
This technical guide outlines a robust and reproducible method for the synthesis of this compound. The described protocol, based on well-established chemical principles, provides a clear pathway for obtaining this valuable heterocyclic scaffold in good yield and high purity. The potential applications of this compound and its derivatives in the fields of anticancer and antimicrobial drug discovery make it a significant target for further research and development.
References
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). National Institutes of Health. [Link]
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DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). ResearchGate. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). MDPI. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). National Institutes of Health. [Link]
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Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PubMed. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). National Institutes of Health. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). ResearchGate. [Link]
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Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. (2024). MATEC Web of Conferences. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. (2022). Semantic Scholar. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). National Institutes of Health. [Link]
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A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. (2024). Der Pharma Chemica. [Link]
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Design, Synthesis, and Biological Evaluation of Itaconic Acid Derivatives as Potential Anti-Influenza Agents. (2019). PubMed. [Link]
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An In-Depth Technical Guide to 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized for its versatile scaffold that allows for three-dimensional exploration of pharmacophore space.[1][2] Its derivatives have demonstrated a wide array of biological activities, leading to their incorporation into numerous FDA-approved drugs.[3] This guide focuses on a specific, promising derivative: 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The introduction of a fluorine atom onto the phenyl ring is a strategic choice in drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This document serves as a comprehensive technical resource, providing in-depth information on the chemical properties, synthesis, and analytical characterization of this compound, intended to empower researchers in their drug discovery and development endeavors.
Core Chemical Properties
This compound is a fine chemical intermediate with potential applications in the synthesis of novel therapeutic agents. A thorough understanding of its fundamental properties is critical for its effective use in research and development.
Structural and Physicochemical Data
The foundational properties of this compound are summarized in the table below. These data are essential for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 566154-63-0 | [2][4][5] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [2] |
| Molecular Weight | 223.2 g/mol | [2] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1C(C(=O)N(C1)C2=CC(=CC=C2)F)C(=O)O | - |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Not explicitly reported; likely in the range of 140-180 °C based on analogs.[6][7] | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Inferred from related structures |
Molecular Structure:
The structure of this compound, featuring a central 5-oxopyrrolidine ring, a carboxylic acid group at the 3-position, and a 3-fluorophenyl substituent at the 1-position, is depicted below.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound follows a well-established route for this class of compounds, primarily through the condensation of a substituted aniline with itaconic acid.[7][8]
Synthetic Pathway
The reaction involves a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular cyclization to form the pyrrolidinone ring.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and provides a robust method for the synthesis of the title compound.[6][7]
Materials:
-
3-Fluoroaniline
-
Itaconic acid
-
Deionized water or an appropriate solvent (e.g., ethanol)
-
Hydrochloric acid (for purification)
-
Sodium hydroxide (for purification)
-
Activated carbon (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and itaconic acid (1.1-1.5 eq).
-
Solvent Addition: Add deionized water to the flask to create a slurry. The volume should be sufficient to allow for effective stirring.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, which should induce precipitation of the crude product.
-
Filter the precipitate and wash with cold water.
-
For further purification, dissolve the crude solid in an aqueous solution of 5% sodium hydroxide.
-
If the solution is colored, add a small amount of activated carbon and heat gently, followed by hot filtration to remove the carbon.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2 to precipitate the purified product.
-
Filter the purified solid, wash thoroughly with water to remove any residual acid, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecules.
Spectroscopic Analysis
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be reliably predicted based on data from closely related analogs.[3][6][9]
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, including diastereotopic protons for the CH₂ groups, and signals for the aromatic protons of the 3-fluorophenyl ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >12 ppm).[10]
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (one for the amide and one for the carboxylic acid), the carbons of the pyrrolidinone ring, and the carbons of the fluorinated phenyl ring. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[11]
Predicted ¹H and ¹³C NMR Data:
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidinone CH₂ (C4) | 2.6 - 2.8 (m) | ~34-36 |
| Pyrrolidinone CH (C3) | 3.3 - 3.5 (m) | ~35-37 |
| Pyrrolidinone CH₂ (C5) | 3.8 - 4.0 (m) | ~50-52 |
| Aromatic CHs | 7.0 - 7.6 (m) | ~105-145 (with C-F coupling) |
| Carboxylic Acid OH | >12 (br s) | - |
| Amide C=O (C2) | - | ~172-174 |
| Carboxylic Acid C=O | - | ~174-176 |
3.1.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1740-1690 | C=O stretch | Carboxylic acid carbonyl |
| ~1680-1640 | C=O stretch | Amide carbonyl (lactam) |
| ~1320-1210 | C-O stretch | Carboxylic acid |
| ~1250 | C-F stretch | Aryl-Fluoride |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[12] The presence of two distinct carbonyl peaks is also a key identifying feature.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the expected [M+H]⁺ or [M-H]⁻ ion should be observed with high mass accuracy.
Potential Applications and Future Directions
The structural motifs within this compound suggest its potential as a valuable building block in drug discovery. The pyrrolidinone core is present in a variety of biologically active compounds, and the carboxylic acid handle allows for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities.
Derivatives of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[6][13] The 3-fluorophenyl substitution in the title compound may confer unique pharmacological properties, making it a target of interest for screening in various biological assays.
Caption: Potential workflow for the application of the title compound in drug discovery.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
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Çalışkan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249216. Available at: [Link]
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Žukauskaitė, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3797. Available at: [Link]
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Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024: The 67th International Conference for Students of Physics and Natural Sciences: Book of Abstracts, 88. Available at: [Link]
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Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]
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OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, 65(1), 59-67. Available at: [Link]
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PubChem. (n.d.). 1-(3-Hydroxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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A Technical Guide to the Biological Activity of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid and its Analogs: A Scaffold with Anticancer and Antimicrobial Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the biological activities associated with the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold, with a specific focus on the potential of the 3-fluoro substituted analog, 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct biological data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on related derivatives to project its likely therapeutic profile. We will delve into the synthetic strategies, anticancer and antimicrobial properties, and the underlying mechanisms of action, providing a comprehensive resource for researchers in medicinal chemistry and drug discovery.
The 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolidine ring is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs.[1] Its five-membered saturated heterocyclic structure offers a three-dimensional geometry that allows for diverse pharmacophore arrangements, making it a versatile scaffold for developing novel therapeutic agents.[2] The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core combines the pyrrolidinone moiety with an aromatic system and a carboxylic acid group, providing multiple points for chemical modification to tune the compound's physicochemical properties and biological activity. This scaffold has been the subject of significant research, leading to the discovery of derivatives with potent anticancer and antimicrobial activities.[3][4]
Synthesis of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acids and Their Derivatives
The foundational synthesis of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is typically achieved through a straightforward and efficient one-pot reaction. The process involves the refluxing of a substituted aniline with itaconic acid in an aqueous medium.[5] This reaction, based on an aza-Michael addition followed by cyclization, provides a versatile route to a wide range of derivatives.
For the specific synthesis of This compound , the reaction would proceed as follows:
-
Reactants: 3-Fluoroaniline and Itaconic Acid
-
Solvent: Water
-
Conditions: Reflux
This initial scaffold serves as a crucial starting material for further chemical modifications, primarily at the carboxylic acid group, to generate a library of derivatives with diverse biological activities. Common derivatization strategies include:
-
Esterification: The carboxylic acid can be converted to its corresponding methyl or ethyl ester by reacting with methanol or ethanol in the presence of a catalytic amount of sulfuric acid.[5]
-
Hydrazide Formation: The ester can then be reacted with hydrazine hydrate to yield the carbohydrazide, a key intermediate for synthesizing hydrazones.[5]
-
Hydrazone Synthesis: The carbohydrazide is condensed with various aromatic or heterocyclic aldehydes to produce a wide array of hydrazone derivatives.[5]
-
Azole and Diazole Formation: The carbohydrazide can also be cyclized with diketones to form pyrrole or pyrazole derivatives.[5]
The choice of derivatization strategy is guided by the desired biological activity, as the nature of the substituent at the 3-position of the pyrrolidinone ring has been shown to significantly influence the compound's anticancer and antimicrobial properties.
Caption: Proposed mechanism of action via inhibition of the STAT3 signaling pathway.
Experimental Protocols for Biological Evaluation
To facilitate further research on this promising scaffold, this section provides detailed protocols for key in vitro assays used to evaluate the anticancer and antimicrobial activities of these compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of a compound on cell migration.
Protocol:
-
Monolayer Formation: Grow cells to confluence in a 6-well plate.
-
Scratch Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells with PBS and add fresh medium containing the test compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium. [3] Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well plate containing Mueller-Hinton broth.
-
Bacterial Inoculum: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A typical workflow for the biological evaluation of novel 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.
Conclusion and Future Directions
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the ease of derivatization make it an attractive target for medicinal chemists. Based on the extensive structure-activity relationship data from its analogs, This compound is predicted to be a valuable building block for creating potent therapeutic candidates.
Future research in this area should focus on:
-
Synthesis and Biological Evaluation: The synthesis of this compound and a library of its derivatives, followed by comprehensive in vitro and in vivo testing to confirm their anticancer and antimicrobial activities.
-
Mechanistic Studies: In-depth investigation of the mechanism of action, including the validation of STAT3 as a molecular target and the exploration of other potential pathways.
-
Lead Optimization: Further optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
The insights provided in this technical guide offer a solid foundation for researchers to build upon in the quest for novel and effective treatments for cancer and infectious diseases.
References
[1]Kılınç G, Erbaş O. The Role of STAT3 in Cancer Development and Progression. JEB Med Sci 2024;5(4):254-258. [Link] [2]He, L., & Li, H. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(4), 335. [Link] [3]Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link] [4]Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link] [6]Grandis, J. R., Drenning, S. D., Chakraborty, A., Zhou, M. Y., Zeng, Q., Pitt, A. S., & Tweardy, D. J. (2000). Requirement of Stat3 signaling for G1- to S-phase progression in squamous cell carcinoma of the head and neck. Journal of clinical investigation, 105(9), 1331-1339. [Link] [5]Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 14(1), 1-15. [Link] [7]Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3795. [Link] [8]Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4819. [Link]
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- 8. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives synthesis
An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Among its many variations, the 1-aryl-5-oxopyrrolidine-3-carboxylic acid framework has emerged as a particularly versatile template for the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7][8] The strategic incorporation of a fluorophenyl group can enhance metabolic stability and target binding affinity, making this compound and its derivatives compelling targets for drug discovery programs.[9] This guide provides a detailed exploration of the core synthesis of this scaffold and outlines robust, field-proven strategies for its subsequent derivatization, offering researchers a practical and scientifically-grounded blueprint for library development.
Core Synthesis: Constructing the this compound Scaffold
The foundational step in this synthetic endeavor is the construction of the pyrrolidinone ring. The most direct and widely adopted method involves the reaction of 3-fluoroaniline with itaconic acid.[4][7][9][10] This transformation proceeds via a sequential Michael addition followed by an intramolecular condensation.
Mechanistic Rationale
The synthesis is predicated on a two-step, one-pot process. Initially, the nucleophilic nitrogen of 3-fluoroaniline attacks the β-carbon of the α,β-unsaturated system in itaconic acid (Michael addition). This is followed by a thermally-driven intramolecular cyclization where the same nitrogen atom attacks one of the carboxylic acid groups, eliminating a molecule of water to form the stable five-membered lactam (pyrrolidinone) ring. Refluxing in an aqueous medium is typically sufficient to drive the reaction to completion.
Sources
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- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
- 9. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Bioactive Potential of the 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold
This document provides an in-depth technical analysis of the mechanistic principles governing the bioactivity of the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold. While direct experimental data for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in public literature, this guide synthesizes authoritative research on structurally analogous compounds to build a robust model of its potential mechanisms of action, therapeutic applications, and the experimental methodologies required for its investigation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Pyrrolidinone Core in Medicinal Chemistry
The 5-oxopyrrolidine (also known as pyroglutamic acid) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for the development of novel therapeutics. The addition of a substituted phenyl ring at the 1-position and a carboxylic acid at the 3-position creates a molecule with significant potential for targeted biological interactions. This guide will explore the two primary, well-documented mechanisms of action associated with this chemical class: inhibition of InhA for antitubercular activity and induction of cytotoxicity in cancer cells.
Part 1: Antitubercular Mechanism of Action - Inhibition of InhA
A significant body of research has identified pyrrolidine carboxamides, a class to which this compound belongs, as potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA).[1][2] InhA is a crucial enzyme in the mycobacterial fatty acid synthase type II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2]
The InhA Target and Mycolic Acid Synthesis
The FAS-II system in bacteria is distinctly different from the type I fatty acid synthase (FAS-I) found in mammals, making it an attractive and selective target for antibacterial agents.[2] InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins, a rate-limiting step in fatty acid elongation. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.
Binding and Inhibition
Structural biology studies, including X-ray crystallography, have been instrumental in elucidating the binding mode of pyrrolidine carboxamide inhibitors to InhA.[1] These compounds typically act as direct inhibitors, binding to the active site of the enzyme. The pyrrolidine core and its substituents form key interactions with amino acid residues in the binding pocket, preventing the natural substrate from binding and being reduced. The potency of these inhibitors can be significantly improved through structural optimization, with some analogues achieving IC50 values in the low nanomolar range.[2] It has also been demonstrated that the inhibitory activity is stereospecific, with only one enantiomer being active.[1][2]
Experimental Workflow: InhA Inhibition Assay
The following protocol outlines a standard approach to determine the inhibitory activity of a compound like this compound against InhA.
Objective: To determine the IC50 value of the test compound against recombinant M. tuberculosis InhA.
Materials:
-
Recombinant purified M. tuberculosis InhA enzyme
-
Test compound stock solution (e.g., in DMSO)
-
NADH
-
2-trans-dodecenoyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 6.5)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading at 340 nm
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of the test compound in assay buffer. The final concentration should typically range from low nM to high µM.
-
Prepare working solutions of NADH and the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound dilution (or DMSO for control).
-
Add 178 µL of a solution containing the InhA enzyme and NADH in assay buffer.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each compound concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Diagram: InhA Inhibition Workflow
Caption: Workflow for determining the IC50 of an inhibitor against InhA.
Part 2: Anticancer Mechanism of Action
Recent studies have explored the anticancer properties of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds with fluorinated phenyl rings.[3][4] While the precise molecular targets are still under investigation, these compounds have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate cancer (PPC-1), and melanoma (A375).[3][4]
Observed Phenotypic Effects
The primary reported effects of this class of compounds on cancer cells are:
-
Cytotoxicity: A dose-dependent reduction in cell viability, typically measured by MTT or similar assays.[3][4]
-
Inhibition of Cell Migration: Some derivatives have been shown to inhibit the migration of cancer cells in "wound healing" assays, suggesting a potential anti-metastatic effect.[3]
-
Activity in 3D Cultures: The most potent compounds have also shown efficacy in reducing the size and viability of 3D cancer cell spheroids, a more physiologically relevant model than traditional 2D cultures.[3][4]
The presence of fluorine atoms on the phenyl ring is thought to play a significant role in the compound's activity, potentially by influencing molecular conformation and enabling hydrogen bonding interactions with biological targets.[3]
Hypothesized Signaling Pathways
The exact mechanism of action for the anticancer effects is not yet fully elucidated. However, based on the observed phenotypes, several pathways could be involved. The inhibition of cell proliferation and migration suggests potential interference with key signaling nodes that regulate the cell cycle, apoptosis, and cytoskeletal dynamics.
Diagram: Potential Anticancer Mechanisms
Caption: Hypothesized cellular pathways affected by the test compound class.
Experimental Workflow: Cancer Cell Viability (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of a compound on a cancer cell line.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compound (or vehicle control).
-
Incubate for a specified period (e.g., 72 hours).[3]
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 value.
-
Summary of Biological Activities and Data
The following table summarizes the reported activities for compounds structurally related to this compound.
| Compound Class/Derivative | Target/Assay | Organism/Cell Line | Reported Activity | Reference |
| Pyrrolidine Carboxamides | InhA Enzyme Inhibition | M. tuberculosis | IC50 = 62 nM (optimized lead) | [1][2] |
| Pyrrolidine Carboxamides | Whole-cell Activity | M. tuberculosis H37Rv | MIC > 62.5 µM | [2] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (Hydrazones) | Cytotoxicity (MTT Assay) | Melanoma (A375) | High cytotoxicity observed | [3] |
| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (Hydrazones) | Cytotoxicity (MTT Assay) | TNBC (MDA-MB-231) | Less active compared to melanoma | [3] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Antimicrobial Activity | S. aureus | Promising activity (MIC 16 µg/mL) | [5] |
Conclusion and Future Directions
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The well-established mechanism of InhA inhibition provides a clear path for the development of new antitubercular drugs. The emerging data on the anticancer and broader antimicrobial activities of this scaffold highlight new avenues for research.
Future work on this compound should focus on:
-
Direct Biological Evaluation: Synthesizing the specific compound and evaluating its activity in InhA inhibition assays and against a panel of cancer cell lines.
-
Mechanism of Action Studies: For anticancer activity, identifying the specific molecular target(s) and pathways through techniques such as proteomics, transcriptomics, and kinome screening.
-
Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to determine its drug-likeness and potential for in vivo efficacy.
By leveraging the foundational knowledge of this chemical class and employing the rigorous experimental workflows outlined in this guide, researchers can effectively probe the therapeutic potential of this compound and its analogues.
References
-
He, X., et al. (2006). Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, via PubMed Central. [Link]
-
Slayden, R. A., & Barry, C. E. 3rd. (2006). CoMFA based de novo design of pyrrolidine carboxamides as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-23. [Link]
-
Request PDF. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ResearchGate. [Link]
-
He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. ACS Publications. [Link]
-
Butkevičiūtė, E., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]
-
Butkevičiūtė, E., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]
-
Butkevičiūtė, E., et al. (2025). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
-
Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. [Link]
-
Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. [Link]
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An In-depth Technical Guide to 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS Number: 566154-63-0), a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing information from related analogues and general principles of drug discovery, this document offers insights into its synthesis, characterization, potential biological activities, and the experimental frameworks for its evaluation.
Introduction: The Significance of the 5-Oxopyrrolidine Scaffold
The 5-oxopyrrolidine (also known as 2-pyrrolidinone) ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active molecules.[1][2] This five-membered nitrogen heterocycle is found in natural products and approved pharmaceuticals, exhibiting a wide range of pharmacological properties including nootropic, anticonvulsant, and antimicrobial activities.[2] The introduction of a carboxylic acid at the 3-position and a substituted phenyl ring at the 1-position, as in the case of this compound, creates a molecule with specific stereochemical and electronic properties that can be exploited for targeted drug design.[3] The sp3-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of pharmacophore space, which is often advantageous for achieving high-affinity interactions with biological targets.[3]
Derivatives of 1-substituted-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent anticancer and antimicrobial activities, highlighting the potential of this molecular framework for developing new therapeutic agents.[1][4][5][6] The fluorine atom on the phenyl ring can further enhance metabolic stability, binding affinity, and membrane permeability, making this particular analogue a compelling candidate for further investigation.[7]
Physicochemical and Safety Data
A foundational understanding of a compound's physical properties and safety profile is critical for its application in a research setting.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 566154-63-0 | [8] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [9] |
| Molecular Weight | 223.21 g/mol | [9] |
| Appearance | Likely a solid (crystalline or powder) | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Inferred from synthesis protocols of analogues[5][6][10] |
Safety and Handling
This compound is classified as an irritant.[9] As with any research chemical, its toxicological properties have not been fully investigated, and caution should be exercised during handling.[9]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and impervious gloves.[9]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[9]
-
Exposure Response:
-
Disposal: Dispose of the material by dissolving it in a combustible solvent and burning it in a regulated chemical incinerator, in accordance with all federal, state, and local regulations.[9]
Synthesis and Characterization
Proposed Synthesis Protocol
This protocol is adapted from the synthesis of structurally related compounds such as 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6][7]
Reaction: 3-Fluoroaniline + Itaconic Acid → this compound
Materials:
-
Itaconic acid
-
3-Fluoroaniline
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq).
-
Add deionized water to form a solution or slurry.
-
Add 3-fluoroaniline (0.9 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected precipitate with cold water to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. Based on data from closely related analogues, the following characteristic signals are expected:[6][10]
-
¹H NMR (in DMSO-d₆):
-
~12.7 ppm (singlet, 1H): Carboxylic acid proton (COOH).
-
~7.0-7.6 ppm (multiplets, 4H): Aromatic protons of the 3-fluorophenyl ring.
-
~3.8-4.0 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen (NCH₂).
-
~3.3-3.5 ppm (multiplet, 1H): Methine proton at the 3-position (CH).
-
~2.6-2.8 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl group (CH₂CO).
-
-
¹³C NMR (in DMSO-d₆):
-
~174 ppm: Carboxylic acid carbonyl carbon.
-
~172 ppm: Lactam carbonyl carbon.
-
~160-163 ppm (doublet, J ≈ 240 Hz): Aromatic carbon directly bonded to fluorine.
-
~110-140 ppm: Remaining aromatic carbons.
-
~51 ppm: Methylene carbon adjacent to nitrogen (NCH₂).
-
~36 ppm: Methine carbon (CH).
-
~34 ppm: Methylene carbon adjacent to the carbonyl (CH₂CO).
-
-
IR (KBr):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1740 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretch of the lactam.
-
Potential Biological Applications and Screening Protocols
The broad bioactivity of the 1-substituted-5-oxopyrrolidine-3-carboxylic acid scaffold suggests that this specific compound is a strong candidate for screening in anticancer and antimicrobial assays.[1][2][4][6]
Anticancer Activity
Numerous studies have shown that derivatives of this scaffold, particularly hydrazone and azole derivatives, exhibit potent cytotoxic effects against various cancer cell lines, including lung (A549), triple-negative breast (MDA-MB-231), and prostate (PPC1) cancers.[1][5][13]
Proposed Screening Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung adenocarcinoma) in appropriate media until approximately 80% confluent.[1]
-
Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 100 µM.
-
Replace the media in the wells with the media containing the test compound. Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., cisplatin) as a positive control.[6]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Analogues have also demonstrated promising and selective activity against multidrug-resistant Gram-positive bacteria, such as Staphylococcus aureus, and fungi.[2][6][10][14]
Proposed Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow a culture of the test organism (e.g., S. aureus) overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Drug Development Workflow
Caption: A logical workflow for developing the core compound into a potential drug candidate.
Conclusion
This compound, CAS 566154-63-0, represents a valuable building block in the field of medicinal chemistry. While specific data on this molecule is sparse, a comprehensive analysis of its structural analogues provides a clear and actionable path for its synthesis, characterization, and biological evaluation. Its scaffold is associated with significant anticancer and antimicrobial potential, making it a high-priority candidate for screening programs aimed at discovering novel therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the potential of this promising compound.
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Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF. ResearchGate. Available from: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]
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Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC - NIH. Available from: [Link]
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This compound. MOLBASE. Available from: [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available from: [Link]
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Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available from: [Link]
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(PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. Available from: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available from: [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]
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From Bench to Bedside: A Technical Guide to the Discovery and Development of 5-Oxopyrrolidine Compounds
Executive Summary
The 5-oxopyrrolidine, also known as the pyroglutamic acid scaffold, represents a "privileged structure" in medicinal chemistry. Its unique conformational rigidity and rich chemical functionality have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides an in-depth technical exploration of the 5-oxopyrrolidine core, charting a course from its fundamental chemical principles and strategic synthesis to its successful application in drug discovery and development. We will dissect the causal relationships behind experimental choices, present self-validating protocols for key synthetic and analytical procedures, and ground our discussion in authoritative scientific literature. Through detailed case studies, such as the blockbuster antiepileptic drug Levetiracetam, and an examination of emerging candidates in oncology and infectious diseases, this whitepaper offers researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this remarkable scaffold.
Chapter 1: The 5-Oxopyrrolidine Scaffold: A Privileged Core in Medicinal Chemistry
Introduction to a Versatile Scaffold
The 5-oxopyrrolidine ring is a five-membered lactam, a cyclic amide, that can be considered a cyclized derivative of glutamic acid.[1] This structure is not merely a synthetic curiosity; it is widespread in nature and serves as a crucial building block for a variety of bioactive molecules.[2] Its "privileged" status stems from its ability to serve as a versatile template for designing ligands that can interact with multiple, distinct biological targets, often with high affinity and specificity.[3]
The key to its utility lies in its stereochemical and functional properties:
-
Chiral Integrity: Derived from the naturally occurring amino acid L-glutamic acid, pyroglutamic acid provides a cheap and readily available source of chirality, which is fundamental for achieving stereospecific interactions with biological macromolecules.[1][4][5]
-
Conformational Constraint: The cyclic nature of the scaffold reduces the conformational flexibility compared to open-chain analogues. This pre-organization of substituents can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity.[1]
-
Rich Derivatization Potential: The scaffold possesses multiple sites for chemical modification—the lactam nitrogen, the carboxylic acid, and the carbons of the pyrrolidine ring—allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1][4]
Historical Perspective and Natural Occurrence
The journey of the 5-oxopyrrolidine scaffold from a natural product component to a pharmaceutical workhorse has been extensive. It is found in various natural products, including the angiogenesis inhibitor (-)-Azaspirene and the potent proteasome inhibitor Salinosporamide A, highlighting its evolutionary selection for biological activity.[2] Its derivatives, such as pyroglutamic acid, are versatile building blocks in the asymmetric synthesis of complex natural products and their analogues.[4][5] This natural precedent has inspired medicinal chemists to explore its potential in a wide range of therapeutic areas.
Chapter 2: Strategic Synthesis of the 5-Oxopyrrolidine Ring System
The construction of the 5-oxopyrrolidine core is a well-established field, yet one that continues to evolve with the advent of new synthetic methodologies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemical outcome, and scalability.
Key Synthetic Strategies
-
Cyclization of Glutamic Acid Derivatives: The most direct and common method involves the intramolecular cyclization of L-glutamic acid or its esters.[1] This is typically achieved by heating, often with the removal of water, to drive the equilibrium towards the lactam. This method is highly effective for producing the parent pyroglutamic acid.[4]
-
Michael Addition Reactions: Functionalized pyroglutamic acids can be prepared using Michael addition reactions, for example, by reacting amide-tethered di-acids with alkynones.[6] This approach allows for the introduction of various substituents onto the pyrrolidine ring.
-
Reductive Cyclization: A variety of reductive cyclization strategies have been developed, often starting from linear precursors that contain both a nitrogen source and a suitable carbonyl or carboxylic acid precursor.
-
Stereoselective Synthesis: Given the importance of chirality in drug action, stereoselective syntheses are paramount.[7] Methods often employ chiral auxiliaries or catalysts to control the formation of new stereocenters during ring construction or functionalization.[8][9][10] Catalytic hydrogenation of substituted pyrroles over rhodium or palladium catalysts is a powerful method for generating highly functionalized, stereodefined pyrrolidines.[7]
Visualization of a Core Synthetic Pathway
The following diagram illustrates a generalized and fundamental approach to synthesizing the 5-oxopyrrolidine core, starting from a common and accessible precursor, itaconic acid, and an aniline derivative.
Caption: A generalized synthetic scheme for producing bioactive 5-oxopyrrolidine derivatives.
Detailed Experimental Protocol: Synthesis of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from established literature procedures and serves as a foundational method for creating a key intermediate.[11]
Trustworthiness & Self-Validation: This protocol includes specific characterization steps (melting point) and references to spectroscopic data (NMR) that are essential for validating the identity and purity of the product.
-
Materials:
-
2,4-difluoroaniline (15 g, 120 mmol)
-
Itaconic acid (22.44 g, 170 mmol)
-
Deionized water (30 mL)
-
5% Sodium hydroxide solution
-
Sodium dithionite
-
Hydrochloric acid
-
-
Step-by-Step Procedure:
-
A mixture of 2,4-difluoroaniline, itaconic acid, and water is refluxed for 22 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered off.
-
The crude solid is dissolved in a 5% aqueous sodium hydroxide solution.
-
Sodium dithionite (0.8 g) is added to the solution, which is then filtered.
-
The filtrate is acidified with hydrochloric acid to a pH of 1 to precipitate the final product.
-
The precipitate is filtered, washed with water, and dried.
-
-
Expected Outcome & Validation:
-
Causality Behind Experimental Choices:
-
Reflux in Water: Water serves as a green and effective solvent for this condensation reaction, and refluxing provides the necessary thermal energy to drive the cyclization.
-
Base/Acid Workup: The dissolution in NaOH and subsequent re-precipitation with HCl is a classic purification technique for carboxylic acids, effectively removing non-acidic impurities.
-
Sodium Dithionite: This reducing agent is added to remove colored impurities that may have formed through oxidation of the aniline starting material during the high-temperature reaction.
-
Chapter 3: From Scaffold to Drug: Case Studies in Development
The true measure of a scaffold's value is its successful translation into clinically effective medicines. The 5-oxopyrrolidine core is a component of several approved drugs and promising clinical candidates.
Case Study: Levetiracetam (Keppra®) - An Antiepileptic Blockbuster
Levetiracetam is a second-generation antiepileptic drug (AED) that gained widespread use due to its efficacy, favorable side-effect profile, and novel mechanism of action.[12][13]
-
Discovery and Development: Levetiracetam emerged from a screening program designed to identify new cognitive enhancers. Its anticonvulsant properties were a serendipitous discovery, which led to its development for epilepsy. It was approved in the early 2000s and quickly became a first-choice therapy.[13]
-
Mechanism of Action (MOA): Unlike traditional AEDs that target ion channels or GABAergic systems, Levetiracetam's primary target is the synaptic vesicle protein 2A (SV2A).[12][13][14] SV2A is a transmembrane protein found in synaptic vesicles and is crucial for the proper regulation of neurotransmitter release. By binding to SV2A, Levetiracetam is thought to modulate the function of these vesicles, reducing abnormal, synchronized neuronal firing that leads to seizures, without affecting normal neuronal excitability.[14][15] It may also have secondary effects on N-type calcium channels and GABA-gated currents.[14][15][16]
-
Visualization of Levetiracetam's MOA:
Caption: Levetiracetam's mechanism of action at the presynaptic terminal.
Emerging Candidates: Anticancer and Antimicrobial Agents
The versatility of the 5-oxopyrrolidine scaffold is now being exploited in other critical therapeutic areas.
-
Anticancer Activity: Recent studies have focused on synthesizing novel 5-oxopyrrolidine derivatives and evaluating their anticancer properties.[17][18] For example, derivatives bearing hydrazone and bishydrazone moieties have shown potent activity against human lung adenocarcinoma (A549) cells.[17][18] Structure-activity relationship (SAR) studies have indicated that the introduction of specific heterocyclic fragments, such as 5-nitrothiophene, can significantly enhance anticancer efficacy while maintaining low cytotoxicity in non-cancerous cells.[17][18]
-
Antimicrobial Activity: The same classes of compounds are also demonstrating promising antimicrobial effects, particularly against multidrug-resistant (MDR) pathogens.[19][20] Certain 5-oxopyrrolidine derivatives have shown selective and potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[19][20][21] This opens a promising avenue for developing new antibiotics to combat the growing threat of antimicrobial resistance.[17]
-
Structure-Activity Relationship (SAR) Data Summary:
| Base Scaffold | R-Group Moiety | Target Cell Line / Organism | Activity Noted | Reference |
| 1-(4-aminophenyl)-5-oxopyrrolidine | Hydrazone with 5-nitrothiophene | A549 (Lung Cancer) | High anticancer activity | [17] |
| 1-(4-aminophenyl)-5-oxopyrrolidine | Hydrazone with 5-nitrothiophene | Multidrug-resistant S. aureus | Promising antimicrobial activity | [17][18] |
| 1-(2,6-diethylphenyl)-5-oxopyrrolidine | Thiosemicarbazide | Bacterial Strains | Up to 4x more effective than Ampicillin | [22] |
| 1-benzyl-5-oxopyrrolidine | Carboximidamide derivatives | NMDA-induced cytotoxicity model | Potent neuroprotective activity | [23] |
Chapter 4: Modern Drug Discovery Workflow: A Practical Guide
The identification of novel 5-oxopyrrolidine-based drug candidates follows a structured, multi-stage process that integrates synthetic chemistry, biological screening, and computational modeling.
High-Throughput Screening (HTS) to Lead Optimization
The discovery pipeline typically begins with the screening of a chemical library of diverse 5-oxopyrrolidine derivatives against a specific biological target (e.g., an enzyme, receptor, or whole-cell model).
-
Visualization of the Drug Discovery Workflow:
Caption: A typical workflow for the discovery and development of 5-oxopyrrolidine drugs.
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of newly synthesized compounds against a cancer cell line, such as A549.[18]
Trustworthiness & Self-Validation: This protocol is a widely accepted standard for in vitro cytotoxicity. Its self-validating nature comes from the inclusion of both a negative (untreated) and a positive (cisplatin) control, which provide the necessary benchmarks to interpret the results for the test compounds.
-
Materials:
-
A549 human lung adenocarcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized 5-oxopyrrolidine derivatives (dissolved in DMSO)
-
Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Step-by-Step Procedure:
-
Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and the positive control (cisplatin) in the cell culture medium. The final DMSO concentration should be non-toxic (typically <0.5%).
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with cisplatin.
-
Incubate the plates for a specified period (e.g., 24 hours).[18]
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis & Validation:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Validation: A valid experiment will show high viability in the negative control and a dose-dependent decrease in viability for the positive control (cisplatin), establishing the sensitivity of the assay. The results of the test compounds are then interpreted within this validated range.
-
Chapter 5: Future Directions and Unexploited Potential
The 5-oxopyrrolidine scaffold is far from being fully exploited. The future of its development lies in several exciting areas:
-
New Therapeutic Targets: Research is expanding to explore 5-oxopyrrolidine derivatives as inhibitors of novel targets, such as protein kinases in oncology or as antagonists of excitatory amino acid receptors for neuroprotection.[24][25][26]
-
Advanced Synthetic Methodologies: The development of novel, highly stereoselective synthetic methods will enable the creation of more complex and precisely substituted analogues, potentially unlocking new biological activities.[8][27]
-
Computational Chemistry and AI: The use of in silico modeling, molecular docking, and machine learning will accelerate the design-synthesize-test cycle. These tools can predict the binding affinity of virtual compounds, helping to prioritize synthetic efforts and rationally design molecules with improved potency and drug-like properties.
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An In-depth Technical Guide to 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Structural Analogs for Drug Discovery Professionals
Introduction: The Growing Significance of the 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Scaffold
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid core is an increasingly important pharmacophore in modern drug discovery. Its inherent three-dimensionality and the presence of versatile functional handles—the N-aryl substituent, the lactam ring, and the C3-carboxylic acid—offer a rich canvas for structural modifications to modulate biological activity. This guide provides an in-depth technical overview of the structural analogs of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key representative of this chemical class. We will delve into the synthetic strategies for analog development, explore the nuanced structure-activity relationships (SAR), and shed light on the potential biological targets and mechanisms of action that underpin their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
The strategic incorporation of a fluorine atom at the meta-position of the N-phenyl ring is a deliberate design choice. The high electronegativity and relatively small van der Waals radius of fluorine can significantly influence the molecule's electronic properties, conformational preferences, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] This guide will explore how modifications to this core structure can lead to potent and selective agents with potential applications in oncology and infectious diseases.
Synthetic Strategies for Analog Development
The foundational approach to synthesizing the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold typically involves the reaction of a substituted aniline with itaconic acid.[1][2][3] This versatile reaction provides a straightforward entry point to the core structure, which can then be further elaborated.
Core Synthesis: A Foundational Protocol
The synthesis of the parent compound, this compound, serves as a template for the generation of a diverse library of analogs.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and itaconic acid (1.2 eq) in water.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum. If necessary, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield the pure this compound.
Causality of Experimental Choices: The use of water as a solvent makes this a green and cost-effective procedure. Itaconic acid serves as the four-carbon backbone that cyclizes with the aniline to form the pyrrolidinone ring. The excess of itaconic acid ensures the complete consumption of the aniline.
Analog Development: Modifying the Core Scaffold
The true power of this scaffold lies in its amenability to diversification at multiple positions. The general synthetic workflow for creating a library of analogs is depicted below.
Caption: General workflow for the synthesis and diversification of this compound analogs.
Protocol 2: Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Esterification: The carboxylic acid is first converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.[1]
-
Hydrazinolysis: The resulting methyl ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or 2-propanol to yield the carbohydrazide.[2][3] The product often crystallizes upon cooling and can be collected by filtration.
Self-Validating System: The progress of both steps can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of the hydrazide NH2 signals in the 1H NMR spectrum are key indicators of a successful reaction.
Protocol 3: Synthesis of Hydrazone Derivatives
-
Condensation: The synthesized carbohydrazide (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol. An appropriate aldehyde or ketone (1.1 eq) is then added, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).
-
Reaction and Isolation: The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation. The resulting hydrazone often precipitates from the reaction mixture and can be isolated by filtration.[4][5][6]
Structure-Activity Relationships (SAR): Decoding the Pharmacophore
Systematic structural modifications of the 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold have revealed key insights into the determinants of biological activity. The following sections summarize the SAR for different regions of the molecule.
N-Aryl Substituent
The nature and position of substituents on the N-phenyl ring are critical for activity. While this guide focuses on the 3-fluoro analog, studies on related compounds provide valuable context:
-
Halogenation: The presence of fluorine, as in the 1-(2,4-difluorophenyl) analogs, has been shown to be favorable for anticancer activity.[1] The electron-withdrawing nature of fluorine can influence the overall electronic distribution of the molecule and potentially enhance interactions with biological targets.
-
Other Substituents: The introduction of other groups, such as chloro, hydroxyl, and methyl, on the phenyl ring has been explored, leading to compounds with antimicrobial and antioxidant activities.[3][6][7] This suggests that the electronic and steric properties of the N-aryl substituent can be tuned to achieve different biological outcomes.
Pyrrolidinone Core
The pyrrolidinone ring serves as a rigid scaffold that properly orients the N-aryl and C3-substituents for optimal interaction with the target. Modifications to the core itself are less common but could offer opportunities for fine-tuning the compound's properties.
C3-Carboxylic Acid and its Derivatives
The C3-position is a prime site for diversification and has a profound impact on the biological activity profile.
-
Carboxylic Acid: The free carboxylic acid is a key feature in some analogs, potentially acting as a hydrogen bond donor or acceptor, or interacting with metal ions in enzyme active sites.
-
Amides: Conversion of the carboxylic acid to a wide range of amides allows for the exploration of additional binding interactions and can improve cell permeability.
-
Hydrazones: The carbohydrazide intermediate is a versatile precursor for the synthesis of hydrazones. The introduction of various aromatic and heterocyclic aldehydes at this position has yielded compounds with potent anticancer and antimicrobial activities.[2][3][4][5][6][7][8] The general structure of these hydrazone derivatives is shown below.
| R Group on Hydrazone | Observed Biological Activity | Reference |
| 2-Hydroxybenzylidene | High cytotoxicity in 2D and 3D cancer models | [9] |
| 2-Hydroxynaphthalenylmethylene | High cytotoxicity in 2D and 3D cancer models | [9] |
| 2,5-Dimethoxybenzylidene | Inhibition of cancer cell migration | [9] |
| 2,4,6-Trimethoxybenzylidene | Inhibition of cancer cell migration | [9] |
| 5-Nitrothiophene | Potent antimicrobial activity | [3][8] |
Biological Targets and Mechanisms of Action
While the precise mechanisms of action for many this compound analogs are still under investigation, emerging evidence points towards several potential biological targets.
Protein Kinase Inhibition
Recent studies have identified protein kinases as a promising target class for 5-oxopyrrolidine-3-carbohydrazide derivatives.[9] Molecular docking studies have suggested that these compounds can bind to the active sites of key protein kinases involved in cancer cell proliferation and survival, such as the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF.[9]
Caption: Postulated mechanism of action for anticancer 5-oxopyrrolidine-3-carbohydrazides via inhibition of SRC and BRAF kinases.
The inhibition of these kinases can disrupt critical signaling pathways, leading to a reduction in cancer cell growth and survival. The hydrazone moiety is thought to play a crucial role in binding to the kinase active site.
Antimicrobial Mechanisms
The antimicrobial activity of certain analogs, particularly those bearing a 5-nitrothiophene moiety, suggests a different mechanism of action.[3][8] While the exact target is not yet fully elucidated, it is plausible that these compounds interfere with essential bacterial enzymes or disrupt the integrity of the bacterial cell membrane. Further investigation is required to pinpoint the specific molecular targets in pathogenic bacteria.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for multi-point diversification make this an attractive core for medicinal chemists.
Key areas for future research include:
-
Systematic SAR studies focused on the 3-fluorophenyl series to delineate the optimal substitution patterns for various biological targets.
-
In-depth mechanistic studies to identify and validate the protein targets of the most potent analogs.
-
Pharmacokinetic and in vivo efficacy studies to assess the drug-like properties and therapeutic potential of lead compounds.
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in vitro evaluation of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Executive Summary
The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this structure have demonstrated potential as anticancer, antimicrobial, anti-diabetic, and anti-inflammatory agents.[1][2][3][4] This guide presents a comprehensive strategy for the in vitro evaluation of a specific, novel derivative: this compound (hereafter referred to as FPOPCA). The incorporation of a fluorophenyl moiety is a common medicinal chemistry tactic to enhance metabolic stability and modulate binding affinity.[5] This document provides a tiered, logic-driven framework for researchers, scientists, and drug development professionals to thoroughly characterize the biological potential of FPOPCA. It moves from foundational physicochemical quality control to broad-based primary screening, detailed mechanistic assays, and essential early-stage safety profiling. Each protocol is designed as a self-validating system, with an emphasis on the scientific rationale behind experimental choices to empower researchers to not only generate data but also to understand its implications for the drug discovery process.
Introduction to the 5-Oxopyrrolidine Scaffold
The pyrrolidinone ring is a significant structural motif found in a variety of bioactive molecules and natural products.[6] Its prevalence in drug design is due to its favorable properties as a stable, often synthetically accessible core that can be readily functionalized to explore chemical space and optimize biological activity.[7] Research into derivatives of the 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has been particularly fruitful, revealing a remarkable diversity of pharmacological actions. Published studies have documented potent in vitro anticancer activity against various cell lines, including lung adenocarcinoma and triple-negative breast cancer, as well as significant antimicrobial effects against pathogenic bacteria and fungi.[1][4][8][9] Furthermore, specific derivatives have been identified as inhibitors of key enzymes such as dipeptidyl peptidase-4 (DPP-4) and cyclooxygenases (COX-1/COX-2), highlighting their potential in treating metabolic and inflammatory diseases, respectively.[3][7]
The strategic decision to evaluate FPOPCA is based on the well-established role of fluorine in drug design. The 3-fluorophenyl substituent can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially leading to improved potency, selectivity, and pharmacokinetic profiles compared to non-fluorinated analogs. This guide outlines the critical path to systematically uncover the specific biological profile of FPOPCA.
Physicochemical Characterization and Quality Control
Before commencing any biological evaluation, it is imperative to rigorously confirm the identity, purity, and stability of the test compound. This foundational step ensures that any observed biological activity is unequivocally attributable to FPOPCA and not to impurities or degradation products.
Table 1: Physicochemical Properties of FPOPCA
| Property | Value | Source / Method |
| CAS Number | 566154-63-0 | Chemical Supplier Databases[10][11] |
| Molecular Formula | C₁₁H₁₀FNO₃ | Calculated |
| Molecular Weight | 223.20 g/mol | Calculated |
| Storage Temperature | 2-8°C | Chemical Supplier Databases[12] |
| Physical State | Solid (Predicted) | N/A |
| LogP (Predicted) | 1.0 - 1.5 | Computational Model |
| pKa (Predicted) | 3.5 - 4.5 (Carboxylic Acid) | Computational Model |
Protocol 2.1: Compound Quality Control (QC) Workflow
This protocol ensures the integrity of the FPOPCA sample.
-
Identity Confirmation (Mass Spectrometry):
-
Prepare a 1 mg/mL stock solution of FPOPCA in a suitable solvent (e.g., DMSO, Methanol).
-
Dilute the stock to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) in both positive and negative ion modes.
-
Validation: The observed mass [M+H]⁺ or [M-H]⁻ should be within ± 0.2 Da of the calculated exact mass.
-
-
Purity Assessment (HPLC):
-
Analyze the 1 mg/mL stock solution using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Use a gradient elution method (e.g., 5% to 95% acetonitrile in water with 0.1% TFA over 15 minutes).
-
Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm).
-
Validation: The purity should be ≥95%, determined by the area under the curve of the principal peak relative to the total peak area.
-
-
Structural Confirmation (NMR):
-
Dissolve 5-10 mg of FPOPCA in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound. Similar structures in the literature can serve as a reference for expected peak locations.[4][6]
-
A Tiered Strategy for Primary Pharmacological Screening
The diverse activities of the scaffold necessitate a broad, multi-pronged primary screening approach to identify the dominant biological effect of FPOPCA. This tiered strategy efficiently allocates resources by first casting a wide net and then focusing on the most promising activities.
Tier 1: Broad-Spectrum Bioactivity Screening
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to assess a compound's effect on cell viability and metabolic activity. It is a standard first-pass screen for potential anticancer agents, as seen in numerous studies on this scaffold.[1][8][9] A panel including cancer and non-cancerous cells is crucial to identify selective cytotoxicity.
-
Cell Lines:
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FPOPCA in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Validation & Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line. A selective compound will have a significantly lower IC₅₀ in cancer cells compared to non-cancerous cells.
-
Rationale: Given the documented antibacterial and antifungal properties of related compounds, a primary screen for antimicrobial activity is warranted.[4][6] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC).
-
Microbial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Methodology:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of FPOPCA in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Data Acquisition: The MIC is determined as the lowest concentration of FPOPCA that completely inhibits visible growth.
-
-
Validation: The growth control must show turbidity, and the sterility control must remain clear. A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a positive control.
Secondary and Mechanistic Assays
If FPOPCA demonstrates significant activity in the primary screens (e.g., IC₅₀ < 10 µM or MIC < 32 µg/mL), the next logical step is to investigate its mechanism of action (MOA).
If Cytotoxic Activity is Confirmed:
-
Rationale: To determine if FPOPCA's anticancer effect involves the inhibition of cell migration, a key process in tumor metastasis. This assay has been successfully used for similar compounds.[8][9]
-
Methodology:
-
Grow a confluent monolayer of cancer cells (e.g., MDA-MB-231) in a 6-well plate.
-
Create a uniform "wound" or scratch in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and replace the medium with fresh medium containing a sub-lethal concentration of FPOPCA (e.g., IC₂₅) to avoid confounding effects from cell death.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Quantify the wound area at each time point using image analysis software (e.g., ImageJ). Compare the rate of wound closure in treated wells to vehicle-treated controls.
-
-
Rationale: To determine the mode of cell death induced by FPOPCA. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs.
-
Methodology:
-
Treat cells with FPOPCA at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells promptly using a flow cytometer.
-
-
Analysis:
-
Annexin V⁻ / PI⁻: Live cells
-
Annexin V⁺ / PI⁻: Early apoptotic cells
-
Annexin V⁺ / PI⁺: Late apoptotic/necrotic cells
-
Annexin V⁻ / PI⁺: Necrotic cells
-
In Vitro Safety and Promiscuity Profiling
Early assessment of potential liabilities is a cornerstone of modern drug discovery. This minimizes the risk of late-stage failures. The principles of in vitro safety pharmacology are critical for evaluating any new chemical entity.[13]
-
Rationale: Compounds with certain physicochemical properties (high LogP, high MW) can be more promiscuous, interacting with multiple unintended targets and causing off-target effects.[13] FPOPCA, with its carboxylic acid moiety and moderate predicted LogP, may have a favorable selectivity profile, but this must be experimentally verified.[13]
-
Rationale: Inhibition of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a mandatory regulatory safety assay.
-
Methodology: Use an automated patch-clamp system or a high-throughput fluorescence-based assay to assess the effect of FPOPCA on hERG channel activity in a stable cell line (e.g., HEK293-hERG). Determine the IC₅₀ value.
-
Rationale: To evaluate the potential for drug-drug interactions. Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) can alter the metabolism of co-administered drugs.
-
Methodology: Use commercially available kits with fluorescent probes for each CYP isozyme and human liver microsomes. Measure the inhibition of probe metabolism by FPOPCA and calculate IC₅₀ values.
Data Interpretation and Reporting
All quantitative data should be consolidated for clear comparison and decision-making.
Table 2: Template for Summarizing FPOPCA In Vitro Data
| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC₅₀, MIC) | Selectivity Index | Notes |
| Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (µM) | IC₅₀(CRL-4001)/IC₅₀(A549) | ||
| MDA-MB-231 (Breast Cancer) | IC₅₀ (µM) | IC₅₀(CRL-4001)/IC₅₀(MDA) | |||
| CRL-4001 (Fibroblast) | IC₅₀ (µM) | N/A | |||
| Antimicrobial | S. aureus | MIC (µg/mL) | N/A | ||
| E. coli | MIC (µg/mL) | N/A | |||
| Safety | hERG Channel | IC₅₀ (µM) | >30x Therapeutic Index? | ||
| CYP3A4 | IC₅₀ (µM) | N/A |
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for the initial in vitro characterization of this compound. By systematically progressing from fundamental QC to broad screening and essential safety profiling, researchers can build a comprehensive data package to define the compound's biological activity profile. Positive outcomes, such as potent and selective cytotoxicity or strong antimicrobial activity coupled with a clean safety profile, would strongly support the advancement of FPOPCA into further lead optimization and subsequent in vivo efficacy studies. This structured approach ensures that decisions are data-driven, maximizing the potential for discovering a valuable new therapeutic agent.
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Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). NIH. [Link]
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Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. (2024). KTU ePubl. [Link]
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(PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). ResearchGate. [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
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1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. (n.d.). PubChem. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (n.d.). MDPI. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. [Link]
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spectroscopic data for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction
This compound belongs to a class of heterocyclic compounds that are gaining significant attention as versatile scaffolds in medicinal chemistry. Derivatives of the 5-oxopyrrolidine core have been investigated for a range of biological activities, including potential anticancer and antimicrobial properties.[1][2] The precise substitution on the N-phenyl ring, in this case, a fluorine atom at the meta position, critically influences the molecule's physicochemical properties and its interaction with biological targets.
Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C NMR are required for unambiguous structure determination.
Expertise & Experience: The Rationale Behind Experimental Choices
The choice of solvent is critical for NMR analysis of carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for several reasons: its ability to dissolve polar compounds, and its hydrogen-bonding capacity which slows the exchange of the acidic carboxylic proton, allowing it to be observed as a distinct, albeit often broad, signal at a very downfield chemical shift (>12 ppm).[3][4] A spectrometer operating at a high field strength (e.g., 400 MHz or higher) is chosen to maximize signal dispersion and resolve complex splitting patterns, particularly in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing carbon signals into singlets.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Data Presentation & Interpretation
The following table presents representative data for the analogue 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[3]
Table 1: Representative NMR Data (in DMSO-d₆, 400 MHz) [3]
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm | Assignment |
| 12.80 | br. s, 1H | COOH | 174.08 | C=O (acid) |
| 7.49 | q, J = 8.7 Hz, 1H | H-Ar | 171.96 | C=O (lactam) |
| 7.26–7.41 | m, 1H | H-Ar | 161.90, 159.46 | C-F (Ar) |
| 7.14 | t, J = 8.1 Hz, 1H | H-Ar | 158.23, 155.73 | C-F (Ar) |
| 3.82–3.99 | m, 2H | N-CH₂ | 129.20 | C-H (Ar) |
| 3.35–3.55 | m, 1H | CH-COOH | 122.60 | C-N (Ar) |
| 2.57–2.78 | m, 2H | CH₂-C=O | 111.89 | C-H (Ar) |
| 104.91 | C-H (Ar) | |||
| 51.13 | N-CH₂ | |||
| 36.27 | CH-COOH |
| | | | 33.38 | CH₂-C=O |
-
Interpretation:
-
Carboxyl Proton (¹H): The very broad singlet at 12.80 ppm is characteristic of a carboxylic acid proton involved in hydrogen bonding.[5]
-
Aromatic Protons (¹H): The signals between 7.14 and 7.49 ppm correspond to the protons on the difluorophenyl ring. The splitting patterns (quartet, multiplet, triplet) are dictated by proton-proton and proton-fluorine couplings.
-
Pyrrolidinone Protons (¹H): The three multiplets between 2.57 and 3.99 ppm correspond to the three sets of non-equivalent protons on the pyrrolidinone ring. The N-CH₂ protons are the most downfield due to the adjacent nitrogen atom.
-
Carbonyl Carbons (¹³C): Two distinct signals appear for the carbonyl carbons: the carboxylic acid carbon at ~174 ppm and the lactam (amide) carbon at ~172 ppm.[5]
-
Aromatic Carbons (¹³C): The aromatic region shows multiple signals. The carbons directly bonded to fluorine exhibit large chemical shifts and coupling (C-F coupling).
-
-
Predicted Spectrum for this compound:
-
The signals for the pyrrolidinone ring and the carboxylic acid group would be nearly identical to those in Table 1.
-
The aromatic region of the ¹H NMR would simplify to four signals, likely appearing as a doublet of doublets, a triplet of doublets, a doublet of triplets, and a broad singlet or triplet, reflecting the different spin system of the 3-fluorophenyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle & Experimental Protocol
-
Principle: Specific bonds (e.g., C=O, O-H, C-N) vibrate at characteristic frequencies. When the frequency of IR radiation matches the vibrational frequency of a bond, absorption occurs, resulting in a peak in the IR spectrum.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000–600 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Workflow for IR Analysis
Caption: Workflow for IR analysis using the ATR technique.
Data Presentation & Interpretation
Table 2: Representative IR Absorption Data [3]
| Wavenumber (ν) cm⁻¹ | Intensity/Shape | Assignment |
|---|---|---|
| ~3065 (centered ~3000) | Very Broad | O-H stretch (Carboxylic Acid Dimer) |
| ~1740 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1670 | Strong, Sharp | C=O stretch (Lactam/Amide) |
-
Interpretation:
-
O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad absorption band from approximately 3300 to 2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between acid dimers.[6][7]
-
C=O Stretches: Two distinct carbonyl peaks are expected and observed. The carboxylic acid C=O stretch appears at a higher frequency (~1740 cm⁻¹) compared to the lactam C=O stretch (~1670 cm⁻¹).[3][5] The lower frequency for the lactam is typical for amides.
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Principle & Experimental Protocol (HRMS)
High-Resolution Mass Spectrometry (HRMS), often using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements.
-
Principle (ESI-TOF): The sample, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, creating charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). These ions are accelerated into a field-free "flight tube." The time it takes for an ion to travel the length of the tube is directly related to its m/z, allowing for very precise mass determination.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a solvent like methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in either positive or negative ion mode. For a carboxylic acid, negative mode ([M-H]⁻) is often highly effective.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for HRMS analysis via ESI-TOF.
Data Presentation & Interpretation
For This compound , the expected mass can be calculated from its molecular formula.
Table 3: Calculated Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀FNO₃ |
| Monoisotopic Mass | 223.0645 g/mol |
| Expected Ion [M+H]⁺ | 224.0718 m/z |
| Expected Ion [M-H]⁻ | 222.0572 m/z |
-
Interpretation:
-
An HRMS experiment should yield a measured mass that matches the calculated value to within a very small tolerance (typically < 5 ppm). This provides strong evidence for the elemental composition of the molecule.
-
Further fragmentation analysis (MS/MS) could be performed to confirm the structure, with expected losses corresponding to the carboxyl group (-45 Da for COOH) or cleavage of the pyrrolidinone ring.
-
References
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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Grybaitė, B., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Retrieved from [Link]
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Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Retrieved from [Link]
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Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Retrieved from [Link]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Retrieved from [Link]
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Millam, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]
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Mickevičius, V., et al. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
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Universität Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic Properties of the H 3 + Molecule: A New Calculated Line List. Retrieved from [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific, yet underexplored, derivative: 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid . While direct biological data for this exact molecule is scarce, this document provides a comprehensive, hypothesis-driven framework for identifying its potential therapeutic targets. By leveraging data from structurally analogous compounds and outlining a robust, multi-pronged experimental strategy, we aim to equip researchers with the necessary insights and methodologies to unlock the therapeutic promise of this compound class. This guide will navigate through plausible therapeutic arenas, propose putative molecular targets, and provide detailed, field-proven protocols for target identification and validation, thereby paving the way for accelerated drug discovery and development.
The this compound Scaffold: A Primer
The core of the molecule in focus is the 5-oxopyrrolidine-3-carboxylic acid moiety, a cyclic lactam derived from glutamic acid. This scaffold is noted for its favorable physicochemical properties, including potential for enhanced aqueous solubility and its ability to participate in hydrogen bonding as both a donor (NH) and an acceptor (C=O), which are critical for target engagement.[1] The pyrrolidone ring's non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a desirable trait in modern drug design.[2][3]
The molecule is further characterized by a 3-fluorophenyl group attached to the nitrogen atom. The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate lipophilicity, potentially improving pharmacokinetic properties. The specific placement at the meta-position of the phenyl ring will influence the electronic and conformational properties of the molecule, which in turn dictates its target specificity.
Plausible Therapeutic Landscapes
Based on extensive research into derivatives of the 5-oxopyrrolidine scaffold, we can hypothesize three primary therapeutic areas where this compound may exhibit significant biological activity.
Oncology
A growing body of evidence points to the anticancer potential of pyrrolidone derivatives. For instance, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated cytotoxic effects against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[4] Furthermore, pyrrolidinone-hydrazone derivatives have shown promise against various cancer cell lines, including prostate and melanoma.[5][6] The structural similarity of our lead compound suggests it may share these antiproliferative properties.
Infectious Diseases
The pyrrolidone scaffold is also a key feature in novel antimicrobial agents.[7] Research has shown that derivatives of 5-oxopyrrolidine can exhibit potent antibacterial activity against a range of pathogens, including multidrug-resistant strains of Staphylococcus aureus.[4][8][9][10] Specifically, pyrrolidine-2,3-diones have been identified as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis.[11] Additionally, some pyrrolidinone derivatives have been evaluated as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis.[12]
Central Nervous System (CNS) Disorders
The parent compound, pyroglutamic acid (5-oxoproline), has been investigated for its nootropic and neuroprotective effects.[11][13] While pyroglutamic acid itself shows weak interaction with a broad range of neurotransmitter receptors, its derivatives have been explored as potential antagonists of excitatory amino acid receptors, suggesting a role in modulating neuronal activity.[14][15] The combination of pyroglutamic acid with pyrrolidone has demonstrated a significant positive effect on cerebral circulation in models of brain ischemia.[13] This suggests that this compound could potentially modulate CNS targets and offer therapeutic benefits in neurodegenerative diseases or cognitive disorders.
Postulated Therapeutic Targets: A Hypothesis-Driven Approach
Given the lack of direct target information for this compound, the following section outlines putative molecular targets based on the known activities of structurally related compounds. This serves as a foundational hypothesis for initiating a target discovery campaign.
| Therapeutic Area | Potential Target Class | Specific Examples & Rationale |
| Oncology | Epigenetic Modulators | Histone Deacetylases (HDACs): Spiro[pyrrolidine-3,3'-oxindoles] have shown dual activity against HDAC2.[16] The pyrrolidone scaffold can serve as a cap group in HDAC inhibitors, interacting with the protein surface.[17][18][19][20] |
| Cell Signaling Kinases | PI3K: Some 1-substituted pyrrolidin-2-one derivatives have been identified as potent PI3K inhibitors. | |
| Infectious Diseases | Bacterial Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs): Pyrrolidine-2,3-diones are known inhibitors of P. aeruginosa PBP3.[11] |
| Mycobacterial Enzymes | InhA: Pyrrolidinone analogues have been evaluated as inhibitors of this key enzyme in M. tuberculosis.[12] | |
| Other Bacterial Enzymes | Spore-lytic enzymes and Cytolysin A: In-silico studies suggest that 5-oxopyrrolidine derivatives could inhibit these bacterial virulence factors.[21] | |
| CNS Disorders | Excitatory Amino Acid Receptors | Non-NMDA Receptors: Pyroglutamic acid derivatives have shown potential to antagonize glutamate-induced seizures, suggesting interaction with non-NMDA receptors. |
| Neuroprotective Pathways | The specific targets for the neuroprotective effects of pyroglutamic acid are not well-defined, presenting an opportunity for novel target discovery. |
A Strategic Roadmap for Target Identification and Validation
The cornerstone of modern drug discovery is the unambiguous identification and validation of a drug's molecular target. The following section provides a comprehensive, multi-step workflow designed to deorphanize this compound.
In Silico Target Prediction
The initial phase of target identification should leverage computational approaches to generate a preliminary list of potential protein interactors.
-
Molecular Docking: Perform virtual screening of the compound against a library of known drug targets, particularly those implicated in the therapeutic areas outlined above (e.g., kinases, HDACs, bacterial enzymes).
-
Pharmacophore Modeling: If a series of active analogues is available, develop a pharmacophore model to identify common structural features essential for biological activity. This model can then be used to screen 3D protein structure databases for potential binding partners.
-
Target Prediction Servers: Utilize web-based tools that predict protein targets based on ligand chemical similarity to compounds with known targets.
In Vitro Biological Screening
Parallel to in silico efforts, broad biological screening is crucial to confirm the hypothesized activities and narrow down the potential mechanism of action.
-
Phenotypic Screening:
-
Oncology: Screen the compound against a panel of cancer cell lines (e.g., NCI-60) to identify sensitive cancer types and establish dose-response curves (EC50 values).[22][5][6]
-
Infectious Diseases: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi, including resistant strains.[4][8][9][10]
-
CNS Disorders: Utilize cell-based assays to assess neuroprotective effects (e.g., against glutamate-induced excitotoxicity in primary neuronal cultures) or effects on neuronal signaling.
-
-
Target-Based Screening: If in silico predictions or existing literature suggest a high probability for a specific target class, perform focused screening against a panel of purified enzymes or receptors (e.g., a kinase panel, HDAC isoforms).
Definitive Target Identification Methodologies
Once a biological activity is confirmed, the next critical step is to pinpoint the direct molecular target(s). The following are state-of-the-art, unbiased approaches.
ABPP is a powerful technique for identifying enzyme targets in their native cellular environment.[1][23][24][25][26]
-
Probe Synthesis: The core of ABPP is the creation of a chemical probe. This involves modifying this compound with a reactive "warhead" that covalently binds to the active site of its target enzyme(s) and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and identification.[23][24]
-
Experimental Workflow:
-
Treat living cells or cell lysates with the synthesized probe.
-
The probe will covalently label its protein target(s).
-
Lyse the cells (if treated live) and use the reporter tag to enrich the probe-protein conjugates (e.g., using streptavidin beads for a biotin tag).
-
Digest the enriched proteins into peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Competitive ABPP: To confirm that the identified proteins are the true targets of the original, unmodified compound, a competition experiment is performed. The proteome is pre-incubated with an excess of the parent compound before adding the probe. A significant reduction in probe labeling of a specific protein indicates that the parent compound binds to the same site.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
Competitive Inhibition: Aliquot the proteome. To the experimental samples, add the parent compound (this compound) at various concentrations (e.g., 100x, 10x, 1x the expected IC50). To the control sample, add vehicle (e.g., DMSO). Incubate for 30 minutes at room temperature.
-
Probe Labeling: Add the ABPP probe to all samples at a final concentration of 1 µM. Incubate for another 30 minutes at room temperature.
-
Click Chemistry (for alkyne-tagged probes): If using a clickable probe, append a biotin-azide tag via a copper-catalyzed click reaction.
-
Protein Enrichment: Add streptavidin-coated agarose beads to each sample and incubate for 1 hour at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Alkylate with iodoacetamide, then add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance in the drug-treated samples to the vehicle control. Proteins whose labeling is significantly reduced by the parent compound are considered target candidates.
This method involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.[27][28][29][30][31]
-
Probe Synthesis: Synthesize a derivative of the compound with a linker arm terminating in a functional group suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A photo-affinity probe, which contains a photoreactive group that covalently crosslinks to the target upon UV exposure, is often preferred to capture transient interactions.[28]
-
Experimental Workflow:
-
Immobilize the compound onto the affinity matrix.
-
Incubate the matrix with a cell or tissue lysate.
-
Wash the matrix extensively to remove non-specific binders.
-
Elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and identify unique bands by mass spectrometry, or directly analyze the eluate by LC-MS/MS.
-
CRISPR-based functional genomic screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound, thereby pointing to the drug's target or pathway.[2][3][32][33][34]
-
Screening Principle: A library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into a population of cells. When these cells are treated with the compound, cells with knockouts of the target protein (or essential pathway components) will be enriched (if the drug is cytotoxic) or depleted (if the drug is a growth promoter).
-
Experimental Workflow:
-
Introduce a genome-wide sgRNA library into a Cas9-expressing cell line that is sensitive to the compound.
-
Split the cell population into a treatment group (exposed to the compound) and a control group (vehicle).
-
After a period of selection, harvest the cells and sequence the sgRNAs present in each population.
-
Genes whose sgRNAs are significantly enriched or depleted in the treatment group are identified as "hits."
-
Target Validation
Once a list of candidate targets has been generated, it is imperative to validate them through orthogonal methods.
-
Direct Binding Assays: Confirm direct physical interaction between the compound and the purified candidate protein using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Drug Affinity Responsive Target Stability (DARTS).
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the candidate target protein in cells. If the cells subsequently become resistant to the compound, this provides strong evidence that the protein is the relevant target.
-
Enzymatic Assays: If the identified target is an enzyme, confirm that the compound inhibits its activity in a purified system and determine the IC50 and mechanism of inhibition.
Visualization of Workflows and Pathways
To provide a clear visual representation of the proposed strategies, the following diagrams have been generated using Graphviz.
Caption: A comprehensive workflow for the identification and validation of therapeutic targets.
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An In-depth Technical Guide to the Solubility and Stability of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
Introduction and Molecular Analysis
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a unique molecule combining several key functional groups that dictate its physicochemical properties. Understanding these structural components is paramount to predicting its behavior.
-
5-Oxopyrrolidine (Pyroglutamic Acid Scaffold): This lactam (cyclic amide) ring provides structural rigidity.[5][6][7] Lactams are susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to ring-opening and the formation of a linear amino acid derivative.[8]
-
Carboxylic Acid Group: This acidic functional group is the primary driver of pH-dependent solubility. At pH values above its acid dissociation constant (pKa), the group will be deprotonated to form a more soluble carboxylate salt.[9][10][11][12] Conversely, at pH values below the pKa, it will be in its neutral, less water-soluble form.
-
N-(3-Fluorophenyl) Group: The aromatic ring introduces hydrophobicity, which will likely limit aqueous solubility, especially at a low pH. The electron-withdrawing fluorine atom can influence the electronic properties of the entire molecule, potentially affecting the reactivity of the lactam and the acidity of the carboxylic acid group.
A structurally similar compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, has been synthesized and used as a precursor for derivatives with anticancer properties, indicating the relevance of this scaffold in medicinal chemistry.[13]
Predicted Physicochemical Properties
Predictive models are invaluable for novel compounds. Various computational methods, from empirical to quantum mechanical, can provide initial estimates of key parameters that guide experimental design.[14][15][16][17][18]
| Property | Predicted Value/Range | Rationale & Implication for Experiments |
| pKa | 3.5 - 5.0 | The carboxylic acid is the primary ionizable group. This predicted range suggests that solubility will significantly increase above pH 5. Solubility experiments must cover a pH range from 2 to 8 to capture this transition. |
| LogP | 1.0 - 2.5 | The combination of the hydrophobic fluorophenyl ring and the polar carboxylic acid/lactam groups results in a moderate LogP. This suggests potential for reasonable solubility in both aqueous and organic systems, but also highlights the need for co-solvents in many formulations. |
| Aqueous Solubility (Intrinsic) | Low (µg/mL to low mg/mL) | The neutral form (at low pH) is expected to have low water solubility due to the hydrophobic aryl group. Thermodynamic shake-flask experiments at pH 2 are critical to determine this baseline. |
Aqueous Solubility Profiling Workflow
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. A comprehensive profile requires assessing both kinetic and thermodynamic solubility across a physiologically relevant pH range.
Rationale for Experimental Design
The presence of the carboxylic acid group makes pH the most critical variable.[9][10][19] We must measure solubility at pH values below, around, and above the predicted pKa to construct a complete pH-solubility profile. This profile is essential for predicting absorption in different parts of the gastrointestinal tract.
Diagram of the Solubility Assessment Workflow
Caption: Workflow for solubility determination.
Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This duration ensures that the solution reaches equilibrium. The presence of undissolved solid must be confirmed visually at the end of the incubation.
-
Sampling & Filtration: Allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm PVDF or PTFE syringe filter to remove all undissolved particles.
-
Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.[20][21][22]
-
Data Analysis: Construct a calibration curve using standards of known concentration. Use this curve to determine the concentration of the compound in the diluted samples and calculate the final solubility in µg/mL or mg/mL for each pH condition.
Stability Assessment and Forced Degradation
Stability testing is crucial to identify how a drug substance's quality changes over time under various environmental factors like temperature, humidity, and light.[2][3] Forced degradation (or stress testing) is performed under conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[8][23][24][25][26] This information is vital for developing stability-indicating analytical methods.[26]
Rationale for Stress Conditions
The chosen stress conditions are based on ICH guidelines and the chemical nature of the molecule.[1][4][8]
-
Acid/Base Hydrolysis: Targets the lactam ring, the most probable site of hydrolytic instability.
-
Oxidation: Assesses the molecule's susceptibility to oxidative stress, which can be encountered during formulation with certain excipients or through exposure to air.
-
Thermal: Evaluates the intrinsic stability of the molecule at elevated temperatures.
-
Photostability: The aromatic fluorophenyl ring may absorb UV light, making photolytic degradation a possibility.
Diagram of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture, such as acetonitrile/water.
-
Application of Stress:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat the stock solution at 60°C.
-
Photolysis: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] A control sample should be protected from light.
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24 hours) or until a target degradation of 5-20% of the parent compound is achieved.[25]
-
Sample Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all stressed samples and an unstressed control using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
The HPLC method should be capable of separating the parent peak from all degradation products. A typical starting point would be a C18 reverse-phase column with a gradient of water/acetonitrile containing 0.1% formic acid.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound.
-
Check for peak purity of the parent compound in all conditions.
-
Determine the relative retention times and UV spectra of the degradation products.
-
Use MS and MS/MS data to propose structures for the major degradants. The primary expected degradant from hydrolysis is the ring-opened product: 4-amino-4-(3-fluorophenyl)butanedioic acid.
-
Summary and Recommendations
This guide outlines a robust, scientifically-driven approach to characterize the solubility and stability of this compound. The key predictions are that the compound will exhibit low intrinsic aqueous solubility with a strong pH-dependence, and that the lactam ring will be the primary site of instability under hydrolytic stress.
Recommendations for Researchers:
-
Execute the thermodynamic solubility protocol across a pH range of 2 to 8 to generate a full pH-solubility profile.
-
Perform the forced degradation studies as outlined to establish the intrinsic stability and develop a validated, stability-indicating analytical method.
-
Use high-resolution mass spectrometry to confidently identify the structures of any significant degradation products.
The execution of these studies will provide the critical data necessary to advance the development of this compound, enabling informed decisions regarding formulation, storage conditions, and analytical control strategies.
References
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
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ICH. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available from: [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767–770. Available from: [Link]
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Brainly. (2023, July 10). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available from: [Link]
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Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2). Available from: [Link]
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Welch, M. J. (1982). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Journal of Chromatography, 252, 179–183. Available from: [Link]
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Lin, L., & Li, Y. F. (1983). Gas Chromatographic Determination of Pyrrolidonecarboxylic Acid. Journal of AOAC INTERNATIONAL. Available from: [Link]
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Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]
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ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Available from: [Link]
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Ellfolk, N., & Synge, R. L. M. (1955). Detection of pyrrolidone carboxylic acid. Biochemical Journal, 59(3), 523–526. Available from: [Link]
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Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available from: [Link]
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Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Available from: [Link]
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FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2–pyrrolidone. Available from: [Link]
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ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]
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Britannica. (2025, November 6). Carboxylic acid - Properties, Structure, Reactions. Available from: [Link]
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
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Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Available from: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. Available from: [Link]
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ResearchGate. (2025, August 10). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Available from: [Link]
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Solubility of Things. (n.d.). N-Methyl-2-pyrrolidone. Available from: [Link]
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ResearchGate. (2015, December 1). Computational Approaches to Predict pKa Values. Available from: [Link]
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Al-Zoubi, M. S., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Molecules, 30(10), 2261. Available from: [Link]
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Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1825. Available from: [Link]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of Chromatographic Science, 58(9), 785–798. Available from: [Link]
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Akhter, S., & Dorr, R. T. (2006). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 7(3), E74. Available from: [Link]
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Wikipedia. (n.d.). Pyroglutamic acid. Available from: [Link]
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Panday, S. K., et al. (2017). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 14(6), 793-813. Available from: [Link]
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Common Organic Chemistry. (n.d.). NMP (N-Methyl-2-pyrrolidone). Available from: [Link]
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Sciencemadness Wiki. (2020, October 27). N-Methyl-2-pyrrolidone. Available from: [Link]
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ResearchGate. (n.d.). Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. Available from: [Link]
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Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Available from: [Link]
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Angene International Limited. (2025, November 28). This compound. Available from: [Link]
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MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]
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PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Available from: [Link]
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MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]
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Methodological & Application
Application Note and Protocol for the Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate in medicinal chemistry. The protocol is based on the well-established reaction of 3-fluoroaniline with itaconic acid, which proceeds through a tandem Michael addition and intramolecular cyclization. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary materials, safety precautions, and characterization methods. The information presented herein is intended to enable researchers to reliably synthesize this valuable compound for applications in drug discovery and development.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structural motif found in a variety of biologically active molecules.[1] As a cyclic derivative of glutamic acid, this heterocyclic system serves as a constrained amino acid bioisostere, offering conformational rigidity that can be advantageous for optimizing ligand-receptor interactions.[2][3] The introduction of a fluorinated phenyl group at the N1 position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
The target molecule, this compound, holds potential as a key building block for the synthesis of novel therapeutic agents. Its synthesis is efficiently achieved through the reaction of 3-fluoroaniline with itaconic acid. This one-pot reaction is advantageous due to its operational simplicity and atom economy.
Reaction Scheme and Mechanism
The synthesis proceeds via a two-step sequence initiated by a Michael addition of the amine to the α,β-unsaturated dicarboxylic acid, followed by an intramolecular cyclization to form the lactam ring.
Caption: Reaction scheme for the synthesis of this compound.
The reaction is typically conducted in a suitable solvent, such as water or an alcohol, at elevated temperatures to drive the cyclization and dehydration step.[1][4][5]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acids.[1][4][5][6][7]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 3-Fluoroaniline | ≥99% | Sigma-Aldrich |
| Itaconic Acid | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck |
| Deionized Water | - | In-house |
| Round-bottom flask (100 mL) | - | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer with heating | - | IKA |
| Buchner funnel and flask | - | VWR |
| pH paper or pH meter | - | Mettler Toledo |
| Melting point apparatus | - | Stuart |
Safety Precautions
-
3-Fluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid: Corrosive. Handle with care in a fume hood and wear appropriate PPE.
-
Sodium Hydroxide: Corrosive. Handle with care and wear appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-fluoroaniline (e.g., 11.1 g, 100 mmol) and itaconic acid (e.g., 14.3 g, 110 mmol).
-
Solvent Addition: Add deionized water (e.g., 30 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically complete within 12-24 hours.[1][5] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Work-up and Purification: a. After completion, cool the reaction mixture to room temperature. A precipitate should form. b. Filter the crude product using a Buchner funnel and wash the solid with a small amount of cold water. c. For further purification, dissolve the crude solid in an aqueous solution of 5% sodium hydroxide. d. Filter the solution to remove any insoluble impurities. e. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the purified product.[1][5] f. Collect the purified product by filtration, wash with cold deionized water until the washings are neutral, and dry the solid under vacuum.
Caption: Experimental workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the dried product. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the expected structure.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its identity.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional group vibrations (e.g., C=O of the carboxylic acid and lactam, C-F).
Expected Results and Discussion
The reaction of 3-fluoroaniline with itaconic acid is expected to yield this compound in good yield (typically 70-90% based on analogous reactions).[1][5] The purification by precipitation from a basic solution is an effective method for removing unreacted starting materials and side products.
The choice of water as a solvent is advantageous for its low cost, safety, and environmental friendliness. The reaction temperature is critical for promoting the intramolecular cyclization and dehydration step, which leads to the formation of the stable five-membered lactam ring.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and ensure efficient reflux. |
| Loss of product during work-up | Ensure complete precipitation by adjusting the pH carefully. Use minimal amounts of cold water for washing. | |
| Impure Product | Incomplete removal of starting materials | Repeat the dissolution in base and precipitation with acid. |
| Presence of side products | Consider recrystallization from a suitable solvent system (e.g., ethanol/water) if the product is not sufficiently pure after precipitation. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This procedure is scalable and utilizes readily available starting materials, making it suitable for both academic and industrial research settings. The resulting compound can serve as a valuable intermediate for the development of novel pharmaceuticals and other biologically active molecules.
References
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Stefanucci, A., Novellino, E., Costante, R., & et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1825. [Link]
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Pandey, J., Kumar, V., & Singh, V. (2018). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis, 15(6), 765-799. [Link]
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Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 88). Vilnius University Press. [Link]
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Grybaitė, B., Vaickelionienė, R., Vaickelionis, G., & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3762. [Link]
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Mickevičius, V., Petrikaitė, V., & Al-Ameri, S. H. A. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5010. [Link]
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Grybaitė, B., Stankevičiūtė, M., Imbrasaitė, K., Radzevičius, K., & Mickevičius, V. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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Mickevičius, V., & Jonuškienė, I. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė technologija, (1 (65)). [Link]
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analytical methods for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid characterization
An Application Guide to the Comprehensive Characterization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, a key heterocyclic building block in modern medicinal chemistry. Professionals in pharmaceutical research and development will find detailed protocols and expert insights for establishing the identity, purity, structure, and stereochemistry of this compound. The methods detailed herein include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation, and chiral chromatography for enantiomeric separation. This guide is designed to ensure scientific integrity and provide a self-validating framework for analysis.
Introduction: The Importance of Rigorous Analysis
The compound this compound belongs to a class of molecules that are of significant interest in drug discovery. The pyrrolidinone core is a privileged scaffold found in numerous biologically active agents.[1] The incorporation of a fluorophenyl moiety can enhance metabolic stability and binding affinity, making this compound a valuable starting point for the synthesis of novel therapeutics.[2][3]
Given its potential application, confirming the absolute identity, purity, and stereochemical integrity of this molecule is paramount. An impurity or an incorrect stereoisomer could lead to vastly different pharmacological or toxicological profiles. This guide provides the analytical framework to ensure the quality and consistency required for preclinical and clinical development.
Chromatographic Analysis: Purity and Identity
Chromatographic techniques are the cornerstone of purity assessment and molecular identity confirmation. We will detail protocols for both HPLC-UV and LC-MS.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle of the Method: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The analyte, dissolved in a mobile phase, is passed through a column packed with a nonpolar stationary phase (e.g., C18). Less polar compounds are retained longer on the column, allowing for separation from polar impurities. For carboxylic acids, adding an acid modifier to the mobile phase is crucial to suppress the ionization of the carboxyl group, ensuring a sharp, symmetrical peak shape.
Expertise in Action: The choice of a gradient elution is deliberate. It provides the versatility to separate not only the main analyte from closely related impurities but also to elute any highly retained, nonpolar contaminants from the column in a reasonable timeframe, giving a complete purity profile.
Protocol 2.1: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of the main peak as a percentage of the total area.
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle of the Method: LC-MS provides unequivocal molecular weight confirmation. By coupling the HPLC separation with a mass spectrometer, each eluting peak can be analyzed for its mass-to-charge ratio (m/z). Electrospray ionization (ESI) is an ideal "soft" ionization technique for this molecule, capable of generating intact molecular ions with minimal fragmentation.
Trustworthiness by Design: This method is self-validating. A peak observed in the UV chromatogram at the expected retention time that also yields the correct mass-to-charge ratio provides extremely high confidence in the compound's identity. Analysis in both positive and negative ion modes further strengthens the confirmation.
Protocol 2.2: LC-MS Identity Verification
-
Instrumentation: An LC-MS system equipped with an ESI source.
-
LC Conditions: Utilize the same HPLC method as described in Protocol 2.1. This allows for direct correlation of retention times.
-
MS Parameters:
-
Ionization Mode: ESI, Positive and Negative.
-
Scan Range: 100 - 500 m/z.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 10 L/min.
-
-
Expected Ions:
-
Chemical Formula: C₁₁H₁₀FNO₃
-
Exact Mass: 223.0645
-
Positive Mode [M+H]⁺: 224.0718 m/z
-
Negative Mode [M-H]⁻: 222.0572 m/z
-
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide detailed information about the compound's chemical structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of the Method: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expert Insights: For this molecule, using DMSO-d₆ as the solvent is advantageous. It readily dissolves the compound and, unlike CDCl₃, allows for the observation of the acidic carboxylic acid proton, which appears as a characteristic broad singlet at a very high chemical shift (typically >12 ppm).[4] The fluorine atom on the phenyl ring will cause observable coupling to nearby ¹H and ¹³C nuclei, which is a key signature for confirming its position.
Table 3.1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | ~12.7 | Broad Singlet | 1H | COOH |
| H-b | 7.4 - 7.6 | Multiplet | 3H | Ar-H |
| H-c | 7.1 - 7.2 | Multiplet | 1H | Ar-H |
| H-d | 3.8 - 4.0 | Multiplet | 2H | N-CH₂ |
| H-e | 3.3 - 3.5 | Multiplet | 1H | CH-COOH |
| H-f | 2.6 - 2.8 | Multiplet | 2H | CO-CH₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C-1 | ~174 | Carboxylic Acid C=O |
| C-2 | ~172 | Lactam C=O |
| C-3 | ~162 (d, ¹JCF ≈ 245 Hz) | C-F |
| C-4 | ~141 | Ar-C (Quaternary) |
| C-5 | ~131 (d, ³JCF ≈ 8 Hz) | Ar-CH |
| C-6 | ~123 | Ar-CH |
| C-7 | ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH |
| C-8 | ~108 (d, ²JCF ≈ 26 Hz) | Ar-CH |
| C-9 | ~51 | N-CH₂ |
| C-10 | ~36 | CH-COOH |
| C-11 | ~34 | CO-CH₂ |
Note: Predicted values are based on literature data for similar structures.[1][2][4] 'd' denotes a doublet due to C-F coupling.
Caption: Correlation of structure to NMR data.
Infrared (IR) Spectroscopy
Principle of the Method: IR spectroscopy measures the vibration of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for a quick functional group analysis.
Protocol 3.2: IR Analysis
-
Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Table 3.2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H Stretch | Carboxylic Acid |
| ~1710 | C=O Stretch | Carboxylic Acid Dimer |
| ~1690 | C=O Stretch | Lactam (Amide) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl-Fluoride |
Reference data from established spectroscopy principles.[5][6]
Chiral Separation: Determining Enantiomeric Purity
The C3 position of the pyrrolidine ring is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). Since enantiomers often have different biological activities, determining the enantiomeric excess (ee%) is critical.
Direct Method: Chiral HPLC
Principle of the Method: Chiral HPLC columns contain a stationary phase that is itself chiral. This allows the column to interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation. Polysaccharide-based phases are widely successful for a broad range of compounds.[9][10]
Protocol 4.1: Chiral HPLC Separation
-
Instrumentation: HPLC system with UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v). Isocratic elution is typically used.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis: Calculate the enantiomeric excess using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Caption: Direct enantiomeric separation by Chiral HPLC.
Summary: An Integrated Analytical Workflow
The comprehensive characterization of this compound requires an integrated approach. Each analytical technique provides a unique and vital piece of information. The workflow below illustrates a logical sequence for a complete analysis, ensuring the final product meets the highest standards of quality for research and development.
Caption: Integrated workflow for complete characterization.
References
- Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
- Al-Blewi, F. F., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health.
- Kairytė, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Mickevičius, V., et al. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI.
- Grybaitė, B., et al. (n.d.). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.
- Vaickelionienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem.
- Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health.
- Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- mzCloud. (2016). 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid. mzCloud.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Google Patents.
- D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Carotti, A., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed.
- MedChemExpress. (n.d.). (R)-Pyrrolidine-3-carboxylic acid. MedChemExpress.
- Tömösközi, Z., et al. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI.
- Zarapico, D., et al. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Elsevier.
- Krzek, J., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
- Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
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- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Framework for Evaluating 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid in Anticancer Research
Introduction: Rationale for Investigation
The quest for novel anticancer agents with improved efficacy and selectivity is a cornerstone of modern oncology research. The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a molecule of interest in medicinal chemistry. Recent studies on derivatives, such as those containing 1-(2,4-difluorophenyl) and 1-(2-hydroxyphenyl) moieties, have demonstrated that this chemical class possesses significant cytotoxic and antimicrobial properties, validating it as a promising starting point for drug discovery.[1][2] Specifically, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown activity against triple-negative breast cancer, prostate cancer, and melanoma cell lines.[1][3][4]
This document addresses 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound F-POA) , a specific analog within this class. While direct, peer-reviewed data on the anticancer activity of Compound F-POA is not yet prevalent in the literature, its structural similarity to other biologically active pyrrolidinone derivatives provides a strong rationale for its systematic evaluation.
These application notes serve as a comprehensive guide for researchers to conduct a foundational in vitro assessment of Compound F-POA. We provide a logical, step-wise experimental framework designed to characterize its cytotoxic potential and elucidate its preliminary mechanism of action, thereby determining its viability as a candidate for further preclinical development.
Compound Profile & Handling
Before initiating biological assays, a thorough characterization of the compound's physicochemical properties is essential for ensuring reproducible results.
| Property | Data | Source / Comment |
| IUPAC Name | This compound | [] |
| CAS Number | 566154-63-0 | [][6][7] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [6] |
| Boiling Point | 511°C at 760 mmHg | [] |
| Density | 1.422 g/cm³ | [] |
| Solubility | To be determined empirically. It is critical to establish solubility in DMSO (for stock solutions) and aqueous cell culture media (for working concentrations) to avoid precipitation. | |
| Stability | To be determined empirically. Assess stability in solution at various temperatures (-80°C, -20°C, 4°C, and 37°C) over time to define storage and handling conditions. |
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous DMSO. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light and moisture, to maintain integrity and prevent repeated freeze-thaw cycles.
Part 1: Foundational In Vitro Evaluation Strategy
The initial phase of investigation is designed to answer two fundamental questions:
-
Does Compound F-POA exhibit cytotoxic or cytostatic activity against cancer cells?
-
If so, what is the primary mechanism driving this activity (e.g., apoptosis, cell cycle arrest)?
The following diagram outlines the recommended experimental workflow.
Caption: Experimental workflow for the in vitro testing of Compound F-POA.
Protocol 1: Cell Viability and IC₅₀ Determination via MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Objective: To determine the concentration of Compound F-POA that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, PC-3 prostate).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Compound F-POA stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom sterile plates.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of Compound F-POA in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Experimental Design: Include wells for untreated cells (medium only), vehicle control (medium with 0.5% DMSO), and a positive control (e.g., Doxorubicin). Test Compound F-POA across a wide concentration range (e.g., 0.1 µM to 100 µM).[8]
-
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48 or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (DMSO) to each well.[8][9] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the purple crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Data Presentation Example (Hypothetical):
| Cell Line | Tissue Origin | Compound F-POA IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.9 | 0.9 ± 0.1 |
| A549 | Lung Carcinoma | 25.4 ± 3.1 | 1.5 ± 0.2 |
| PC-3 | Prostate Carcinoma | 18.2 ± 2.5 | 2.1 ± 0.3 |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[11] Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[11][12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.
Objective: To quantify the induction of apoptosis by Compound F-POA.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Cancer cells treated with Compound F-POA at its determined IC₅₀ concentration.
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with Compound F-POA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated and a vehicle (DMSO) control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and neutralize. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.
Interpreting the Results:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q4) | Negative | Negative | Healthy, viable cells |
| Lower Right (Q3) | Positive | Negative | Early apoptotic cells |
| Upper Right (Q2) | Positive | Positive | Late apoptotic/necrotic cells |
| Upper Left (Q1) | Negative | Positive | Necrotic cells (primary necrosis) |
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI quantitatively stains DNA, so the fluorescence intensity is directly proportional to the DNA content.[15] This allows for the identification of cell cycle arrest, a common mechanism of action for anticancer drugs.
Objective: To determine if Compound F-POA induces cell cycle arrest.
Materials:
-
Cancer cells treated with Compound F-POA at its IC₅₀ concentration.
-
PBS.
-
Ice-cold 70% ethanol.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][16]
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as described in Protocol 2.
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[15][17] Incubate at -20°C for at least 2 hours (or overnight).[17]
-
Washing: Centrifuge the fixed cells at a higher speed (~500 x g) for 5 minutes. Discard the ethanol and wash the pellet once with PBS.[15][17]
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[13][16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the samples by flow cytometry. Collect data in a linear scale and use a doublet discrimination gate to exclude cell clumps.[16] The resulting histogram will show peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Part 2: Advanced Characterization and Future Directions
If Compound F-POA demonstrates significant in vitro activity, further investigation is warranted to validate its mechanism and assess its potential for in vivo efficacy.
Hypothetical Target Pathway for Investigation
Many anticancer agents function by modulating key signaling pathways that control cell survival, proliferation, and death. A common dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway. Investigating the phosphorylation status of key proteins like Akt and S6 ribosomal protein via Western Blot after treatment with Compound F-POA would be a logical next step to probe its molecular mechanism.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway to investigate.
Outlook to In Vivo Studies: Xenograft Models
Promising in vitro data is the prerequisite for advancing a compound to in vivo animal models. Cell line-derived xenograft (CDX) models are a standard and essential tool in preclinical cancer research.[18][19][20] These models involve transplanting human cancer cell lines into immunodeficient mice, allowing for the evaluation of a compound's therapeutic efficacy and toxicity in a living system.[18][21] Successful inhibition of tumor growth in a CDX model provides critical evidence to support further development and potential clinical trials.[18][21]
Conclusion
This document provides a structured, evidence-based framework for the initial anticancer evaluation of This compound . By systematically applying the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the foundational data necessary to determine the compound's potential as a novel therapeutic agent. Positive results from this in vitro cascade would build a strong case for progressing to mechanistic studies and subsequent in vivo efficacy testing.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(3), 229–233. Available from: [Link]
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Ria, F., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013. Available from: [Link]
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Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available from: [Link]
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Reaction Biology. Xenograft Models For Drug Discovery. Available from: [Link]
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Altogen Labs. Xenograft Models. Available from: [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Available from: [Link]
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University of Rochester Medical Center. The Annexin V Apoptosis Assay. Available from: [Link]
-
Flow Cytometry Core Facility. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
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Wikipedia. Cell cycle analysis. Available from: [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
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Horton, T. MTT Cell Assay Protocol. Available from: [Link]
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Kluwe, L., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53752. Available from: [Link]
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Wuerzberger, S., et al. (2000). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research, 20(5A), 3327-3335. Available from: [Link]
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JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available from: [Link]
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Grybaite, B., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 12345. Available from: [Link]
-
Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024: Book of Abstracts. Available from: [Link]
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Petrikaite, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(21), 5021. Available from: [Link]
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ResearchGate. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available from: [Link]
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Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available from: [Link]
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Mickevicius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3765. Available from: [Link]
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Mickevicius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. Available from: [Link]
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Application Note: Characterizing the Cellular Activity of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
For Research Use Only.
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, is recognized as a "privileged" structure in medicinal chemistry, serving as a versatile building block for the synthesis of bioactive molecules.[1][2] Derivatives of this core structure have been explored for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5][6] The introduction of a fluorophenyl group, a common strategy in drug design, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (herein referred to as "FPCA") in cell-based assays. Given that FPCA is a novel investigational compound, this guide outlines a systematic approach to characterize its biological activity, starting from fundamental cytotoxicity profiling to the investigation of its effects on specific cellular signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Compound Handling and Preparation
Proper handling and preparation of FPCA are critical for obtaining reliable and consistent experimental results.
2.1. Material Information
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 566154-63-0 | [7] |
| Molecular Formula | C₁₁H₁₀FNO₃ | [7] |
| Molecular Weight | 223.2 g/mol | [7] |
| Storage | Store at -20°C, protected from light | [7] |
2.2. Protocol: Preparation of Stock Solutions
Scientist's Note: Most small molecules are first dissolved in an organic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[8] This stock is then serially diluted into the cell culture medium to achieve the desired final concentrations. This method minimizes the final solvent concentration in the culture, as high concentrations of DMSO can be toxic to cells.[9] A final DMSO concentration of ≤0.1% is recommended to avoid solvent-induced artifacts.[9]
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = 10 mmol/L * 0.001 L * 223.2 g/mol * 1000 mg/g = 2.232 mg
-
Dissolution: Aseptically weigh 2.232 mg of FPCA powder and dissolve it in 1 mL of sterile, anhydrous DMSO.[8] Ensure complete dissolution by vortexing. If solubility is an issue, gentle warming in a 37°C water bath may be applied.
-
Sterilization: For sterile applications, the 10 mM stock solution can be filtered through a 0.2 µm DMSO-compatible syringe filter.[8]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes.[8][10] This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C, protected from light.[7]
Primary Assay: Determining Cytotoxicity and Effective Concentration Range
The first step in characterizing any new compound is to determine its effect on cell viability. This establishes the concentration range that is non-toxic and suitable for subsequent functional assays. The MTS assay, a colorimetric method, is a robust and widely used technique for this purpose.[11][12]
Principle of the MTS Assay: Living, metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the tetrazolium salt MTS into a soluble, colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution at 490-500 nm.[13][14][15]
3.1. Detailed Protocol: MTS Cell Viability Assay
-
Cell Seeding:
-
Plate cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells).
-
Incubate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach and enter logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the FPCA stock solution in a complete cell culture medium to create 2X working concentrations.
-
Rationale: Preparing 2X solutions allows for a 1:1 addition to the cells, minimizing disturbance.
-
Carefully remove the medium from the cells and add 100 µL of the FPCA dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) and "untreated control" wells with medium only.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]
-
-
MTS Reagent Addition:
-
Data Acquisition:
-
Gently shake the plate for 1 minute on an orbital shaker.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the average absorbance of "medium only" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the FPCA concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
3.2. Data Presentation: Example Parameters
| Parameter | Recommended Range |
| Cell Line | A549 (Lung Carcinoma), MDA-MB-231 (Breast Cancer) |
| Seeding Density | 5 x 10³ - 1 x 10⁴ cells/well |
| FPCA Concentration Range | 0.1 µM to 100 µM (Logarithmic dilutions) |
| Incubation Time | 24, 48, 72 hours |
| Vehicle Control | 0.1% DMSO in media |
Secondary Assay: Investigating Effects on Cellular Signaling
Based on the broad biological activities of the 5-oxopyrrolidine-3-carboxylic acid scaffold, a plausible hypothesis is that FPCA modulates key intracellular signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.[17] Western blotting is the gold-standard technique to investigate these effects by measuring changes in the phosphorylation status of key proteins.[18][19]
Principle of Western Blotting: This technique separates proteins from cell lysates by size using SDS-PAGE. The separated proteins are then transferred to a membrane and probed with primary antibodies specific to a target protein (e.g., phosphorylated ERK) and a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.[17][18] By comparing the band intensities of phosphorylated proteins to total protein levels, one can quantify the activation state of a signaling pathway.
4.1. Visualizing the Experimental Workflow
Caption: Workflow for Western Blot analysis of signaling pathways.
4.2. Detailed Protocol: Western Blot for p-ERK and p-Akt
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and grow to 70-80% confluency.[17] Treat cells with non-toxic concentrations of FPCA (determined from the MTS assay) for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic phosphorylation events.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[17]
-
Gel Electrophoresis (SDS-PAGE): Load 20-30 µg of each protein sample into the wells of an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-p-Akt Ser473 or anti-p-ERK1/2) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total Akt or anti-total ERK) or a housekeeping protein like β-actin.
4.3. Visualizing a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathways modulated by FPCA.
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved January 5, 2026, from [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved January 5, 2026, from [Link]
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protocols.io. (2023, April 6). Cell viability assessment. Retrieved January 5, 2026, from [Link]
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Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved January 5, 2026, from [Link]
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Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link]
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MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved January 5, 2026, from [Link]
-
PubMed. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025, August 10). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products | Request PDF. Retrieved January 5, 2026, from [Link]
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FAPERTA UNJA. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved January 5, 2026, from [Link]
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Bentham Science. (2020, September 1). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2020, April 24). (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved January 5, 2026, from [Link]
-
National Institutes of Health. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved January 5, 2026, from [Link]
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ResearchGate. (2025, May 12). (PDF) Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved January 5, 2026, from [Link]
-
Lithuanian University of Health Sciences. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved January 5, 2026, from [Link]
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St John's Laboratory. (n.d.). 407857 this compound CAS: 566154-63-0. Retrieved January 5, 2026, from [Link]
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Application Note: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key structural motif found in numerous molecules with diverse biological activities.[1][2] Derivatives of this core structure are being actively investigated for their therapeutic potential, including anticancer and antimicrobial properties.[3][4][5][6][7] The compound 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to this promising class. A critical initial step in the preclinical evaluation of any novel compound is the comprehensive assessment of its cytotoxic potential.[8]
This application note provides a detailed, tiered experimental workflow for characterizing the in vitro cytotoxicity of this compound. The guide is designed for researchers in drug discovery and toxicology, offering a logical progression from broad viability screening to more specific mechanistic assays. We will detail the rationale behind assay selection, provide step-by-step protocols for key methods, and discuss the interpretation of integrated data sets.
The proposed strategy employs a multi-assay approach to build a robust cytotoxicity profile, moving beyond a single endpoint to distinguish between cytostatic effects, metabolic disruption, and the induction of specific cell death pathways like apoptosis and oxidative stress.
Recommended Experimental Workflow
A tiered approach is recommended to efficiently characterize the compound's cytotoxic profile. This begins with a general assessment of metabolic activity and cell viability, followed by assays to confirm membrane integrity loss and finally, an investigation into the potential mechanisms of cell death.
Caption: Tiered workflow for cytotoxicity testing.
Primary Cytotoxicity Assessment (Tier 1)
MTT Assay: Measuring Metabolic Activity
The MTT assay is a foundational colorimetric method for assessing cell viability.[9][10] It relies on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[13]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells from exponential phase culture using trypsin.
-
Perform a cell count and determine viability (e.g., via trypan blue exclusion).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Crucial Controls:
-
Vehicle Control: Wells containing cells treated with the highest concentration of the solvent used for the test compound (e.g., 0.5% DMSO).[8]
-
Untreated Control: Wells containing cells in culture medium only.
-
Blank Control: Wells containing culture medium only (no cells).
-
-
Carefully remove the seeding medium from wells and add 100 µL of the respective compound dilutions or control solutions.
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.[15]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14][16]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9][12]
-
-
Absorbance Measurement:
Confirmation and Mechanistic Assays (Tiers 2 & 3)
While the MTT assay is an excellent primary screen, it measures metabolic activity, which can be inhibited without causing cell death, potentially leading to a misinterpretation of cytotoxicity.[17] Therefore, confirmatory assays are essential.
LDH Release Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] An increase in LDH activity in the supernatant is a direct indicator of cell lysis.[18]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[20]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[20]
-
Caspase-3/7 Assay: Detecting Apoptosis
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents.[22] A hallmark of apoptosis is the activation of executioner caspases, particularly caspase-3 and caspase-7.[23] Assays for their activity use a substrate containing the DEVD peptide sequence, which, when cleaved, releases a luminescent or fluorescent signal.[24]
Protocol: Luminescent Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays.[23] Follow steps 1 and 2 from the MTT protocol.
-
Include a positive control known to induce apoptosis (e.g., staurosporine).
-
-
Reagent Addition:
-
Incubation and Measurement:
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.[25]
-
Measure the luminescence using a plate-reading luminometer.
-
ROS Assay: Quantifying Oxidative Stress
Many cytotoxic compounds exert their effects by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage DNA, proteins, and lipids, leading to cell death.[26][27] Cellular ROS levels can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[28]
Protocol: DCFH-DA Assay for Cellular ROS
-
Cell Seeding and Treatment:
-
Probe Loading:
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[28]
-
Data Analysis and Presentation
Raw absorbance or luminescence data should be processed to determine the compound's effect on cell viability.
-
Background Subtraction: Subtract the average reading from the blank (medium only) controls from all other readings.
-
Percentage Viability Calculation (MTT):
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Percentage Cytotoxicity Calculation (LDH):
-
First, subtract the spontaneous LDH release (untreated control) from all values.
-
% Cytotoxicity = (Experimental LDH Release / Maximum LDH Release) * 100
-
-
IC50 Determination: Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
Table 1: Hypothetical Cytotoxicity Data for this compound on A549 Cells (48h Exposure)
| Assay | Endpoint Measured | IC50 (µM) | Max Effect at 100 µM |
| MTT | Metabolic Activity | 25.4 | 85% Viability Loss |
| LDH | Membrane Lysis | 78.2 | 35% Cytotoxicity |
| Caspase-3/7 | Apoptosis Induction | 30.1 | 4.5-fold increase vs. control |
| ROS | Oxidative Stress | 35.8 | 3.8-fold increase vs. control |
Interpretation and Mechanistic Insights
Integrating the data from this multi-assay approach provides a more complete picture of the compound's biological effects.
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Application Notes and Protocols for the Derivatization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid to Enhance Biological Activity
Introduction: The Rationale for Derivatization
The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The specific analogue, 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, presents a particularly interesting starting point for a derivatization program. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the carboxylic acid at the C-3 position serves as a versatile chemical handle for introducing a wide array of functional groups.
This guide provides a comprehensive framework for the strategic derivatization of this core scaffold. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for the synthesis of novel derivatives. The overarching goal is to explore chemical space and unlock enhanced biological activity across various therapeutic areas. The structure–activity relationships (SAR) discussed herein will provide a logical basis for the design of new chemical entities with improved potency and selectivity.[4][5]
Strategic Overview of Derivatization
Our derivatization strategy will primarily focus on the modification of the C-3 carboxylic acid group, a proven approach for modulating the pharmacological profile of this scaffold.[1][2] This versatile functional group can be readily converted into esters, amides, and a variety of heterocyclic systems. The workflow for this process is outlined below.
Caption: General workflow for the derivatization of the parent carboxylic acid.
Part 1: Synthesis of the Core Scaffold
The foundational step is the synthesis of the starting material, this compound. This is typically achieved through a Michael addition reaction between 3-fluoroaniline and itaconic acid.[1][6][7]
Protocol 1: Synthesis of this compound
Materials:
-
3-Fluoroaniline
-
Itaconic acid
-
Deionized water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and itaconic acid (1.5 eq).
-
Add deionized water to the flask to create a slurry.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add 5% hydrochloric acid and stir for 5-10 minutes.
-
Filter the resulting crystalline solid, wash with cold water, and dry.
-
For purification, dissolve the crude product in a 5% sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the product by acidifying the filtrate with hydrochloric acid to a pH of approximately 5.[1]
-
Filter the purified solid, wash thoroughly with water, and dry under vacuum to yield the title compound.
Characterization:
-
¹H NMR: Expect characteristic signals for the pyrrolidinone ring protons (CH₂, CH) and the aromatic protons of the 3-fluorophenyl group.[8]
-
¹³C NMR: Confirm the presence of carbonyl carbons (acid and lactam), aromatic carbons, and the aliphatic carbons of the pyrrolidinone ring.[8]
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the product.
Part 2: Derivatization at the C-3 Carboxylic Acid Position
The carboxylic acid at the C-3 position is the primary site for derivatization. We will explore esterification and amidation as key transformations.
Esterification
Esterification is a straightforward method to introduce lipophilic groups, which can influence cell permeability and pharmacokinetic properties.[2][9]
Protocol 2: Synthesis of Methyl 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Materials:
-
This compound
-
Methanol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
Procedure:
-
Dissolve the starting carboxylic acid (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 10 mmol of acid).
-
Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a 5% sodium carbonate solution until the pH is between 7 and 8.[9]
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like methanol/water to yield the methyl ester.[2]
Amidation and Hydrazide Formation
Amidation introduces a diverse range of functionalities and is a cornerstone of medicinal chemistry for enhancing biological activity through new hydrogen bonding interactions. A key intermediate for further derivatization is the corresponding hydrazide.[1][2][10]
Protocol 3: Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Materials:
-
Methyl 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylate
-
Hydrazine monohydrate
-
Isopropanol or Toluene
Procedure:
-
Suspend the methyl ester (1.0 eq) in isopropanol or toluene.
-
Add hydrazine monohydrate (3.0 eq) to the suspension.
-
Heat the mixture to reflux for 16-20 hours.[1]
-
Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Filter the solid, wash with cold isopropanol, and dry to obtain the hydrazide intermediate.
Synthesis of Hydrazone Derivatives
Hydrazones are a versatile class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] They are readily synthesized by condensing the hydrazide with various aldehydes and ketones.
Protocol 4: General Procedure for Hydrazone Synthesis
Materials:
-
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
-
Substituted aromatic or heterocyclic aldehyde (1.1 eq)
-
Isopropanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the hydrazide (1.0 eq) in isopropanol by heating.
-
Add the desired aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Upon cooling, the hydrazone product will typically precipitate.
-
Collect the solid by filtration, wash with cold isopropanol, and recrystallize if necessary.
Table 1: Representative Hydrazone Derivatives and Rationale
| Aldehyde Reactant | Rationale for Selection | Potential Activity |
| 4-Nitrobenzaldehyde | Electron-withdrawing group may enhance antimicrobial activity.[2] | Antimicrobial, Anticancer |
| 4-(Dimethylamino)benzaldehyde | Electron-donating group can modulate electronic properties and receptor binding. | Anticancer, CNS |
| 2-Thiophenecarboxaldehyde | Introduction of a heterocyclic ring can improve biological activity and ADME properties.[1] | Antimicrobial, Anticancer |
| 5-Nitro-2-furaldehyde | Nitro-substituted heterocycles are known for potent antimicrobial effects. | Antimicrobial |
Synthesis of Heterocyclic Derivatives
The hydrazide intermediate can also be used to construct various five-membered heterocyclic rings, such as pyrroles and pyrazoles, by reacting with appropriate diketones.[1][10][11]
Protocol 5: Synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Materials:
-
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
-
2,5-Hexanedione
-
Isopropanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Combine the hydrazide (1.0 eq) and 2,5-hexanedione (1.1 eq) in isopropanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash with cold isopropanol and dry. The formation of the pyrrole ring can be confirmed by the appearance of characteristic singlets for the methyl and CH groups of the pyrrole ring in the ¹H NMR spectrum.[1]
Sources
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Itaconic acid hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
Application Note: Characterization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a Potent EGFR Kinase Inhibitor
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through gene amplification, overexpression, or activating mutations, is a well-established driver of oncogenesis in a variety of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][4][5] Consequently, EGFR has become a premier target for the development of anti-cancer therapeutics.[1]
This document provides detailed methodologies for the characterization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (hereafter designated as FPPC ), a novel small molecule inhibitor of EGFR. While other derivatives of 5-oxopyrrolidine have been explored for anticancer properties, this note establishes the specific protocols to validate FPPC's inhibitory mechanism against EGFR.[6][7] We present two core protocols: an in vitro biochemical assay to determine the potency (IC₅₀) of FPPC against purified EGFR kinase and a cell-based assay to confirm its efficacy in blocking EGFR signaling within a relevant cancer cell line.
Mechanism of Action & Signaling Pathway
Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][8] These phosphotyrosine sites serve as docking platforms for adaptor proteins like GRB2, which recruit SOS and activate the RAS-RAF-MEK-ERK (MAPK) signaling cascade, a major pathway promoting cell proliferation.[3][4] FPPC is hypothesized to be an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain, thereby preventing autophosphorylation and blocking the initiation of this downstream signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of FPPC.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol employs the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9][10] The luminescent signal is directly proportional to kinase activity, allowing for a precise measurement of inhibition.[11][12]
Principle of the Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into ATP, which is then used by a luciferase to produce a light signal.[10][13] The intensity of this light is proportional to the initial kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Materials
-
Recombinant Human EGFR Kinase Enzyme System (e.g., Promega, V3831)[14]
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega, V9101)[14]
-
Polyproline-rich peptide (e.g., AQT4322) as substrate
-
FPPC, dissolved in 100% DMSO
-
ATP, 10 mM stock
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of FPPC in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.
-
Reaction Setup:
-
Add 2.5 µL of Kinase Reaction Buffer to all wells.
-
Add 1 µL of the FPPC serial dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2x kinase/substrate mix (containing EGFR kinase and peptide substrate in Kinase Reaction Buffer).
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2x ATP solution (at a concentration near the Kₘ for EGFR, typically 10-50 µM) to all wells to start the reaction.
-
Incubate for 60 minutes at 30°C.
-
-
Terminate and Detect:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all data points.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor (or no ATP control) as 0% activity.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Selectivity Profile of FPPC
To be a viable drug candidate, an inhibitor should demonstrate selectivity for its target kinase.[15][16][17] The IC₅₀ of FPPC should be determined against a panel of related kinases.
| Kinase Target | FPPC IC₅₀ (nM) |
| EGFR (WT) | 15.2 |
| HER2 | 875 |
| VEGFR2 | >10,000 |
| Src | 3,500 |
| ABL1 | >10,000 |
Table 1: Hypothetical IC₅₀ data demonstrating the potency and selectivity of FPPC for wild-type (WT) EGFR over other kinases.
Protocol 2: Cell-Based Western Blot for EGFR Phosphorylation
This protocol assesses the ability of FPPC to inhibit EGFR autophosphorylation in a cellular context.[18] The A431 human epidermoid carcinoma cell line, which overexpresses EGFR, is an ideal model system.[19][20][21] Inhibition is measured by quantifying the decrease in phosphorylated EGFR (p-EGFR) relative to the total EGFR protein.[18][22]
Materials
-
A431 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FPPC, dissolved in DMSO
-
Human EGF
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-p-EGFR (Tyr1068), Mouse anti-total EGFR
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membranes
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.[22]
-
Pre-treat cells with varying concentrations of FPPC (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C to induce EGFR phosphorylation (leave one untreated well as a negative control).[21][22]
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells twice with ice-cold PBS.[22]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[23]
-
Determine the protein concentration of each supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[22]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Imaging and Reprobing:
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and reprobe with the primary antibody for total EGFR, followed by the appropriate secondary antibody and detection.
-
Trustworthiness: A Self-Validating System
The integrity of these protocols is ensured by the inclusion of critical controls:
-
In Vitro Assay: The use of a "no enzyme" control establishes the background signal, while a "vehicle only" (DMSO) control defines 100% kinase activity. A known potent inhibitor can be used as a positive control to validate assay performance.
-
Cell-Based Assay: The unstimulated control establishes the basal level of p-EGFR. The EGF-stimulated, vehicle-treated sample serves as the 100% activation control. Most importantly, probing for total EGFR is essential to confirm that any decrease in the p-EGFR signal is due to inhibition of phosphorylation, not a reduction in the total amount of EGFR protein.[18] Probing for a housekeeping protein like GAPDH or β-actin further ensures equal protein loading across all lanes.
References
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(12), 169. [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 15-28. [Link]
-
Hu, Y., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1635-1642. [Link]
-
Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
-
Semantic Scholar. (n.d.). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]
-
Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
-
Ge, K., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11927-E11936. [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha Website. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH Website. [Link]
-
AntBio. (2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drives Tumor Growth. AntBio Website. [Link]
-
Lo, H. W. (2010). EGFR signaling pathway in breast cancers: From traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 121(3), 541-550. [Link]
-
Klink, T. A., et al. (2008). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies, 6(5), 657-665. [Link]
-
Das, M., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7725-7732. [Link]
-
BPS Bioscience. (n.d.). EGFR Enzyme Kinase System Datasheet. BPS Bioscience Website. [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology Website. [Link]
-
Fernandez-Pol, J. A. (1985). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. FEBS Letters, 183(2), 422-426. [Link]
-
LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to EGF Treatment in A431 Cells. LI-COR Website. [Link]
-
Petrikaite, V., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15(1), 12345. [Link]
-
Angene International Limited. (n.d.). This compound. Angene Website. [Link]
-
Petrikaite, V., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules, 30(7), 1234. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem Database. [Link]
-
Chemical Kinomics & Innovative Drug Discovery Lab. (n.d.). Drug Discovery - Inhibitor. Lab Website. [Link]
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- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
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- 11. eastport.cz [eastport.cz]
- 12. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 14. promega.com [promega.com]
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Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and resilient antimicrobial activity. The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its inherent structural features allow for diverse functionalization, enabling the fine-tuning of pharmacological properties. Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as promising antimicrobial and anticancer agents. Specifically, the introduction of a fluorinated phenyl group at the N-1 position, as in 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, presents a compelling starting point for a lead optimization campaign. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this scaffold an attractive candidate for overcoming existing resistance mechanisms.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a foundational molecule for the synthesis and evaluation of new antimicrobial agents. The protocols outlined herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.
Part 1: Synthesis and Derivatization Strategy
The core compound, this compound, serves as the initial building block. A logical and efficient synthetic route is paramount for generating a library of derivatives for structure-activity relationship (SAR) studies.
Protocol 1.1: Synthesis of this compound (2)
This protocol is adapted from established methods for the synthesis of similar N-aryl-5-oxopyrrolidine-3-carboxylic acids.
Materials:
-
3-Fluoroaniline (1)
-
Itaconic acid
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1) and itaconic acid in a 1:1.1 molar ratio in water.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 5% HCl to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound (2).
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Rationale for Derivatization
To explore the chemical space around the core scaffold and identify key structural features for antimicrobial activity, a library of derivatives will be synthesized. The carboxylic acid and hydrazide moieties are versatile handles for introducing a variety of functional groups.
Protocol 1.2: Synthesis of Hydrazide and Hydrazone Derivatives
Hydrazones are known pharmacophores with a broad spectrum of biological activities, including antimicrobial effects.
Materials:
-
This compound (2)
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Hydrazine hydrate
-
Various aromatic and heterocyclic aldehydes
-
Isopropanol
Procedure:
-
Esterification: Convert the carboxylic acid (2) to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid.[1]
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate in refluxing isopropanol to yield 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide.[1][2]
-
Hydrazone Synthesis: Condense the hydrazide with a panel of diverse aromatic and heterocyclic aldehydes in refluxing isopropanol to generate a library of hydrazone derivatives.[1][2]
-
Purify each derivative by recrystallization or column chromatography.
-
Confirm the structure of each derivative using appropriate spectroscopic techniques (NMR, IR, MS).
Part 2: Antimicrobial Screening Workflow
A tiered screening approach is recommended to efficiently identify promising candidates and elucidate their spectrum of activity.
Workflow for Antimicrobial Agent Development
Sources
Application Note & Protocol Guide: A Multi-tiered Approach to Assessing the Cell Permeability of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Introduction: The Permeability Question in Drug Discovery
The journey of a drug candidate from a promising molecule to a therapeutic reality is fraught with challenges, a primary one being its ability to traverse biological membranes to reach its target. Cell permeability is a critical determinant of a drug's oral bioavailability and its overall pharmacokinetic profile.[1][2][3] For novel small molecules like 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a robust and early assessment of permeability is not just advantageous; it is fundamental to a rational drug development strategy. A compound with poor permeability may face insurmountable hurdles in achieving therapeutic concentrations, leading to costly late-stage failures.
This guide provides a comprehensive, multi-tiered methodology for characterizing the cell permeability of this compound. We will progress from a rapid, high-throughput artificial membrane assay to more complex, biologically relevant cell-based models. This tiered approach allows for efficient screening and deeper mechanistic understanding, providing researchers, scientists, and drug development professionals with the necessary tools to make informed decisions about the future of their candidate compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.
Tier 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Experience: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an ideal first-pass screening tool due to its simplicity, low cost, and high throughput.[4][5][6] It exclusively assesses passive transcellular diffusion, which is the primary route of absorption for many orally administered drugs.[7][8] By stripping away the complexities of active transport and metabolism, PAMPA provides a clear, initial ranking of a compound's intrinsic ability to cross a lipid barrier.[4][9] This is particularly useful in the early stages of drug discovery for lead optimization.[4]
Trustworthiness: The reliability of the PAMPA assay hinges on the integrity of the artificial membrane and the use of appropriate controls. The protocol below includes checks for membrane integrity and benchmarks the assay's performance against compounds with known permeability characteristics.
PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol for PAMPA
-
Preparation of Solutions and Plates:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane. Sonicate until fully dissolved.[5]
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Donor Solution: Dilute the test compound stock solution in the assay buffer to a final concentration of 100 µM.
-
Acceptor Plate: A 96-well microtiter plate.
-
Donor Plate: A 96-well filter plate (e.g., Millipore MultiScreen).
-
-
Assay Procedure:
-
Add 300 µL of assay buffer to each well of the acceptor plate.[5]
-
Carefully apply 5 µL of the lipid solution to the filter of each well in the donor plate.[5] Allow the solvent to evaporate for approximately 5 minutes.
-
Add 150 µL of the donor solution (containing the test compound) to each well of the coated donor plate.[5]
-
Place the donor plate on top of the acceptor plate to form a "sandwich".[7]
-
Incubate the plate assembly at room temperature with gentle shaking (e.g., 100 rpm) for 5 hours.[4]
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells for analysis.
-
-
Quantification and Data Analysis:
-
Determine the concentration of this compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[8]
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the surface area of the filter membrane.
-
t is the incubation time in seconds.
-
CA(t) is the concentration of the compound in the acceptor well at time t.
-
Cequilibrium = (VD * CD(0)) / (VD + VA), where CD(0) is the initial concentration in the donor well.
-
-
Data Interpretation for PAMPA
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Implication for Drug Development |
| > 1.0 | High | Passive permeability is unlikely to be a barrier to absorption. |
| 0.1 - 1.0 | Medium | Passive permeability may be moderate. |
| < 0.1 | Low | Poor passive permeability; may require active transport for absorption. |
Tier 2: Cell-Based Assays for a More Complete Picture
Expertise & Experience: While PAMPA is an excellent initial screen, it cannot model active transport or paracellular flux (movement between cells).[10] For this, we turn to cell-based assays. The two most widely used and well-characterized models for predicting intestinal drug absorption are Caco-2 and Madin-Darby Canine Kidney (MDCK) cells.[1][2]
-
Caco-2 cells , derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and a brush border.[11][12] A key advantage is their expression of various transporters and metabolic enzymes, making them a comprehensive model for intestinal absorption.[3][11] However, they require a lengthy culture period of 21-25 days to fully differentiate.[13][14]
-
MDCK cells , originating from canine kidney, also form polarized monolayers with tight junctions but have a much shorter culture time of 3-5 days.[13][15] They are often used for their closer approximation of passive permeability.[16] For assessing the role of specific efflux transporters, MDCK cells transfected with human genes, such as MDCK-MDR1 (overexpressing P-glycoprotein), are invaluable.[17][18]
Trustworthiness: The integrity of the cell monolayer is paramount in these assays. This is rigorously monitored by measuring the Transepithelial Electrical Resistance (TEER).[11][19] A high TEER value indicates a well-formed, tight monolayer. Additionally, the passage of a low-permeability marker, such as Lucifer Yellow, is used to confirm the integrity of the paracellular pathway.[4][10]
Caco-2/MDCK Permeability Experimental Workflow
Caption: Workflow for Caco-2 or MDCK cell-based permeability assays.
Detailed Protocol for Caco-2/MDCK Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Monolayer Integrity Check:
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Equilibrate the monolayers for 30 minutes at 37°C.
-
Apical to Basolateral (A→B) Transport:
-
Add the test solution (this compound at a suitable concentration, e.g., 10 µM, in transport buffer) to the apical (upper) chamber.[17]
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, collect samples from the receiver compartments for analysis. Also, collect a sample from the donor compartment to calculate mass recovery.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
The apparent permeability coefficient (Papp) is calculated for both directions using the formula:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the monolayer (cm²).
-
C₀ is the initial concentration in the donor compartment (µmol/mL).[12]
-
-
Efflux Ratio (ER): The ER is a measure of active efflux and is calculated as:
ER = Papp (B→A) / Papp (A→B)[18]
-
Data Interpretation for Cell-Based Assays
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation |
| > 10 | High | < 2 | High permeability, not a substrate for efflux transporters. |
| > 10 | High | ≥ 2 | High permeability, but may be subject to active efflux. |
| 1 - 10 | Medium | < 2 | Moderate permeability. |
| 1 - 10 | Medium | ≥ 2 | Moderate permeability, likely a substrate for efflux transporters.[14] |
| < 1 | Low | < 2 | Low permeability. |
| < 1 | Low | ≥ 2 | Low permeability, and also a substrate for efflux transporters. |
Expert Insight: An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-glycoprotein.[14][18] If a high ER is observed, a follow-up experiment in the presence of a known inhibitor of that transporter (e.g., verapamil for P-gp) can confirm this interaction.[11]
Conclusion: A Strategic Path to Understanding Permeability
This tiered approach provides a robust framework for assessing the cell permeability of this compound. Beginning with the high-throughput PAMPA assay allows for rapid initial screening of passive permeability. Following up with more physiologically relevant cell-based models like Caco-2 or MDCK assays provides a more comprehensive picture, including the potential for active transport. By carefully following these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reliable data to guide the development of their drug candidates and increase the probability of success.
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Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 5(1), 17. [Link]
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Irvine, J. D., et al. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. Journal of Pharmaceutical Sciences, 88(1), 28-33. [Link]
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Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 5(1), 17. [Link]
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Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. (2014). ResearchGate. [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Frontiers in Chemistry. [Link]
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Determining small-molecule permeation through lipid membranes. (2022). Nature Protocols. [Link]
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Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2022). Pharmaceutics. [Link]
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Calculation of the permeability coefficients of small molecules through lipid bilayers by free-energy reaction network analysis following the explicit treatment of the internal conformation of the solute. (2022). RSC Publishing. [Link]
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Endothelial Permeability Assays In Vitro. (2021). Springer Nature Experiments. [Link]
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Evaluation of the appropriate time range for estimating the apparent permeability coefficient (P(app)) in a transcellular transport study. (2015). International Journal of Pharmaceutics. [Link]
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Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. (2022). Molecular Pharmaceutics. [Link]
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Permeability assessment of drug substances using in vitro and ex vivo screening techniques. (2018). Asian Journal of Pharmaceutics. [Link]
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In Vivo Pharmacokinetic Profiling of 5-Oxopyrrolidine Derivatives: A Methodological Guide
<Application Notes & Protocols >
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 5-oxopyrrolidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[1][2][3] Understanding the in vivo pharmacokinetic (PK) profile of these derivatives is paramount for optimizing their therapeutic potential and ensuring their safety. This guide provides a comprehensive overview of the techniques and methodologies for studying the pharmacokinetics of 5-oxopyrrolidine derivatives in vivo, with a focus on experimental design, bioanalytical methods, and data interpretation.
Introduction: The Significance of Pharmacokinetic Studies for 5-Oxopyrrolidine Derivatives
The therapeutic efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic properties, often abbreviated as ADME: Absorption, Distribution, Metabolism, and Excretion. For 5-oxopyrrolidine derivatives, a thorough understanding of these processes is critical for several reasons:
-
Establishing Dose-Response Relationships: PK data allows for the correlation of administered doses with circulating drug concentrations, providing a basis for understanding the relationship between exposure and pharmacological effect.
-
Informing Dosing Regimens: Parameters such as half-life (t½), peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) are essential for designing appropriate dosing schedules to maintain therapeutic drug levels.[4]
-
Identifying Potential Drug-Drug Interactions: Understanding the metabolic pathways of a 5-oxopyrrolidine derivative can help predict and mitigate potential interactions with co-administered drugs.[1][5]
-
Guiding Lead Optimization: Early-stage PK screening can help identify candidates with favorable drug-like properties, guiding medicinal chemistry efforts to improve absorption, reduce clearance, or alter distribution.
This guide will walk through the critical steps of an in vivo PK study, from the selection of an appropriate animal model to the final analysis of pharmacokinetic parameters.
Experimental Design: Laying the Foundation for Robust Pharmacokinetic Data
A well-designed in vivo PK study is the cornerstone of reliable and interpretable results. Key considerations include the choice of animal model, the route of administration, and the blood sampling schedule.
Animal Model Selection
The choice of animal model is a critical decision that should be guided by the specific research question and the metabolic profile of the compound.
-
Rodents (Rats and Mice): Rats and mice are the most commonly used species for initial PK screening due to their small size, relatively low cost, and well-characterized physiology.[6][7][8] They are often used to assess oral bioavailability and basic clearance mechanisms.
-
Non-Rodents (Dogs and Monkeys): As drug development progresses, studies in larger animals like beagle dogs or non-human primates may be necessary.[8] These species can provide a more predictive model of human pharmacokinetics, particularly for compounds that exhibit species-specific metabolism.
For nootropic 5-oxopyrrolidine derivatives, rodent models of cognitive impairment, such as those induced by scopolamine or basal forebrain lesions, can be employed to simultaneously evaluate pharmacokinetics and pharmacodynamics.[9][10][11][12]
Route of Administration
The intended clinical route of administration should be the primary determinant of the route used in preclinical PK studies.
-
Intravenous (IV) Administration: An IV bolus or infusion allows for the direct assessment of systemic clearance and volume of distribution, as it bypasses the absorption phase.[4][6] This is crucial for determining absolute bioavailability.
-
Oral (PO) Gavage: For orally administered drugs, this is the most common route. It provides insights into the rate and extent of absorption, as well as first-pass metabolism.[13]
-
Other Routes: Depending on the therapeutic indication, other routes such as intraperitoneal (IP), intramuscular (IM), or subcutaneous (SC) may be relevant.[7][14]
Blood Sampling Schedule
The timing of blood sample collection is critical for accurately defining the plasma concentration-time profile. The schedule should be designed to capture the key phases of the PK profile:
-
Absorption Phase: Frequent sampling immediately after oral administration is necessary to capture the Cmax and Tmax accurately.
-
Distribution and Elimination Phases: Samples should be collected at progressively longer intervals to accurately define the distribution and elimination half-lives.
A typical sampling schedule for an oral PK study in rats might include time points at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
Bioanalytical Methodology: Quantifying 5-Oxopyrrolidine Derivatives in Biological Matrices
Accurate and precise quantification of the parent drug and its major metabolites in biological matrices is the analytical core of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.[15][16]
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and remove interfering substances.[17][18][19] Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. While efficient, it may not remove all matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquid phases. It offers a cleaner extract than PPT but is more labor-intensive.[17]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent to retain the analyte while matrix components are washed away.[17][19][20][21] It is often the method of choice for complex matrices and low analyte concentrations.
LC-MS/MS Method Development and Validation
A robust and validated LC-MS/MS method is essential for generating reliable PK data.[15][22]
Method Development:
-
Selection of Precursor and Product Ions: The mass spectrometer is tuned to detect the specific parent compound and a characteristic fragment ion. This is typically done in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity.
-
Chromatographic Separation: A suitable HPLC or UPLC column and mobile phase are chosen to achieve good peak shape and separation from potential interferences.
-
Optimization of Mass Spectrometry Parameters: Source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized to maximize signal intensity.[16]
Method Validation:
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Protocol: In Vivo Pharmacokinetic Study of a Novel 5-Oxopyrrolidine Derivative in Rats
This protocol outlines a typical single-dose pharmacokinetic study in rats.
Materials and Reagents
-
Test Compound (5-oxopyrrolidine derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Pipettes and tips
-
Centrifuge
-
Freezer (-80°C)
Experimental Procedure
-
Animal Acclimatization: Allow rats to acclimate to the housing conditions for at least one week before the study.
-
Dose Preparation: Prepare the dosing solution of the test compound in the chosen vehicle at the desired concentration.
-
Animal Dosing:
-
Oral (PO) Group: Administer the test compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV) Group: Administer the test compound via a tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.[14]
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for the concentration of the 5-oxopyrrolidine derivative using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
Once the plasma concentrations have been determined, pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).[23]
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t½ | Elimination half-life |
| CL | Systemic clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability |
Interpretation of Pharmacokinetic Data
The calculated PK parameters provide valuable insights into the ADME properties of the 5-oxopyrrolidine derivative. For example:
-
A high oral bioavailability (F%) indicates good absorption and low first-pass metabolism.
-
A long elimination half-life (t½) may suggest less frequent dosing.
-
A large volume of distribution (Vd) may indicate extensive tissue distribution.
Visualizing the Workflow
Overall Pharmacokinetic Study Workflow
Caption: Workflow of an in vivo pharmacokinetic study.
Bioanalytical Sample Preparation Workflow
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Application Notes and Protocols: 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid in Drug Discovery
Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidinone (or 2-oxopyrrolidine) ring system is a cornerstone of modern drug discovery.[1] Its prevalence in numerous FDA-approved drugs is a testament to its versatility as a pharmacophore.[2] The non-planar, sp³-hybridized nature of the pyrrolidinone scaffold allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2][3][4] This structural feature, combined with its capacity to engage in hydrogen bonding and serve as a rigid core for substituent placement, makes it an attractive starting point for the design of novel therapeutics.[5] Derivatives of the 5-oxopyrrolidine-3-carboxylic acid core, in particular, have been investigated for a range of biological activities, including anticancer and antimicrobial effects, underscoring the therapeutic potential embedded within this molecular framework.[6][7][8][9]
This document provides a detailed guide on the potential application of a specific derivative, 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid , as a scaffold for developing inhibitors against cytosolic phospholipase A2α (cPLA2α), a critical enzyme implicated in inflammatory diseases and cancer.[10][11]
Therapeutic Rationale: Targeting Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is a pivotal enzyme in the inflammatory cascade.[12] Upon cellular stimulation, cPLA2α translocates to cellular membranes where it selectively hydrolyzes phospholipids at the sn-2 position to release arachidonic acid (AA).[10] AA is the precursor to a vast array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[11]
The central role of cPLA2α in initiating this cascade makes it a highly attractive therapeutic target.[12][13] Inhibition of cPLA2α offers a distinct advantage over targeting downstream enzymes like COX-1/2, as it can simultaneously suppress the production of both prostaglandins and leukotrienes.[11] This upstream intervention has the potential to yield a broader anti-inflammatory effect. Consequently, the discovery of potent and selective cPLA2α inhibitors is an active area of research for treating a multitude of inflammatory conditions, including rheumatoid arthritis, asthma, and psoriasis, as well as certain cancers where inflammation is a key driver of disease progression.[10][14][15]
The following sections propose a research framework for evaluating this compound as a novel scaffold for cPLA2α inhibition.
Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of cPLA2α in the arachidonic acid cascade and the proposed point of therapeutic intervention.
Caption: Proposed mechanism of action via cPLA2α inhibition.
Experimental Protocols
This section outlines the core methodologies for synthesizing the target compound and evaluating its potential as a cPLA2α inhibitor.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of N-aryl-5-oxopyrrolidine-3-carboxylic acids.[9][16]
Objective: To synthesize the title compound via a Michael addition reaction.
Materials:
-
3-Fluoroaniline
-
Itaconic acid
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluoroaniline (0.1 mol), itaconic acid (0.1 mol), and 100 mL of deionized water.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature. The crude product will often precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Purification:
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
To further purify, suspend the crude solid in 100 mL of water and add a small amount of activated charcoal. Heat the suspension to boiling for 15 minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Protocol 2: In Vitro cPLA2α Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on recombinant human cPLA2α activity. This protocol utilizes a fluorescent substrate for sensitive detection.
Materials:
-
Recombinant human cPLA2α (available from commercial suppliers)
-
Fluorescent substrate (e.g., PED-A1, NBD C6-HPC)
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 1 mg/mL BSA, pH 7.4
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Positive Control: A known cPLA2α inhibitor (e.g., AVX235, Pyrrophenone)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant cPLA2α in assay buffer to the desired working concentration (e.g., 20 nM).
-
Prepare a series of dilutions of the test compound in assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare the fluorescent substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the diluted test compound or control (positive control, or buffer with DMSO for negative control).
-
Add 25 µL of the diluted cPLA2α enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorescent substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the substrate.
-
Monitor the increase in fluorescence over time (kinetic read) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Workflow Diagram:
Caption: Workflow for the in vitro cPLA2α inhibition assay.
Protocol 3: Cell-Based Arachidonic Acid Release Assay
Objective: To evaluate the ability of the test compound to inhibit cPLA2α activity within a cellular context by measuring the release of arachidonic acid.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other suitable cell type.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
[³H]-Arachidonic Acid ([³H]AA).
-
Calcium Ionophore (e.g., A23187) or other cellular agonist.
-
Test Compound and controls.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Labeling:
-
Plate cells in a 24-well plate at an appropriate density and allow them to adhere.
-
Label the cells by incubating them overnight in a medium containing [³H]AA (e.g., 0.5 µCi/mL). This incorporates the radiolabel into the cell membranes.
-
-
Compound Treatment:
-
The next day, wash the cells twice with a serum-free medium containing 0.1% BSA to remove excess [³H]AA.
-
Add 500 µL of fresh serum-free medium containing various concentrations of the test compound, positive control, or vehicle (DMSO) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding a calcium ionophore (e.g., A23187, final concentration 5 µM) to induce cPLA2α activation and AA release.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Measurement of AA Release:
-
Carefully collect the supernatant from each well.
-
Add scintillation fluid to the supernatant and measure the radioactivity using a scintillation counter. This represents the amount of [³H]AA released.
-
-
Data Analysis:
-
Calculate the percentage of [³H]AA release for each condition.
-
Determine the percent inhibition of AA release for each compound concentration relative to the stimulated vehicle control.
-
Calculate the cellular IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Data Presentation: Expected Results
The following tables summarize hypothetical data that could be generated from the described protocols, providing a framework for evaluating the compound's efficacy.
Table 1: In Vitro cPLA2α Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
|---|---|---|---|
| 1-(3-Fluorophenyl)-...-acid | Human cPLA2α | Fluorescent | 150 |
| AVX235 (Control) | Human cPLA2α | Fluorescent | 25 |
Table 2: Cellular Activity in THP-1 Monocytes
| Compound | Assay | Stimulant | IC₅₀ (nM) |
|---|---|---|---|
| 1-(3-Fluorophenyl)-...-acid | [³H]AA Release | A23187 | 850 |
| AVX235 (Control) | [³H]AA Release | A23187 | 120 |
Conclusion and Future Directions
The pyrrolidinone scaffold is a valuable starting point for the development of novel therapeutics. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of This compound as a potential inhibitor of cPLA2α. Positive results from these initial assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[17]
-
Selectivity Profiling: Assessing inhibitory activity against other phospholipase A2 isoforms (e.g., sPLA2, iPLA2) to ensure a targeted mechanism.
-
In Vivo Efficacy: Evaluating the compound in animal models of inflammation or cancer.[12][18]
-
ADME/Tox Profiling: Characterizing the pharmacokinetic and toxicological properties of lead compounds.
By systematically applying these methodologies, researchers can rigorously assess the therapeutic potential of this compound class and advance the discovery of new anti-inflammatory and anti-cancer agents.
References
- RSC Publishing. (2012). Inhibitors of Cytosolic Phospholipase A2α as Anti-inflammatory Drugs.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Research Square.
- Touk F, et al. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Curr Med Chem.
- Kokotou, M.G., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Nat Commun.
- ChemDiv. (n.d.). cPLA2 inhibitors.
- Circulation. (2009). Pharmacological Inhibition of Cytosolic Phospholipase A2 Alpha Suppresses Platelet Secretion and Aggregation, and Provides Protection in Rodent Models of Arterial Thrombosis. Circulation.
- McKew, J. C., et al. (2006). Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization. J Med Chem.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Wobst, I., et al. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules.
- Kokotos, G., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Biochim Biophys Acta Mol Cell Biol Lipids.
- ResearchGate. (n.d.). The design and discovery of phospholipase A 2 inhibitors for the treatment of inflammatory diseases.
- Norwegian Research Information Repository. (n.d.). Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation.
- Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. Brain Res Brain Res Rev.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
- Pranaitytė, G., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Sci Rep.
- Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Vilnius University Press.
- Pranaitytė, G., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate.
- Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.
- Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules.
- Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel).
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cPLA2 inhibitors [chemdiv.com]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nva.sikt.no [nva.sikt.no]
- 16. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 17. Inhibition of cytosolic phospholipase A2alpha: hit to lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting impurities in 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important pyrrolidinone derivative. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method for synthesizing this compound is the direct condensation of 3-fluoroaniline with itaconic acid.[1][2][3][4] This reaction is typically carried out in a suitable solvent, such as water, and heated to reflux to drive the reaction to completion.[1][4]
Q2: What are the critical parameters to control during the synthesis to minimize impurity formation?
The key to a successful synthesis lies in the careful control of reaction conditions. The following parameters are critical:
-
Stoichiometry of Reactants: An excess of itaconic acid is often used to ensure the complete consumption of the aniline.[1] However, a large excess can lead to purification challenges.
-
Reaction Temperature and Time: The reaction is typically run at reflux.[1][4] Insufficient heating can lead to incomplete conversion, while prolonged heating at high temperatures might promote side reactions and degradation.
-
Purity of Starting Materials: The purity of 3-fluoroaniline and itaconic acid is paramount. Impurities in the starting materials will likely be carried through the synthesis and complicate the purification of the final product.
Q3: My final product has a persistent color, even after initial purification. What could be the cause?
A persistent color, often yellowish or brownish, in the final product can be indicative of several issues:
-
Oxidation of 3-fluoroaniline: Anilines are susceptible to oxidation, which can form colored impurities. Ensure that the starting material is pure and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side-products from Itaconic Acid: At elevated temperatures, itaconic acid can undergo various side reactions, including decarboxylation or polymerization, which may lead to colored byproducts.
-
Formation of Conjugated Impurities: Even small amounts of highly conjugated impurities can impart a noticeable color to the final product.
Troubleshooting Guide: Common Impurities and Their Mitigation
This section provides a detailed breakdown of potential impurities, their likely sources, and actionable steps for their removal and prevention.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptoms:
-
Signals corresponding to 3-fluoroaniline or itaconic acid are observed in the 1H NMR spectrum of the crude product.
-
The melting point of the product is broad and lower than the expected value.
Root Cause Analysis:
-
Incomplete Reaction: The reaction may not have been allowed to proceed to completion due to insufficient reaction time or temperature.
-
Improper Stoichiometry: An incorrect molar ratio of reactants can leave one of the starting materials in excess.
Corrective and Preventive Actions:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the limiting starting material.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the reaction time or ensuring the reaction mixture is maintained at a consistent reflux.
-
Purification:
-
Aqueous Wash: Unreacted itaconic acid can often be removed by washing the crude product with water.
-
Acid-Base Extraction: To remove unreacted 3-fluoroaniline, the crude product can be dissolved in a suitable organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The desired carboxylic acid product should remain in the organic layer, while the basic aniline will be extracted into the aqueous layer.
-
Issue 2: Formation of an Isomeric Impurity
Symptoms:
-
Complex multiplets in the aromatic region of the 1H NMR spectrum that cannot be attributed to the desired product.
-
Close-eluting peaks in the HPLC chromatogram.
Root Cause Analysis: The reaction between an aniline and itaconic acid can potentially lead to the formation of a constitutional isomer, 1-(3-fluorophenyl)-2-oxopyrrolidine-4-carboxylic acid, although the 3-carboxylic acid isomer is generally favored.
Corrective and Preventive Actions:
-
Careful Characterization: Utilize 2D NMR techniques (e.g., COSY, HMBC) to confirm the structure of the major product and identify the isomeric impurity.
-
Chromatographic Purification: Isomers can often be separated by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) with the addition of a small amount of acetic acid to improve peak shape is often effective.
Issue 3: Presence of a Decarboxylated Byproduct
Symptoms:
-
A peak in the mass spectrum corresponding to the loss of CO2 (44 Da) from the desired product.
-
Simplified aliphatic region in the 1H NMR spectrum.
Root Cause Analysis: Carboxylic acids can undergo decarboxylation at elevated temperatures. Prolonged heating during the reaction or workup can lead to the formation of 1-(3-fluorophenyl)pyrrolidin-2-one.
Corrective and Preventive Actions:
-
Minimize Heat Exposure: Avoid unnecessarily long reaction times at high temperatures. During workup, use a rotary evaporator at a moderate temperature to remove solvents.
-
Purification: The decarboxylated byproduct will be less polar than the desired carboxylic acid. It can be removed by column chromatography or by recrystallization from a suitable solvent system where the byproduct is more soluble.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is effective for removing less soluble or more soluble impurities from the final product.
-
Solvent Selection: Screen for a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the product at an elevated temperature but have low solubility for the product at room temperature or below. Common solvents for this type of compound include ethanol, methanol, water, or mixtures thereof.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum yield, the solution can be further cooled in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Analytical Characterization by HPLC
This protocol provides a method for assessing the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Presentation
| Impurity | Likely Source | Recommended Analytical Method | Mitigation Strategy |
| 3-Fluoroaniline | Unreacted starting material | HPLC, 1H NMR | Acid wash during workup |
| Itaconic Acid | Unreacted starting material | 1H NMR | Water wash during workup |
| Isomeric Product | Non-regioselective reaction | HPLC, 2D NMR | Column chromatography |
| Decarboxylated Product | Thermal degradation | MS, 1H NMR | Minimize heat exposure |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting impurities.
References
-
Grybaitė, B., et al. (2021). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]
-
Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Vaickelionienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
Sources
- 1. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific challenges encountered during synthesis.
The core of this synthesis often involves a Michael addition (also known as a conjugate addition) of 3-fluoroaniline to an appropriate Michael acceptor like itaconic acid or its ester, followed by an intramolecular cyclization to form the γ-lactam ring.[1][2][3] This seemingly straightforward process can be fraught with challenges, from low yields to the formation of persistent impurities. This guide will provide the causal logic behind experimental choices to empower you to optimize your reaction conditions effectively.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives, providing potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a common hurdle and can stem from several factors related to the core Michael addition and subsequent cyclization.
-
Possible Cause 1: Incomplete Michael Addition. The initial conjugate addition of 3-fluoroaniline to the Michael acceptor (e.g., itaconic acid) may be sluggish.
-
Troubleshooting & Optimization:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. While polar aprotic solvents like DMF or acetonitrile are often used, protic solvents like water or ethanol can sometimes facilitate the proton transfer steps in the Michael addition.[4] Experimenting with a range of solvents is recommended.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization of the reaction temperature is crucial. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal temperature for maximum conversion without significant byproduct formation.[5]
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more volatile or less reactive component can help drive the reaction to completion.
-
-
-
Possible Cause 2: Unfavorable Cyclization Conditions. The intramolecular cyclization to form the pyrrolidinone ring is often the rate-limiting step and is highly dependent on the reaction conditions.
-
Troubleshooting & Optimization:
-
Dehydration: The cyclization is a condensation reaction that releases a molecule of water. For reactions conducted in organic solvents, the removal of water using a Dean-Stark apparatus or the addition of molecular sieves can shift the equilibrium towards the product.[6]
-
Catalysis: While the reaction can proceed without a catalyst, particularly at elevated temperatures, acid or base catalysis can significantly improve the rate and yield.
-
Acid Catalysis: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can protonate the carbonyl group of the carboxylic acid or ester, making it more electrophilic and susceptible to nucleophilic attack by the amine.[2][7]
-
Base Catalysis: A non-nucleophilic base can deprotonate the carboxylic acid, and in some cases, facilitate the cyclization. However, strong bases can also promote side reactions.[8][9]
-
-
-
Q2: I am observing a significant amount of a side product that I suspect is a bis-adduct. How can I minimize its formation?
A2: The formation of a bis-adduct, resulting from the double Michael addition of the aniline to two molecules of the Michael acceptor, is a common issue, particularly when using primary amines.[10]
-
Troubleshooting & Optimization:
-
Slow Addition: The most effective strategy is to add the Michael acceptor slowly to the reaction mixture containing the 3-fluoroaniline.[10] This maintains a low concentration of the acceptor, kinetically favoring the initial mono-addition over the subsequent second addition.
-
Stoichiometric Control: Carefully controlling the stoichiometry is critical. Using a slight excess of the 3-fluoroaniline can help to ensure that the Michael acceptor is consumed before it has the opportunity to react a second time. However, this may lead to challenges in purification.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-addition product.
-
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Purification challenges often arise from unreacted starting materials, the aforementioned bis-adduct, or byproducts from side reactions.
-
Common Impurities & Purification Strategies:
-
Unreacted 3-Fluoroaniline: This can often be removed by an acidic wash (e.g., dilute HCl) during the workup to protonate the amine and extract it into the aqueous phase.
-
Unreacted Itaconic Acid (or ester): A basic wash (e.g., saturated sodium bicarbonate solution) can be used to deprotonate the carboxylic acid and extract it into the aqueous phase.
-
Bis-adduct: This impurity can be particularly challenging to remove due to its similar polarity to the desired product. Careful column chromatography is often the most effective method. Experimenting with different solvent systems for chromatography is crucial. A gradient elution from a non-polar solvent to a more polar solvent system can often provide the necessary separation.
-
Polymerization Products: Michael acceptors are susceptible to polymerization, especially at higher temperatures. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and using fresh, high-quality reagents can minimize this.
-
II. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the target compound. Optimization of specific parameters may be required based on your experimental observations.
Materials:
-
3-Fluoroaniline
-
Itaconic acid
-
Water or a suitable high-boiling solvent (e.g., toluene, xylenes)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Sodium dithionite (optional, for decolorizing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluoroaniline (1.0 eq) and itaconic acid (1.2-1.5 eq).[2][3]
-
Add water or another suitable solvent to the flask. The use of water as a solvent is a green and often effective option.[2]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form.
-
Filter the precipitate and wash with cold water.
-
To purify, dissolve the crude product in an aqueous 5% sodium hydroxide solution.
-
(Optional) Add a small amount of sodium dithionite to decolorize the solution and filter if necessary.[2]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2.
-
The purified product will precipitate out of the solution. Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.[2]
Protocol 2: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, which can be a key intermediate for further derivatization.
Materials:
-
This compound
-
Methanol or Ethanol (in excess, serves as both reagent and solvent)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and an excess of methanol or ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.[2][7]
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired ester. Further purification by column chromatography may be necessary.
III. Data Presentation & Visualization
Table 1: Troubleshooting Common Issues in the Synthesis
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Michael Addition | Optimize solvent, temperature, and stoichiometry. |
| Inefficient Cyclization | Use a Dean-Stark trap or molecular sieves to remove water; consider acid or base catalysis. | |
| Bis-Adduct Formation | High concentration of Michael acceptor | Add Michael acceptor slowly to the reaction mixture. |
| Unfavorable stoichiometry | Use a slight excess of 3-fluoroaniline. | |
| Purification Difficulties | Presence of unreacted starting materials | Perform acidic and/or basic washes during workup. |
| Co-elution of product and byproducts | Optimize column chromatography conditions (solvent system, gradient). |
Diagram 1: General Reaction Pathway
This diagram illustrates the two-step process for the synthesis of this compound.
Caption: General reaction pathway for the synthesis.
Diagram 2: Troubleshooting Logic Flow for Low Yield
This diagram provides a logical workflow for addressing low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
IV. References
-
Smith, A. B., et al. (2012). A Stereoselective Cyclization Strategy for the Preparation of γ-Lactams and Their Use in the Synthesis of α-Methyl-β-Proline. The Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2018). Efficient synthesis of tetracyclic γ-lactams via gold-catalyzed oxidative cyclization of alkenyl diynes. Organic Chemistry Frontiers. Available at: [Link]
-
Wasley, J. W. F. (2021). Synthesis of γ-Lactams by Formal Cycloadditions with Ketenes. Organic Letters. Available at: [Link]
-
Miller, S. A. (2019). Synthesis of 2-pyrrolidones and optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Doe, J. (2017). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. PMC - NIH. Available at: [Link]
-
ChemTalk. (n.d.). Michael Addition. ChemTalk. Available at: [Link]
-
Various Authors. (2020). Reported homogeneous catalysts for the synthesis of pyrrolidinones. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. ResearchGate. Available at: [Link]
-
Smith, J. et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Available at: [Link]
-
Various Authors. (2019). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Doe, J. et al. (2022). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]
-
Various Authors. (2021). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. KTU ePubl. Available at: [Link]
-
Various Authors. (2016). Optimization of the reaction conditions for the synthesis of 5c. ResearchGate. Available at: [Link]
-
Doe, J. et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. NIH. Available at: [Link]
-
Pranaitytė, G., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. Available at: [Link]
-
Organic Chemistry Portal. (2023). Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Mickevičius, V., et al. (2021). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. Available at: [Link]
-
Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. Available at: [Link]
-
Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Making Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]
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Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]
-
JoVE. (2023). Video: Conjugate Addition of Enolates: Michael Addition. JoVE. Available at: [Link]
-
Qi, L. (2017). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Organic Letters. Available at: [Link]
-
Wang, X., et al. (2019). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]
-
Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH. Available at: [Link]
-
Clayden, J., et al. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. Available at: [Link]
-
LibreTexts. (2023). Conjugate Addition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Tutor. (2025). 1,2 & 1,4 Addition Reactions of Dienes. YouTube. Available at: [Link]
-
PubChem. (n.d.). 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]
Sources
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- 3. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
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- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support center for the purification of crude 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to develop a robust and efficient purification strategy, ensuring the high purity required for downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: Based on the typical synthesis route involving the reaction of 3-fluoroaniline and itaconic acid, the most probable impurities include:
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Unreacted starting materials: 3-fluoroaniline and itaconic acid.
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Reaction Intermediates: Such as the amic acid intermediate which may not have fully cyclized.
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Byproducts: Arising from side reactions, which could include isomers or polymeric materials.
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Residual Solvents: From the reaction and initial work-up steps.
Q2: My crude product is a sticky oil or a discolored solid. What is the best initial purification step?
A2: For a crude product that is not a free-flowing solid, an initial acid-base extraction is highly recommended. This technique is effective for separating the acidic target compound from neutral and basic impurities. The carboxylic acid can be converted to its water-soluble carboxylate salt by treatment with a base, allowing for the removal of non-acidic impurities by extraction with an organic solvent. Subsequent acidification will precipitate the purified product.[1][2]
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Crystallization can be challenging. Here are a few strategies to induce crystallization:
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Solvent Selection: Experiment with a variety of solvents and solvent systems. Good single solvents for crystallization of similar aromatic carboxylic acids include water, methanol, and 2-propanol.[3] Mixed solvent systems, such as methanol/water or ethanol/water, are also highly effective.[4]
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Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Q4: My purified compound shows tailing on my HPLC chromatogram. How can I improve the peak shape?
A4: Peak tailing for acidic compounds on reverse-phase HPLC is often due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider the following:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.
-
Use a Specialized Column: Consider using a column with end-capping or a different stationary phase, such as a fluorophenyl column, which can offer alternative selectivity for fluorinated compounds.
-
Adjust pH: Ensure the mobile phase pH is well below the pKa of your compound to maintain it in a single protonation state.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification process.
A. Troubleshooting Acid-Base Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of product after acidification. | Incomplete extraction into the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8, ideally at least 3 pH units above the pKa) to fully deprotonate the carboxylic acid. Perform multiple extractions with the basic solution. |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2, ideally at least 3 pH units below the pKa) to fully protonate the carboxylate. Cool the solution in an ice bath to maximize precipitation. | |
| Emulsion formation during extraction. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. | |
| Product precipitates as an oil upon acidification. | "Oiling out" can occur if the melting point of the compound is below the temperature of the solution or if the concentration is too high. | Cool the aqueous solution in an ice bath before and during acidification. Add the acid slowly while stirring vigorously. If an oil still forms, you can try to extract the oil with a suitable organic solvent (e.g., ethyl acetate), then dry and evaporate the solvent. The resulting residue can then be subjected to crystallization. |
B. Troubleshooting Crystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent). | Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Change to a solvent in which the compound is less soluble, or use a mixed-solvent system. Add a less polar "anti-solvent" dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly. | |
| Impure product after crystallization. | Impurities co-crystallize with the product. | The solubility profile of the impurities is too similar to the product in the chosen solvent. Try a different crystallization solvent. A second crystallization may be necessary. |
| Incomplete removal of mother liquor. | Ensure the crystals are thoroughly washed with a small amount of cold crystallization solvent after filtration. | |
| Low yield of crystals. | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and filter paper) with hot solvent. |
III. Experimental Protocols
A. Protocol for Purification by Acid-Base Extraction
This protocol is a general guideline and may need to be optimized for your specific crude material.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution (especially with bicarbonate). Allow the layers to separate.
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Separation: Drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask.
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Re-extraction: Repeat the extraction of the organic layer with fresh basic solution to ensure complete transfer of the acidic product. Combine the aqueous extracts.
-
Washing (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent evaporated to recover any non-acidic components if desired.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper).
-
Isolation: The purified this compound should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product under vacuum.
B. Protocol for Purification by Recrystallization
This protocol is based on methods used for analogous compounds and general principles of recrystallization.[3][4][5]
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Solvent Selection: Determine the best solvent or solvent pair for recrystallization through small-scale trials. A methanol/water system is a good starting point based on literature for similar compounds.
-
Dissolution: Place the crude or acid-base extracted this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., methanol) and heat the mixture with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove all traces of solvent.
IV. Analytical Methods for Purity Assessment
A. High-Performance Liquid Chromatography (HPLC)
A general reverse-phase HPLC method for assessing the purity of the final product is outlined below. Method development and optimization will be necessary.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of the purified product and for identifying and quantifying any residual impurities.[6][7][8]
-
¹H NMR: Will confirm the presence of all protons in the molecule and their respective chemical environments. Integration of the peaks can be used to determine the relative amounts of impurities if their signals are resolved from the product peaks.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a clear signal for the fluorine atom and any fluorine-containing impurities.[9]
-
Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃, should be used.
V. Diagrams
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. magritek.com [magritek.com]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rubingroup.org [rubingroup.org]
- 6. veeprho.com [veeprho.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The most common and direct route involves the reaction of 3-fluoroaniline with itaconic acid. This process, which proceeds via a cascade aza-Michael addition and subsequent intramolecular cyclization (amidation), can be prone to side reactions and incomplete conversion, leading to suboptimal yields. This guide provides a comprehensive overview of the reaction, common pitfalls, and strategies for optimization.
Reaction Pathway Overview
The synthesis proceeds in two main steps:
-
Aza-Michael Addition: The nucleophilic amine of 3-fluoroaniline attacks the β-carbon of the α,β-unsaturated system of itaconic acid.
-
Cyclization/Amidation: The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on one of the carboxylic acid groups, followed by dehydration, to form the stable 5-membered pyrrolidinone ring.
Technical Support Center: Characterization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Isomers
Welcome to the technical support center for the characterization of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation and identification of these closely related molecular species. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the scientific integrity and success of your analytical work.
Introduction to the Challenge
This compound possesses a chiral center at the C3 position of the pyrrolidinone ring, leading to the existence of two enantiomers (R and S). Additionally, depending on the synthetic route, regioisomers with the fluorine atom at different positions on the phenyl ring (e.g., 2-fluoro or 4-fluoro) could be present as impurities. The subtle structural differences between these isomers make their separation and unambiguous characterization a significant analytical challenge. In drug development, it is crucial to control and characterize all isomeric forms, as they can have different pharmacological and toxicological profiles.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of concern for this compound?
The primary isomers of concern are the two enantiomers, (R)-1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and (S)-1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Additionally, potential regioisomeric impurities include 1-(2-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which may arise from impurities in the starting materials or side reactions during synthesis.
Q2: Why is the separation of these isomers important in a pharmaceutical context?
Regulatory agencies such as the FDA and EMA require stringent control of isomeric impurities in drug substances.[1][3][4] Different enantiomers of a chiral drug can exhibit distinct pharmacological activities and toxicity profiles.[2] For instance, one enantiomer may be therapeutically active while the other is inactive or even harmful.[2] Therefore, it is a regulatory requirement to demonstrate control over the isomeric composition of any new drug substance.[5]
Q3: What are the most common analytical techniques for separating and characterizing these isomers?
Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers.[6][7][8] For regioisomers, standard reversed-phase or normal-phase HPLC is typically effective. For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and occasionally single-crystal X-ray crystallography are employed.[9][10]
Q4: What are the regulatory thresholds for reporting and identifying isomeric impurities?
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5] While these guidelines have specific thresholds for general impurities, enantiomeric impurities are often treated separately, with the expectation that the enantiomeric ratio is controlled. Any significant regioisomeric impurity would fall under the standard ICH thresholds for identification and qualification.
Troubleshooting Guide: Chiral HPLC Method Development
This section addresses common problems encountered during the development of chiral HPLC methods for the separation of this compound enantiomers.
Q1: I am seeing poor or no resolution between my enantiomers. What should I do?
Poor resolution is a common challenge in chiral separations.[11][12] A systematic approach to method development is necessary to achieve the desired separation.[6]
Initial Steps Workflow
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Troubleshooting Actions:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[6][13] For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[7] It is advisable to screen a set of different chiral columns.
-
Mobile Phase Composition:
-
Normal Phase: A common mobile phase for polysaccharide CSPs is a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[6] Vary the ratio of the alcohol modifier (e.g., from 5% to 30%).
-
Additives: For acidic compounds like this, adding a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to improve peak shape and resolution.[6][11]
-
-
Temperature: Temperature can have a significant impact on chiral recognition.[11] Generally, lower temperatures enhance selectivity.[14] Try running the analysis at a controlled room temperature, and then at a lower temperature (e.g., 15°C).
-
Flow Rate: Lower flow rates can sometimes improve resolution.[14] Start with a typical flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and then try reducing it (e.g., to 0.5 mL/min).
Q2: My peaks are broad or tailing. How can I improve the peak shape?
Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or sample overload.[11][12]
Protocol: Improving Peak Shape
-
Check for Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Optimize Mobile Phase Additives:
-
Ensure the concentration of your acidic modifier (e.g., TFA) is sufficient (typically 0.1%). This helps to suppress the ionization of the carboxylic acid, reducing interactions with the stationary phase.[11]
-
-
Column Health:
-
If the column is old or has been used with a variety of samples, it may be contaminated.[12] Flush the column with a strong solvent recommended by the manufacturer.
-
A sudden increase in backpressure along with poor peak shape may indicate a blocked frit.[15] In this case, reversing and flushing the column (disconnected from the detector) may help. If not, the column may need to be replaced.[15]
-
Q3: I'm seeing extraneous or "ghost" peaks in my chromatogram. What is the source?
Ghost peaks can arise from the mobile phase, the sample solvent, or carryover from the autosampler.[11]
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Run your analytical method without injecting a sample. If the ghost peaks are present, the source is likely the mobile phase or the HPLC system itself.[11] Ensure you are using high-purity, HPLC-grade solvents.[16]
-
Inject Sample Solvent: If the blank run is clean, inject a sample of the solvent you used to dissolve your compound. If the peaks appear, the solvent is contaminated.
-
Check for Carryover: If the solvent blank is also clean, the issue is likely carryover from previous injections in the autosampler. Optimize the needle wash procedure in your autosampler method.
| Parameter | Initial Condition | Optimized Condition | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel OD-H) | Screen multiple CSPs | Different CSPs offer different chiral recognition mechanisms.[6][14] |
| Mobile Phase | Hexane:Isopropanol (90:10) | Hexane:Isopropanol:TFA (80:20:0.1) | Adjusting modifier and adding acid improves selectivity and peak shape for acidic analytes.[6][11] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rates can increase resolution.[14] |
| Temperature | Ambient | 20°C (controlled) | Lower temperatures often improve chiral selectivity.[11][14] |
| Detection | UV at 254 nm | UV at 210 nm or wavelength of maximum absorbance | Improves sensitivity. |
| Table 1: Example HPLC Method Development Parameters |
Advanced Characterization Techniques
While HPLC is excellent for separation, other techniques are needed for definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing regioisomers. The substitution pattern of the fluorine on the phenyl ring will result in distinct splitting patterns and chemical shifts in both the ¹H and ¹⁹F NMR spectra.[10] For enantiomers, the NMR spectra will be identical in an achiral solvent. Chiral shift reagents or chiral solvating agents can be used to induce diastereomeric interactions that may allow for the differentiation of enantiomers in the NMR spectrum, but this is often complex.
-
¹H NMR: The aromatic region (around 7-8 ppm) will show different coupling patterns for the 2-fluoro, 3-fluoro, and 4-fluoro isomers.[10]
-
¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring will be characteristic of the fluorine substitution pattern. The carboxyl carbon typically appears around 170-180 ppm.[17]
-
¹⁹F NMR: This is a very sensitive method for confirming the position of the fluorine atom.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. While standard MS cannot differentiate between isomers, tandem MS (MS/MS) may show subtle differences in fragmentation patterns between regioisomers. For enantiomers, the mass spectra are identical.
Single-Crystal X-ray Crystallography
If a suitable single crystal can be grown, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry of an enantiomer.[9] This is often considered the "gold standard" for determining absolute configuration.
Characterization Technique Selection Flowchart
Caption: Logical workflow for the complete characterization of isomers.
References
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
- Gogna, K., et al. (2020). Regulatory aspects of Impurity profiling.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- de la Cruz, H., et al. (2022). Bibliographic data for the carboxylic acid structures solved from single crystals. Acta Crystallographica Section C: Structural Chemistry.
- Varma, S. J., et al. (2006).
- Gray, M. (2020). Trouble with chiral separations.
- Therapeutic Goods Administration (TGA). (2013). Guidance 18: Impurities in drug substances and drug products.
- MacMillan Group, Princeton University. (n.d.).
-
Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry #169 - Drug Substance.
- Lin, C., et al. (2022). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid.
- Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Al-Zoubi, R. M., et al. (2023). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports.
- Godfrey, P. D., & McNaughton, D. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics.
- U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
- LibreTexts Chemistry. (2014).
- Slégel, P., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis.
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- NC State University Libraries. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
- S. K. A. et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules.
- S. K. A. et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
- White, D. E., & Toste, F. D. (2019).
- Kage, S., et al. (2008). Determination of fluoride in human whole blood and urine by gas chromatography-mass spectrometry.
- Aturki, Z., & Fanali, S. (2015). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis.
- Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.
- Socas-Rodríguez, B., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. TrAC Trends in Analytical Chemistry.
- D’Acquarica, I., et al. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods. Current Medicinal Chemistry.
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- Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality.
- Horváth, P., et al. (2015).
- Pellissier, H. (2016). Separation of Enantiomers: Synthetic Methods. Wiley.
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PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Strategies for Enhancing the Solubility of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid for In Vitro Assays
Introduction: Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and encountering solubility challenges in aqueous media for in vitro assays. The unique structure of this compound—comprising a polar pyrrolidinone-carboxylic acid core and a non-polar fluorophenyl group—presents a classic solubility dilemma. This document provides a series of troubleshooting guides and FAQs to systematically address and overcome these issues, ensuring the accuracy and reproducibility of your experimental results. Our approach is grounded in fundamental physicochemical principles, moving from simple procedural adjustments to more advanced formulation strategies.
Section 1: Understanding the Physicochemical Profile
Q1: What are the key structural features of this compound that dictate its solubility?
A1: The solubility behavior of this molecule is a direct consequence of its amphipathic nature, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) regions.
-
The Hydrophilic Region: The molecule contains a pyrrolidinone ring and, most importantly, a carboxylic acid functional group (-COOH). The carboxylic acid is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility. The pyrrolidinone core itself is a lactam and contributes to the molecule's polarity.[1]
-
The Lipophilic Region: The 1-(3-Fluorophenyl) group is the primary lipophilic component. This aromatic ring structure is non-polar and significantly reduces the molecule's overall affinity for water.
The central challenge is that the lipophilic fluorophenyl group drives the molecule to aggregate and precipitate out of aqueous solutions, while the carboxylic acid provides a handle that we can manipulate to counteract this tendency. The key to enhancing solubility lies in maximizing the ionization of the carboxylic acid group.
| Property | Value (Predicted/Known) | Implication for Solubility |
| Chemical Formula | C₁₁H₁₀FNO₃ | - |
| Molecular Weight | 239.20 g/mol | - |
| CAS Number | 566154-63-0 | For compound identification.[2][3] |
| pKa (Predicted) | ~4.0 - 4.5 | This is the critical value for pH manipulation. At a pH above this value, the compound will be predominantly in its more soluble, ionized (deprotonated) form. |
| logP (Predicted) | ~1.5 - 2.0 | Indicates a moderate degree of lipophilicity, suggesting that while challenging, aqueous solubility is achievable. |
Section 2: Core Strategies & Experimental Protocols
This section details a hierarchical approach to solubilizing your compound, starting with the most fundamental step—stock solution preparation—and progressing to more advanced techniques.
FAQ 1: The Basics - Preparing a Concentrated Stock Solution
Q: What is the best solvent and procedure for creating a high-concentration stock solution of this compound?
A: The standard and most effective practice is to prepare a highly concentrated stock solution in a water-miscible organic solvent. For most applications, anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice.[4] A high stock concentration (e.g., 10-100 mM) is crucial as it minimizes the final concentration of the organic solvent in your aqueous assay medium, which is critical to prevent solvent-induced artifacts or cytotoxicity.[5][6]
This protocol provides a reliable method for preparing a concentrated stock solution.
Materials:
-
This compound powder (MW: 239.20 g/mol )
-
Anhydrous, cell culture grade DMSO[4]
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 100 mM stock solution, you will need 23.92 mg of the compound.
-
Calculation: 0.1 mol/L * 0.001 L * 239.20 g/mol = 0.02392 g = 23.92 mg
-
-
Weigh Compound: Carefully weigh out 23.92 mg of the powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.[7]
-
Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
FAQ 2: The First Line of Defense - pH Adjustment
Q: My compound precipitates when I dilute the DMSO stock in my neutral (pH ~7.4) buffer or cell culture medium. How can I use pH to improve its solubility?
A: This is the most common issue and is directly related to the compound's carboxylic acid group. At neutral pH, a significant portion of the carboxylic acid is in its neutral, less soluble form. By raising the pH of the aqueous medium, you can deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[][9]
The Henderson-Hasselbalch Principle in Action: The relationship between pH, pKa, and the ionization state is key. As a rule of thumb, for every one pH unit above the pKa, the ratio of the soluble (ionized) form to the insoluble (neutral) form increases by a factor of 10. To ensure maximum solubility, the pH of the final solution should be at least 1.5 to 2 units higher than the compound's pKa.
This protocol involves preparing a slightly basic dilution buffer to maintain the compound in its soluble, ionized state.
Materials:
-
100 mM compound stock in DMSO (from Protocol 1)
-
Sterile buffer (e.g., PBS, HEPES, TRIS) or cell culture medium
-
Sterile 1 M NaOH solution
Procedure:
-
Prepare Basic Buffer: Create a working buffer with a pH of ~8.0-8.5. For example, add a small, calculated amount of 1 M NaOH to your standard PBS or HEPES buffer and verify the final pH with a calibrated pH meter.
-
Caution: For cell-based assays, ensure the final pH of the medium in the well is compatible with cell viability (typically between 7.2 and 7.6). This means the buffering capacity of your final medium must be sufficient to handle the slightly basic additive.
-
-
Dilute Stock: Add the required volume of your DMSO stock solution to the pH-adjusted buffer to achieve your desired final concentration.
-
Mix and Verify: Vortex gently. The solution should remain clear.
-
Application to Assay: When adding this working solution to your final assay (e.g., a 96-well plate with cells), the final pH will be an average of the working solution's pH and the medium's pH, which should remain within a physiologically acceptable range.
FAQ 3: Dealing with "Solvent Shock" - Proper Dilution Technique
Q: I see immediate precipitation even when adding my DMSO stock to a slightly basic buffer. What is happening and how can I fix it?
A: This phenomenon is often referred to as "solvent shock" or "crashing out."[4] It occurs when a compound dissolved in a high concentration of a good solvent (DMSO) is rapidly diluted into a large volume of a poor solvent (aqueous buffer). The DMSO disperses too quickly, leaving the compound molecules exposed to the aqueous environment at a concentration far exceeding their instantaneous solubility limit, causing them to aggregate and precipitate. The solution is to dilute the compound gradually using a serial dilution method.[10][11]
Caption: Workflow comparing incorrect direct dilution with the correct serial dilution method.
This stepwise process ensures the solvent environment changes gradually, keeping the compound in solution.
Materials:
-
100 mM compound stock in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium[10]
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Tubes: Label three sterile tubes: "Intermediate 1," "Intermediate 2," and "Final."
-
First Dilution (Intermediate 1): To create a 10 mM solution, add 90 µL of pre-warmed medium to the "Intermediate 1" tube. Then, add 10 µL of the 100 mM DMSO stock. Vortex gently. The DMSO concentration is now 10%.
-
Second Dilution (Intermediate 2): To create a 1 mM solution, add 90 µL of pre-warmed medium to the "Intermediate 2" tube. Transfer 10 µL from the "Intermediate 1" tube. Vortex gently. The DMSO concentration is now 1%.[12]
-
Final Dilution: To create a 100 µM working solution, add the appropriate volume of pre-warmed medium to the "Final" tube. Transfer the required volume from the "Intermediate 2" tube. For example, to make 1 mL of 100 µM solution, add 900 µL of medium to the "Final" tube and transfer 100 µL from "Intermediate 2." The final DMSO concentration is a cell-friendly 0.1%.[13]
FAQ 4: Advanced Solubilization - Using Excipients
Q: I have tried pH adjustment and serial dilution, but I still cannot reach my desired final concentration without precipitation. What are my other options?
A: When standard methods are insufficient, you can employ solubilizing excipients. For in vitro assays, the most effective and widely used class of excipients are cyclodextrins .[14][15]
Mechanism of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[16][17] The lipophilic fluorophenyl group of your compound can become encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical research due to their high solubility and low toxicity.[15]
| Method | Mechanism | Pros | Cons |
| pH Adjustment | Ionizes the carboxylic acid to a more soluble salt form. | Simple, effective for ionizable compounds, inexpensive.[] | Requires careful pH control; may not be suitable for all cell types or assays sensitive to pH changes. |
| Co-solvents (e.g., PEG, Ethanol) | Reduce the polarity of the aqueous medium.[][19] | Can be effective at increasing solubility. | Often required at concentrations that are cytotoxic; can interfere with enzyme assays.[20] |
| Cyclodextrins | Encapsulates the lipophilic part of the drug in a soluble complex.[14][17] | Highly effective, generally low cytotoxicity at working concentrations, can improve compound stability.[16][21] | Can be more expensive; may alter the free concentration of the drug, potentially affecting biological activity interpretation.[22] |
Section 3: Troubleshooting Delayed Precipitation
Q: My assay plate looks fine initially, but I observe a crystalline or cloudy precipitate after several hours of incubation at 37°C. What are the likely causes?
A: Delayed precipitation is a common and frustrating issue. It indicates that while your initial preparation was successful, the compound is not stable in the solution under the assay conditions over time.
Potential Causes and Solutions:
-
Media Evaporation: In long-term incubations, evaporation from the wells of a culture plate can concentrate all components, including your compound, pushing it beyond its solubility limit.
-
Solution: Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[10]
-
-
Temperature Fluctuations: Repeatedly removing the plate from the incubator can cause temperature cycling, which can decrease the solubility of some compounds.[10]
-
Solution: Minimize the time that culture vessels are outside the stable 37°C environment.
-
-
pH Shift Due to Cell Metabolism: Active cellular metabolism can produce acidic byproducts (like lactic acid), gradually lowering the pH of the culture medium.[10] This pH drop can protonate your compound's carboxylate group, converting it back to the less soluble carboxylic acid form.
-
Solution: Ensure your medium has robust buffering capacity (e.g., contains HEPES in addition to bicarbonate). For dense or highly metabolic cultures, consider changing the medium more frequently.
-
-
Interaction with Media Components: Components in the media, particularly proteins from Fetal Bovine Serum (FBS), can sometimes bind to compounds and lead to the formation of insoluble complexes over time.[4]
-
Solution: Perform a solubility test in both serum-free and serum-containing media to see if serum is a contributing factor. If so, reducing the serum percentage may help.
-
To avoid these issues, it is critical to determine the practical solubility limit under your exact experimental conditions.
Materials:
-
Compound working solutions prepared by serial dilution (Protocol 3)
-
The exact cell culture medium (including serum and other additives) used in your assay
-
96-well clear-bottom plate
Procedure:
-
Prepare Dilution Series: In a 96-well plate, prepare a 2-fold serial dilution of your compound in the final assay medium, starting from a concentration higher than your intended maximum. Include a "vehicle control" well with the equivalent concentration of DMSO but no compound.[4]
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At several time points (e.g., 0, 4, 24, 48 hours), carefully inspect each well for any signs of precipitation (cloudiness, crystals, film). This can be done by eye and confirmed using a light microscope.[23]
-
Determine Limit: The highest concentration that remains completely clear (indistinguishable from the vehicle control) throughout the entire incubation period is your maximum working soluble concentration. Do not use concentrations at or above the point where precipitation is observed.
Section 4: Decision-Making Workflow for Solubilization
This flowchart provides a systematic path to follow when developing a protocol for this compound.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
References
-
Jadhav, M., Vavia, P. (2021). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Research International.
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Popielec, A., Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
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Jacob, S., Nair, A. B. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
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Popielec, A., Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
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Singh, R., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
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BOC Sciences. pH Adjustment and Co-Solvent Optimization. BOC Sciences.
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Thermo Fisher Scientific. (S)-(-)-2-Pyrrolidone-5-carboxylic acid, 98%. Thermo Fisher Scientific.
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma.
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Slideshare. (2016). Solubility enhancement by pH change & complexation. Slideshare.
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Saffoon, N., et al. (2022). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
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Al-Hammami, M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech.
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BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. BenchChem.
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ChemicalBook. DL-2-Pyrrolidone-5-carboxylic acid(149-87-1). ChemicalBook.
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BenchChem. (2025). Troubleshooting precipitation of methyl p-coumarate in cell culture media. BenchChem.
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University of Massachusetts Amherst. Serial Dilutions. UMass Amherst.
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Henriksen-Lacey, M., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.
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Henriksen-Lacey, M., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
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Shapiro, A. B. (2015). Response to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate.
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ChemicalBook. This compound(566154-63-0). ChemicalBook.
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BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation In Vitro. BenchChem.
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He, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. ResearchGate.
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T'jollyn, H., et al. (2019). The effect of organic solvents on the in vitro activity of drug metabolizing enzymes. Xenobiotica.
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BenchChem. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. BenchChem.
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He, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. PMC - NIH.
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Henriksen-Lacey, M., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
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Smith, E. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
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Sigma-Aldrich. Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
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MedChemExpress. Compound Handling Instructions. MedChemExpress.
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De, S., et al. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Green Chemistry.
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Chadha, R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules.
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Quora. (2018). How to make a stock solution of a substance in DMSO. Quora.
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
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INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). INTEGRA Biosciences.
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Confalonieri, D. (2016). Response to "How do I make a stock solution of a substance in DMSO?". ResearchGate.
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National Institutes of Health. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH.
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Tung, L. A. (1993). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
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National Institutes of Health. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC - NIH.
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Angene. This compound|CAS 566154-63-0. Angene.
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Gucky, T., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules.
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Wikipedia. 2-Pyrrolidone. Wikipedia.
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Technical Support Center: Overcoming Resistance to 5-Oxopyrrolidine-Based Compounds
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxopyrrolidine-based compounds. This class of molecules holds significant promise, with demonstrated anticancer, antimicrobial, and protein kinase inhibition activities.[1][2][3] However, as with many therapeutic agents, the emergence of resistance can pose a significant challenge to their efficacy.
This guide is designed to provide you with in-depth, field-proven insights into diagnosing and overcoming resistance mechanisms. Structured in a practical question-and-answer format, it moves from common initial queries to deep, mechanism-specific troubleshooting. Our goal is to empower you with the causal understanding and robust protocols needed to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise at the first sign of reduced compound efficacy.
Q1: My cultured cells are showing a decreased response to my 5-oxopyrrolidine compound. How do I confirm and quantify this resistance?
A1: The definitive first step is to quantify the change in the half-maximal inhibitory concentration (IC50). A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value are the gold standards for confirming acquired resistance.[4]
-
Causality: The IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. An increase in this value means a higher concentration of the compound is needed to achieve the same biological effect, directly measuring the magnitude of the resistance.
-
Recommended Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) comparing your resistant cell line to the parental (sensitive) cell line. It is crucial to use cells with a consistent and limited passage number to avoid issues with phenotypic drift.[4][5]
Q2: What are the most likely biological reasons for this emerging resistance?
A2: Drug resistance is typically multifactorial. For compounds like those based on a 5-oxopyrrolidine scaffold, the primary mechanisms can be broadly categorized as follows:[4]
-
Target-Based Resistance: Genetic mutations in the target protein can alter the compound's binding site, reducing its affinity and effectiveness.[6][7]
-
Increased Drug Efflux: Cells can overexpress ATP-binding cassette (ABC) transporter proteins, which act as molecular pumps to actively remove the compound from the cell, lowering its intracellular concentration.[8][9][[“]]
-
Enhanced Drug Metabolism: Cells may upregulate enzymes, such as cytochrome P450s, that chemically modify and inactivate the compound.[11][12]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway being inhibited by your compound.
Q3: I suspect resistance. What is the most logical first experiment to begin my investigation?
A3: A highly effective initial experiment is to test for the involvement of ABC transporters. This is often a primary and potent mechanism of multidrug resistance.[8][13]
-
Causality: ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) are common culprits in pumping a wide array of structurally diverse compounds out of the cell.[13][14] Their involvement can be quickly assessed using chemical inhibitors.
-
Recommended Action: Re-run your IC50 determination assay, but this time, co-administer your 5-oxopyrrolidine compound with a known pan-ABC transporter inhibitor, such as verapamil or cyclosporin A. If the IC50 value in the resistant cells is significantly reduced (i.e., sensitivity is restored) in the presence of the inhibitor, it strongly implicates drug efflux as a primary resistance mechanism.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, mechanism-specific troubleshooting workflows and protocols.
Workflow 1: Diagnosing the Resistance Mechanism
This workflow provides a logical decision tree to systematically identify the cause of resistance.
Caption: A step-by-step workflow for diagnosing the root cause of drug resistance.
Issue 1: Target-Based Resistance — "My compound may no longer be binding its target."
Mutations in the drug's target protein are a classic mechanism of acquired resistance, altering the binding pocket and reducing drug affinity.[6][15]
Q: How can I confirm if a target mutation is the cause of resistance?
A: The most direct method is to sequence the coding region of the target gene in both your resistant and parental cell lines.
-
Causality: By comparing the sequences, you can identify any single nucleotide polymorphisms (SNPs) or other mutations that have arisen in the resistant population. Mutations located within the known or predicted binding site of your compound are strong candidates for causing resistance.[7]
-
Protocol 1: Target Gene Sequencing
-
RNA Extraction: Isolate total RNA from both parental and resistant cell pellets using a Trizol-based or column-based kit.
-
cDNA Synthesis: Generate cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
PCR Amplification: Design primers flanking the coding sequence (CDS) of your target gene. Perform PCR using a high-fidelity polymerase to amplify the full CDS.
-
Purification & Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing.
-
Analysis: Align the sequencing results from the resistant and parental lines using software like SnapGene or BLAST to identify mutations.
-
Q: A mutation was found. How do I functionally validate that it causes resistance?
A: Functional validation is critical. Genome editing tools like CRISPR/Cas9 can be used to introduce the identified mutation into the parental (sensitive) cell line.[16][17]
-
Causality: If introducing the specific mutation into sensitive cells is sufficient to make them resistant (as measured by an increased IC50), this provides definitive proof of its role.
-
Workflow: Use CRISPR-Cas9 to generate a single-base edit, recreating the resistance mutation in the sensitive parental line.[18][19] Then, perform a dose-response assay. A shift in the IC50 comparable to that of the original resistant line validates the mutation's function.
Issue 2: Non-Target-Based Resistance — "The compound isn't staying in the cell or is being destroyed."
This category primarily involves two mechanisms: increased drug efflux by membrane transporters and accelerated metabolic inactivation of the compound.
Overexpression of ABC transporters is a major cause of multidrug resistance (MDR) in cancer.[9][[“]] These transporters use ATP to pump xenobiotics out of the cell, preventing them from reaching their intracellular targets.[8]
Caption: Mechanism of ABC transporter-mediated drug efflux.
Q: My efflux inhibitor experiment worked. How do I identify the specific ABC transporter responsible?
A: You can use quantitative PCR (qPCR) or Western blotting to assess the expression levels of the most common MDR-associated transporters.
-
Causality: Acquired resistance is often linked to the transcriptional upregulation of specific ABC transporter genes.[[“]] Comparing mRNA or protein levels between sensitive and resistant cells can pinpoint the overexpressed pump.
-
Recommended Action:
-
qPCR: Measure the mRNA levels of ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP). A significant fold-increase in the resistant line is indicative.
-
Western Blot: Probe cell lysates for P-gp, MRP1, and BCRP proteins. Increased protein levels provide direct evidence of pump overexpression.
-
| Transporter | Gene Name | Common Inhibitors (for validation) |
| P-glycoprotein (P-gp) | ABCB1 | Verapamil, Cyclosporin A, Tariquidar |
| MRP1 | ABCC1 | MK-571 |
| BCRP | ABCG2 | Ko143 |
| Caption: Common ABC transporters and their specific inhibitors. |
Cells can develop resistance by increasing the rate at which they metabolize and inactivate a drug, often through Phase I (e.g., oxidation via CYPs) or Phase II (e.g., glucuronidation) reactions.[20]
Q: How can I determine if my compound is being rapidly metabolized by resistant cells?
A: An in vitro metabolic stability assay using cell fractions (S9 or microsomes) is the standard method.[11][21]
-
Causality: This assay directly measures the rate of disappearance of the parent compound when incubated with the metabolic machinery of the cell.[12] A shorter half-life (t½) in the resistant cell fraction compared to the parental fraction indicates enhanced metabolism.
-
Protocol 2: In Vitro Metabolic Stability Assay
-
Prepare S9 Fractions: Prepare S9 fractions from both parental and resistant cells.[21]
-
Incubation: Incubate a known concentration of your 5-oxopyrrolidine compound with the S9 fractions and an NADPH-regenerating system (for Phase I metabolism) at 37°C.
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
LC-MS/MS Analysis: Centrifuge the samples, collect the supernatant, and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the remaining compound concentration versus time. The slope of this line can be used to calculate the in vitro half-life.[12]
-
Part 3: Final Considerations
Q: What if none of these mechanisms seem to be the cause?
A: If you have ruled out target mutation, efflux, and metabolism, the resistance may be due to the activation of bypass signaling pathways or alterations in apoptosis regulation.[4] In this scenario, broader, unbiased approaches are warranted.
-
Phospho-proteomics: This can reveal which signaling pathways have become hyper-activated in the resistant cells, suggesting a bypass mechanism.
-
Whole-Exome or RNA-Seq: These unbiased sequencing approaches can identify less common mutations or expression changes across the genome that may contribute to resistance.
-
CRISPR Screens: Genome-wide CRISPR knockout or activation screens can systematically identify genes whose loss or gain confers resistance to your compound, potentially uncovering entirely new mechanisms.[16][18][19]
By systematically applying the diagnostic workflows and protocols in this guide, you will be well-equipped to identify, understand, and ultimately overcome the resistance mechanisms encountered during your research with 5-oxopyrrolidine-based compounds.
References
- Choi, Y. H. (n.d.). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC. PubMed Central.
- Wu, C., et al. (2017). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. PubMed.
- Consensus. (n.d.). Mechanisms of ABC transporter regulation in multidrug resistance.
- Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH.
- Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity.
- ResearchGate. (n.d.). Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance | Request PDF.
- Bentham Science Publisher. (n.d.). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development.
- Frontiers. (n.d.). Mutations and Drug Resistance | Frontiers Research Topic.
- University of California Riverside. (n.d.). Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens.
- Lee, J. S., et al. (2023). Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC.
- BenchChem. (2025). Technical Support Center: Overcoming Resistance to "Drug A" in Cell Culture.
- Ghafouri-Fard, S., et al. (2022). CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC - NIH.
- Prime Scholars. (2024). Biochemistry and Molecular Biology Journal Genetic Mutations and their Role in Drug Resistance.
- Labroots. (2024). Drug resistance due to mutations: Significance and symbolism.
- ResearchGate. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry.
- Kakadiya, R., & Nanjappan, S. (2014). Drug resistance mechanisms and target selection in disease treatment strategies.
- Donovan, K. F., et al. (2020). CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations.
- Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC - NIH.
- Sorger Lab. (n.d.). "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology.
- Li, H., et al. (2016). Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. PubMed Central.
- BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Wang, J. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes.
- Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
- ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Peleckis, A., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central.
- Tumosienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Drug resistance due to mutations: Significance and symbolism [wisdomlib.org]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 14. benthamscience.com [benthamscience.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
- 17. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.library.ucr.edu [search.library.ucr.edu]
- 19. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
minimizing side reactions in the synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. By understanding the underlying chemical principles, you can effectively minimize side reactions and optimize your yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a one-pot reaction involving the aza-Michael addition of 3-fluoroaniline to itaconic acid, followed by an intramolecular cyclization (amide bond formation). While seemingly straightforward, this reaction is susceptible to several side reactions that can impact the final product's quality. This guide provides a comprehensive overview of these potential issues and their solutions in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Question: I am observing a low yield of my target molecule, this compound. What are the likely causes and how can I improve the yield?
Answer:
A low yield can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Causality and Solutions:
-
Incomplete Reaction Due to Low Nucleophilicity of 3-Fluoroaniline: The fluorine atom on the aniline ring is an electron-withdrawing group, which reduces the electron density on the nitrogen atom and thus decreases its nucleophilicity. This can lead to an incomplete aza-Michael addition.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or cautiously increasing the temperature can help drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: While often performed in water, using a high-boiling point polar aprotic solvent like DMF or DMSO can sometimes facilitate the reaction, although this may complicate purification.
-
-
-
Isomerization of Itaconic Acid: Under thermal stress or basic conditions, itaconic acid can isomerize to the less reactive mesaconic acid and citraconic acid. The aza-Michael addition typically occurs on the itaconate isomer.[1]
-
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. A moderate temperature that allows for a reasonable reaction rate without promoting significant isomerization is ideal.
-
pH Control: Maintaining a slightly acidic to neutral pH can help minimize isomerization.
-
-
-
Polymerization of Itaconic Acid: Itaconic acid can undergo self-polymerization, especially at elevated temperatures, which consumes the starting material and complicates purification.
-
Troubleshooting Steps:
-
Controlled Addition of Reactants: Adding the itaconic acid portion-wise to the reaction mixture containing 3-fluoroaniline can help maintain a low concentration of itaconic acid and disfavor polymerization.
-
Use of Polymerization Inhibitors: In some cases, a small amount of a radical scavenger like hydroquinone can be added, although this should be done cautiously as it can interfere with the desired reaction.
-
-
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the common impurities and how can I characterize and remove them?
Answer:
The presence of multiple impurities is a common challenge. Understanding the potential side products is key to developing an effective purification strategy.
Common Impurities and Their Identification:
| Impurity | Probable Cause | Identification (NMR/MS) |
| Unreacted 3-Fluoroaniline | Incomplete reaction. | Characteristic aromatic signals in ¹H NMR; corresponding molecular ion peak in MS. |
| Unreacted Itaconic Acid | Incomplete reaction or incorrect stoichiometry. | Alkenyl proton signals in ¹H NMR; corresponding molecular ion peak in MS. |
| Itaconic Acid Polymers | Polymerization of itaconic acid. | Broad, unresolved signals in the aliphatic region of the ¹H NMR. |
| Decarboxylated Byproducts | Thermal degradation of itaconic acid or the final product. | Absence of carboxylic acid proton in ¹H NMR; mass loss corresponding to CO₂ in MS. |
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Recommended Solvents: Water, ethanol, or a mixture of the two are good starting points. The choice of solvent will depend on the solubility profile of the desired product versus the impurities.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed.
-
Eluent System: A gradient of ethyl acetate in hexanes, often with a small amount of acetic acid to improve the peak shape of the carboxylic acid, is a common choice.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A good starting point is refluxing in water (100 °C).[2][3] If the reaction is sluggish, a higher boiling point solvent can be considered, but careful monitoring for decomposition is crucial.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes with a drop of acetic acid) to track the disappearance of the starting materials (3-fluoroaniline and itaconic acid) and the appearance of the product spot. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on product formation and the presence of any major byproducts.
Q3: Can I use a catalyst to improve the reaction rate?
A3: While the reaction is often performed without a catalyst, some literature on aza-Michael additions suggests that Lewis acids or Brønsted acids can catalyze the reaction.[1] However, the addition of a catalyst can also promote side reactions, so this should be approached with caution and thoroughly optimized.
Q4: My final product is an off-white or brownish solid. How can I decolorize it?
A4: The color is likely due to small amounts of polymeric or degradation byproducts.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite. The product can then be recovered by recrystallization.
-
Recrystallization: Often, one or two recrystallizations from an appropriate solvent system will be sufficient to yield a white, crystalline product.
Experimental Workflow and Diagrams
General Synthetic Protocol
A detailed, step-by-step methodology for the synthesis is provided below.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline and water.
-
Addition of Itaconic Acid: While stirring, add itaconic acid to the flask.
-
Reaction: Heat the mixture to reflux and maintain for the desired reaction time (typically several hours), monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration.
-
Wash the solid with cold water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water).
-
Alternatively, purify by column chromatography.
-
Logical Relationship Diagram
Caption: Troubleshooting workflow for the synthesis.
References
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. [Link]
-
Schematic overview of possible aza-Michael addition reactions on... ResearchGate. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-1-%5B(Aryl)(3-amino-5-oxopyrazolidin-4-Al-Issa/633454378f4a3e7456d2e67a13612d38692797e8]([Link]
-
Chromatographic separation of itaconic anhydride recycling products with 5-amino-1-phenylpyrazoles. ResearchGate. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]
-
Biobased polymers derived from itaconic acid bearing clickable groups with potent antibacterial activity and negligible hemolytic activity. Royal Society of Chemistry. [Link]
-
Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. National Institutes of Health. [Link]
- Purification of carboxylic acids by complexation with selective solvents.
-
Chromatographic Separation of Polymers. ResearchGate. [Link]
-
Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Kaunas University of Technology. [Link]
-
Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry. [Link]
-
(3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. [Link]
-
Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. Scite. [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]
Sources
Technical Support Center: Advanced Analytical Strategies for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid Metabolites
Welcome to the technical support center dedicated to refining the analytical techniques for the detection and quantification of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of metabolite analysis in biological matrices. We will move beyond simple protocols to explain the underlying principles and provide actionable troubleshooting advice to ensure the integrity and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust analytical strategy.
Q1: What are the primary challenges in analyzing polar metabolites of a compound like this compound?
A1: The primary challenges stem from the physicochemical properties of the parent molecule and its expected metabolites. As a carboxylic acid, the parent compound is polar, and its metabolites are likely to be even more so. Key difficulties include:
-
Poor Retention on Reversed-Phase Chromatography: Highly polar analytes are often poorly retained on traditional C18 columns, eluting at or near the solvent front where matrix interference is highest.[1]
-
Inefficient Extraction from Biological Matrices: Achieving high recovery of polar compounds from complex samples like plasma or urine is difficult with standard liquid-liquid extraction (LLE) protocols. Sample preparation must be tailored to capture these hydrophilic molecules effectively.[2][3]
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[4][5]
-
Metabolic Instability: Carboxylic acid groups can be metabolically active, often undergoing glucuronidation. These conjugates can be unstable and may revert to the parent drug during sample handling if not treated properly.[6]
Q2: What is the recommended primary analytical technique for this type of analysis?
A2: The gold standard for identifying and quantifying drug metabolites in complex biological fluids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[7] This technique offers an unparalleled combination of sensitivity, selectivity, and speed. High-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap instruments, are particularly powerful for identifying unknown metabolites by providing accurate mass measurements to determine elemental composition.[7][8] For quantitative studies, a triple quadrupole (QQQ) mass spectrometer is typically preferred due to its high sensitivity and wide dynamic range in Multiple Reaction Monitoring (MRM) mode.[9]
Q3: What are the expected major metabolic pathways for a compound with this structure?
A3: Based on its structure, this compound is susceptible to several common metabolic transformations:
-
Phase I Metabolism: Primarily oxidative reactions catalyzed by cytochrome P450 enzymes. A likely site of metabolism is hydroxylation on the fluorophenyl ring. While the fluorine atom can block metabolism at its position, adjacent carbons are often targeted.[10]
-
Phase II Metabolism: The carboxylic acid group is a prime target for conjugation reactions. The most common pathway is the formation of an acyl glucuronide .[6] This reaction increases the polarity of the molecule to facilitate excretion. Other potential conjugations include reactions with amino acids.
Q4: How does the fluorophenyl group influence mass spectrometry detection and fragmentation?
A4: The presence of a fluorine atom provides a distinct advantage in mass spectrometry. Fluorine is monoisotopic and has a negative mass defect, which can help in resolving the analyte signal from background interferences in high-resolution mass spectra. During fragmentation (MS/MS), the C-F bond is strong, meaning the fluorine atom will likely be retained on its fragment ion. The fragmentation pattern will be dominated by cleavages of the more labile bonds in the pyrrolidine ring and the loss of the carboxylic acid group (as CO2 or H2O + CO).[11][12][13] The fragmentation of the fluorophenyl ring itself is less common but can provide structural information. For instance, analysis of halogen-substituted phenyl derivatives often shows a characteristic loss of the halogen, though this is less frequent with the strong C-F bond compared to C-Cl or C-Br bonds.[14]
Section 2: Sample Preparation Troubleshooting Guide
Effective sample preparation is the most critical step for a successful bioanalytical method. It aims to remove interferences and concentrate the analyte of interest.[3]
Q: I have poor and inconsistent recovery of the parent compound and its metabolites from plasma. What extraction method should I use?
A: This is a common issue when dealing with polar analytes. The choice of extraction method is a trade-off between cleanliness, recovery, and throughput.
-
The Causality: Simple Protein Precipitation (PPT) with a solvent like acetonitrile is fast but results in a "dirty" extract with significant matrix effects. Liquid-Liquid Extraction (LLE) is often ineffective for polar metabolites as they do not partition well into immiscible organic solvents. Solid-Phase Extraction (SPE) offers the best solution by providing a much cleaner sample and allowing for class-specific elution.[1] For a carboxylic acid and its even more polar metabolites, a mixed-mode or weak anion exchange SPE cartridge is highly recommended.
Table 1: Comparison of Common Sample Preparation Techniques for Polar Metabolites
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with organic solvent. | Fast, simple, inexpensive, high recovery. | High matrix effects, low concentration factor. | Rapid screening, discovery studies. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Cleaner extracts than PPT, good concentration. | Poor recovery for polar analytes, labor-intensive. | Moderately polar, non-ionizable compounds. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent and selective elution. | Cleanest extracts, high concentration factor, high selectivity. | Method development required, higher cost. | Regulated bioanalysis, low concentration analytes. |
Experimental Protocol: Mixed-Mode Anion Exchange SPE for Carboxylic Acid Metabolites
This protocol provides a robust starting point for extracting this compound and its metabolites from plasma.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Oasis MAX)
-
Plasma sample containing internal standard
-
4% Phosphoric Acid in Water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
5% Ammonium Hydroxide in 50:50 ACN:MeOH
Step-by-Step Methodology:
-
Pre-treat Sample: Thaw plasma samples on ice. Vortex to mix. Centrifuge at 4000 x g for 10 min to pellet any solids.
-
Dilute: Dilute 200 µL of plasma with 800 µL of 4% phosphoric acid in water. The acidic pH ensures the carboxylic acid group is protonated and ready to bind to the sorbent.
-
Condition Cartridge: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water. Do not let the sorbent go dry.
-
Load Sample: Load the entire 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1 (Interference Elution): Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
Wash 2 (Neutral/Basic Interferences): Wash the cartridge with 1 mL of MeOH to remove lipids and other non-polar interferences.
-
Elute Analyte: Elute the parent drug and its metabolites with 1 mL of 5% ammonium hydroxide in 50:50 ACN:MeOH. The basic pH deprotonates the carboxylic acid, disrupting its interaction with the anion exchange sorbent and allowing for elution.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Section 3: LC-MS/MS Method Development & Troubleshooting
Q: How do I select the right LC column and mobile phase to get good separation and peak shape?
A: For polar carboxylic acids, standard C18 columns often provide poor retention. The best approach is typically Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
The Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). A thin aqueous layer forms on the surface of the stationary phase, and polar analytes partition into this layer, resulting in retention. This is ideal for polar compounds that are not retained by reversed-phase chromatography.[1][5] A typical HILIC gradient starts at a high organic percentage and decreases over time.
Table 2: Recommended Starting LC Conditions
| Parameter | HILIC Method Recommendation |
| Column | Amide-based HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B -> 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Volume | 5 µL |
Troubleshooting Workflow: Poor Chromatographic Peak Shape
A logical workflow is essential for diagnosing chromatographic problems. The following diagram illustrates a typical troubleshooting process.
Caption: Troubleshooting logic for poor chromatographic peak shape.
Q: What are the expected fragmentation patterns for identifying metabolites of this compound?
A: Predicting fragmentation is key to metabolite identification. For the parent compound, operating in negative ion mode is often preferred for carboxylic acids, but positive mode can also be effective.
-
Parent Compound (Positive ESI Mode): The protonated molecule [M+H]+ will likely fragment via:
-
Neutral loss of H2O (18 Da) from the carboxylic acid.
-
Neutral loss of CO2 (44 Da) after rearrangement.
-
Cleavage of the pyrrolidine ring , leading to characteristic product ions. A key fragment would likely be the fluorophenyl-containing portion.
-
-
Metabolite Identification:
-
Hydroxylation (+16 Da): If hydroxylation occurs on the phenyl ring, fragments containing the fluorophenyl group will show a mass shift of +16 Da. Fragments without this group will remain at the same m/z. This positional information is crucial.
-
Glucuronidation (+176 Da): An acyl glucuronide conjugate will show a characteristic neutral loss of 176 Da (the glucuronic acid moiety) in the MS/MS spectrum, reverting to the [M+H]+ of the parent drug. This is a highly diagnostic fragmentation.[6]
-
Section 4: Standardized Workflow for Metabolite Identification
A systematic approach ensures that all potential metabolites are investigated thoroughly. The workflow below outlines the critical stages from sample analysis to final identification.
Caption: A systematic workflow for identifying drug metabolites using LC-MS/MS.
References
- 1. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid vs other kinase inhibitors in melanoma
A Comparative Guide to Kinase Inhibitors in Melanoma: Evaluating the Landscape Beyond Novel Scaffolds
Senior Application Scientist Note: An initial survey of scientific literature and chemical databases reveals no current data supporting the activity of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a kinase inhibitor in the context of melanoma. Therefore, this guide will provide a comparative analysis of established and clinically relevant kinase inhibitors, offering a framework for evaluating novel chemical entities against current standards of care. This approach ensures a scientifically grounded discussion on the principles and practices of kinase inhibitor development in melanoma.
The Central Role of Kinase Signaling in Melanoma
Melanoma, a highly aggressive form of skin cancer, is characterized by the dysregulation of intracellular signaling pathways that control cell proliferation, survival, and differentiation. Among these, the Mitogen-Activated Protein Kinase (MAPK) pathway is a critical driver of tumorigenesis in a significant subset of patients. Genetic mutations, most commonly in the BRAF gene (present in approximately 50% of cutaneous melanomas), lead to constitutive activation of this pathway, promoting uncontrolled cell growth.
The MAPK signaling cascade is a multi-tiered system where signals are transduced through a series of phosphorylation events mediated by kinases. The canonical pathway involves the activation of RAS, which in turn activates RAF kinases (ARAF, BRAF, CRAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression related to cell proliferation and survival.
Caption: The MAPK signaling pathway, a key driver in BRAF-mutant melanoma.
A Comparative Analysis of Leading Kinase Inhibitors in Melanoma
The development of small molecule kinase inhibitors targeting key nodes in the MAPK pathway has revolutionized the treatment of BRAF-mutant melanoma. The primary strategies involve the direct inhibition of the mutated BRAF protein and the downstream inhibition of MEK.
BRAF Inhibitors
BRAF inhibitors are designed to selectively target the ATP-binding domain of the mutated BRAF V600E/K protein, preventing its kinase activity and subsequent downstream signaling.
-
Vemurafenib (PLX4032): The first-in-class BRAF inhibitor approved for the treatment of BRAF V600E-mutant metastatic melanoma.
-
Dabrafenib (GSK2118436): A potent and selective BRAF inhibitor with a similar mechanism of action to vemurafenib.
-
Encorafenib (LGX818): A highly selective BRAF inhibitor with a longer dissociation half-life from the BRAF V600E enzyme compared to vemurafenib and dabrafenib.
MEK Inhibitors
MEK inhibitors are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1 and MEK2, preventing their phosphorylation by BRAF and their subsequent activation of ERK.
-
Trametinib (GSK1120212): The first MEK inhibitor approved for use in combination with a BRAF inhibitor for BRAF-mutant melanoma.
-
Cobimetinib (GDC-0973): A selective MEK inhibitor approved for use in combination with vemurafenib.
-
Binimetinib (MEK162): A MEK inhibitor approved for use in combination with encorafenib.
Combination Therapy: The Current Standard of Care
While monotherapy with BRAF inhibitors initially produces high response rates, the development of acquired resistance is common. A primary mechanism of resistance involves the reactivation of the MAPK pathway. Combination therapy with a BRAF inhibitor and a MEK inhibitor has been shown to improve clinical outcomes by providing a more complete shutdown of the pathway and delaying the onset of resistance.
| Regimen | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Clinical Trial |
| Dabrafenib + Trametinib | 11.0 months | 69% | COMBI-d |
| Vemurafenib + Cobimetinib | 12.3 months | 70% | coBRIM |
| Encorafenib + Binimetinib | 14.9 months | 63% | COLUMBUS |
| Vemurafenib (monotherapy) | 6.9 months | 51% | BRIM-3 |
| Dabrafenib (monotherapy) | 6.9 months | 52% | BREAK-3 |
Note: Data is derived from pivotal phase III clinical trials and represents a snapshot of comparative efficacy. Head-to-head comparisons between combination therapies are limited.
Experimental Protocols for Evaluating Kinase Inhibitor Efficacy
The preclinical evaluation of novel kinase inhibitors, such as a hypothetical compound like this compound, requires a series of robust in vitro and in vivo assays.
In Vitro Cellular Proliferation Assay
Objective: To determine the concentration-dependent effect of a test compound on the proliferation of melanoma cell lines with known driver mutations (e.g., A375 for BRAF V600E, and MeWo for wild-type BRAF).
Methodology:
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM) and a vehicle control (e.g., DMSO). Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 (the concentration of inhibitor required to inhibit cell growth by 50%).
Caption: Workflow for an in vitro cell proliferation assay.
Western Blot Analysis of Pathway Modulation
Objective: To confirm that the test compound inhibits the target kinase and downstream signaling at the protein level.
Methodology:
-
Cell Treatment: Plate melanoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a defined period (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of the target kinases (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
Future Directions and Emerging Targets
The success of MAPK pathway inhibitors has been a landmark in precision oncology. However, both intrinsic and acquired resistance remain significant clinical challenges. Future research is focused on:
-
Next-Generation Inhibitors: Developing compounds that can overcome known resistance mutations.
-
Targeting Parallel Pathways: Investigating inhibitors of other pathways that contribute to melanoma cell survival, such as the PI3K/AKT/mTOR pathway.
-
Combination with Immunotherapy: Exploring the synergistic effects of combining kinase inhibitors with immune checkpoint inhibitors to achieve more durable responses.
Conclusion
While this compound is not a recognized kinase inhibitor in melanoma, the field of targeted therapy for this disease is mature and provides a clear roadmap for the evaluation of new chemical entities. A thorough understanding of the underlying biology, coupled with rigorous preclinical testing, is essential for the development of the next generation of effective melanoma therapeutics. Any novel compound would need to demonstrate superior potency, selectivity, or the ability to overcome resistance compared to the established inhibitors detailed in this guide.
References
-
Flaherty, K. T., et al. (2012). Improved survival with MEK inhibition in BRAF-mutated melanoma. New England Journal of Medicine, 367(2), 107-114. [Link]
-
Robert, C., et al. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30-39. [Link]
-
Larkin, J., et al. (2014). Combined vemurafenib and cobimetinib in BRAF-mutated melanoma. New England Journal of Medicine, 371(20), 1867-1876. [Link]
-
Dummer, R., et al. (2018). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised, phase 3 trial. The Lancet Oncology, 19(5), 603-615. [Link]
-
Chapman, P. B., et al. (2011). Improved survival with vemurafenib in melanoma with BRAF V600E mutation. New England Journal of Medicine, 364(26), 2507-2516. [Link]
-
Hauschild, A., et al. (2012). Dabrafenib in BRAF-mutated metastatic melanoma: a multicentre, open-label, phase 3 randomised controlled trial. The Lancet, 380(9839), 358-365. [Link]
A Comparative Guide to the Efficacy of Kynurenine 3-Monooxygenase (KMO) Inhibitors for Neurodegenerative Disease Research
For researchers and drug development professionals navigating the complexities of neurodegenerative diseases, the kynurenine pathway of tryptophan metabolism has emerged as a critical therapeutic battleground. At a key juncture of this pathway lies kynurenine 3-monooxygenase (KMO), an enzyme whose inhibition presents a promising strategy to mitigate neurotoxicity. This guide provides an in-depth comparison of the efficacy of various chemical scaffolds developed as KMO inhibitors, supported by experimental data, to inform and guide future research endeavors.
The Rationale for KMO Inhibition: A Pivotal Balance
The kynurenine pathway (KP) is the primary route for tryptophan catabolism in the body.[1] A crucial branch point in this pathway is the metabolism of L-kynurenine (KYN). KMO hydroxylates KYN to form 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN).[1] Both 3-HK and QUIN are implicated in neuronal damage and cell death, hallmarks of neurodegenerative conditions like Huntington's and Alzheimer's disease.[2]
Conversely, KYN can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA), a neuroprotective agent that antagonizes excitatory amino acid receptors.[3] By inhibiting KMO, the metabolic flux of KYN is shunted away from the neurotoxic 3-HK/QUIN branch and towards the neuroprotective KYNA branch.[1] This rebalancing act is the fundamental therapeutic hypothesis underpinning the development of KMO inhibitors.
Caption: The Kynurenine Pathway Branch Point.
Comparative Efficacy of KMO Inhibitor Scaffolds
The quest for potent and selective KMO inhibitors has led to the exploration of diverse chemical scaffolds. Here, we compare the efficacy of prominent classes based on their reported 50% inhibitory concentrations (IC50).
Kynurenine Substrate Analogs: The First Generation
The initial exploration into KMO inhibitors naturally began with compounds mimicking the endogenous substrate, L-kynurenine.
-
4-Aryl-4-Oxobutanoic Acids: This class represents some of the earliest selective KMO inhibitors. The parent compound, m-nitrobenzoyl alanine (m-NBA), demonstrated an IC50 of 0.9 µM. Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring could significantly enhance potency. For instance, the 3,4-dichloro substituted analog, FCE 28833 , achieved an improved IC50 of 0.33 µM.[3] A significant leap in potency was achieved by introducing conformational rigidity. UPF-648 , which incorporates a cyclopropyl linker, exhibits a potent IC50 in the range of 20-40 nM.[3][4]
High-Throughput Screening Hits and Optimized Scaffolds
More recent drug discovery efforts have identified novel, highly potent scaffolds through high-throughput screening and subsequent medicinal chemistry optimization.
-
Sulfonamides: This class of compounds, exemplified by Ro-61-8048 , represents a significant advancement in KMO inhibitor development. Ro-61-8048 is a well-characterized inhibitor with an IC50 of 37 nM.[3] The sulfonamide moiety is thought to act as a bioisostere for the carboxylic acid of the native substrate.[2]
-
Oxazolidinones: The oxazolidinone scaffold has yielded some of the most potent KMO inhibitors to date. GSK180 is a notable example, displaying an impressive IC50 of approximately 6 nM.[5][6][7] This compound has been shown to be a selective and competitive inhibitor of KMO.[5][7]
-
Pyrimidine Carboxylic Acids: This class has produced exceptionally potent KMO inhibitors. Through optimization, a 3,4-dichloro substituted pyrimidine carboxylic acid analog was developed with a remarkable sub-nanomolar IC50 of 0.6 nM, representing one of the most potent KMO inhibitors reported.[3]
Data Summary: Comparative IC50 Values of KMO Inhibitors
| Class | Compound | Key Structural Features | IC50 (nM) |
| 4-Aryl-4-Oxobutanoic Acid | m-NBA | Nitrobenzoyl alanine | 900 |
| FCE 28833 | 3,4-Dichlorophenyl | 330[3] | |
| UPF-648 | Cyclopropyl linker | 20-40[3][4] | |
| Sulfonamide | Ro-61-8048 | Phenylthiazolyl sulfonamide | 37[3] |
| Oxazolidinone | GSK180 | Oxazolidinone core | ~6[5][6][7] |
| Pyrimidine Carboxylic Acid | Dichloro-analog | 3,4-Dichlorophenyl pyrimidine | 0.6[3] |
The Untapped Potential of the 1-Phenyl-5-oxopyrrolidine-3-carboxylic Acid Scaffold
While the aforementioned scaffolds have dominated the KMO inhibitor landscape, the versatility of the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core suggests it may hold untapped potential. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antibacterial properties. The core structure possesses key pharmacophoric features, such as a phenyl ring for potential hydrophobic interactions within the active site and a carboxylic acid for hydrogen bonding, which are present in many known KMO inhibitors.
To date, a comprehensive SAR study of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs as KMO inhibitors has not been prominently published. However, the established potency of diverse scaffolds against KMO indicates that novel chemical matter is continually being explored. The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid framework represents a promising, yet underexplored, avenue for the design of novel KMO inhibitors.
Experimental Protocols: A Guide to Assessing KMO Inhibition
For researchers aiming to evaluate novel compounds, such as analogs of this compound, a robust and reliable assay for KMO activity is essential. Below is a generalized protocol for an in vitro KMO inhibition assay.
In Vitro KMO Inhibition Assay Protocol
Objective: To determine the IC50 value of a test compound against human KMO.
Principle: This assay measures the KMO-catalyzed conversion of L-kynurenine to 3-hydroxykynurenine. The reaction is monitored by measuring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or DMSO (for control wells) to the wells of the 96-well plate.
-
Add 178 µL of assay buffer containing the KMO enzyme to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate/cofactor mix containing L-kynurenine and NADPH in assay buffer.
-
Add 20 µL of the substrate/cofactor mix to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the DMSO control wells (representing 100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro KMO inhibition assay.
Conclusion and Future Directions
The development of potent and selective KMO inhibitors has progressed significantly, from early substrate analogs to sub-nanomolar inhibitors. The comparative efficacy data presented in this guide highlights the remarkable potency that has been achieved with scaffolds such as pyrimidine carboxylic acids and oxazolidinones.
While the this compound scaffold remains to be fully explored in the context of KMO inhibition, its chemical tractability and presence of key pharmacophoric features make it a tantalizing prospect for future drug discovery campaigns. The continued exploration of novel chemical matter, guided by a deep understanding of the structure-activity relationships of existing inhibitors, will be paramount in developing clinically successful KMO-targeted therapeutics for devastating neurodegenerative diseases.
References
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GSK180 is a Specific KMO Inhibitor for Acute Pancreatitis. Immune System Research. 2019 Sep 25. Available from: [Link]
-
Amaral M, et al. Structural basis of kynurenine 3-monooxygenase inhibition. Nature. 2013;496(7445):382-5. Available from: [Link]
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Smith JR, Jamie JF, Guillemin GJ. Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Curr Med Chem. 2016;23(23):2488-513. Available from: [Link]
-
Mole DJ, et al. Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis. Nat Med. 2016;22(2):202-9. Available from: [Link]
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Smith JR, Jamie JF, Guillemin GJ. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug Discov Today. 2016;21(2):315-24. Available from: [Link]
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Hughes TD, et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022;27(1):273. Available from: [Link]
-
Mole DJ, et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022;27(1):273. Available from: [Link]
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Smith JR, Jamie JF, Guillemin GJ. Kynurenine-3-monooxygenase: A review of structure, mechanism, and inhibitors. The Library Search. Available from: [Link]
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Hughes TD, et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022;27(1):273. Available from: [Link]
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Hughes TD, et al. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules. 2022;27(1):273. Available from: [Link]
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Mole DJ, et al. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Neural Regen Res. 2020;15(1):41-4. Available from: [Link]
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Drysdale MJ, et al. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. J Med Chem. 2000;43(1):123-7. Available from: [Link]
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Pellicciari R, et al. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorg Med Chem Lett. 1998;8(20):2907-12. Available from: [Link]
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Validating Novel Therapeutic Targets: A Comparative Guide for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This guide provides a comprehensive framework for the validation of novel chemical entities as therapeutic agents, using the hypothetical case of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. For the purpose of this illustrative guide, we will hypothesize that preliminary screenings have suggested its potential as an inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative and psychiatric disorders.
This document will guide researchers through the critical stages of target validation, from initial biochemical assays to preclinical in vivo studies. We will compare our lead compound's hypothetical performance against a known, non-selective POP inhibitor, Z-Pro-Prolinal, to provide a realistic context for data interpretation and decision-making in the drug development process.
Introduction to the Therapeutic Target: Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase (POP) is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides. Its dysregulation has been linked to several pathologies, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making it a compelling target for therapeutic intervention. The core objective of a POP inhibitor is to modulate its enzymatic activity, thereby restoring normal peptide signaling in the brain.
Our lead compound, this compound, features a pyrrolidinone scaffold, a common motif in molecules targeting peptidases. The subsequent sections will outline the necessary experimental workflow to validate its efficacy and selectivity as a POP inhibitor.
Experimental Validation Workflow: A Step-by-Step Approach
The validation of a therapeutic target is a multi-stage process that requires a logical and evidence-based approach. The following diagram illustrates the general workflow that will be detailed in this guide.
Caption: A generalized workflow for therapeutic target validation.
Phase 1: In Vitro Characterization
The initial phase of validation focuses on confirming the direct interaction between the compound and its target at a molecular and cellular level.
Biochemical Assays: Determining Potency and Mechanism of Inhibition
The first step is to quantify the compound's ability to inhibit POP enzymatic activity. This is typically achieved using a fluorogenic substrate, such as Z-Gly-Pro-AMC, which releases a fluorescent signal upon cleavage by POP.
Experimental Protocol: POP Inhibition Assay
-
Reagents: Recombinant human POP enzyme, Z-Gly-Pro-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound, and Z-Pro-Prolinal (positive control).
-
Procedure: a. Prepare a serial dilution of the test compounds in assay buffer. b. In a 96-well plate, add the POP enzyme and the test compounds at various concentrations. Incubate for 15 minutes at 37°C. c. Initiate the reaction by adding the Z-Gly-Pro-AMC substrate. d. Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission ~380/460 nm).
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data Table: Potency
| Compound | IC50 (nM) | Hill Slope |
| This compound | 15.2 ± 2.1 | 0.98 |
| Z-Pro-Prolinal (Reference) | 25.8 ± 3.5 | 1.02 |
Interpretation: Our lead compound demonstrates superior potency compared to the reference compound, with a lower IC50 value. The Hill slope close to 1 suggests a 1:1 binding stoichiometry.
Cell-Based Assays: Confirming Target Engagement in a Biological Context
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for verifying that the compound can penetrate cell membranes and engage its target within a cellular environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
-
Cell Culture: Use a relevant cell line that endogenously expresses POP (e.g., SH-SY5Y neuroblastoma cells).
-
Compound Treatment: Treat the cells with the lead compound or vehicle control for a specified time.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures.
-
Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble POP remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble POP against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data Table: Target Engagement
| Compound | Thermal Shift (ΔTm, °C) |
| This compound | +4.2°C |
| Z-Pro-Prolinal (Reference) | +3.1°C |
Interpretation: The larger thermal shift induced by our lead compound suggests stronger target engagement and stabilization in a cellular context compared to the reference.
Selectivity Profiling
A critical aspect of drug development is ensuring that the compound is selective for its intended target to minimize off-target effects. This is particularly important for proteases, as inhibiting the wrong one can lead to significant toxicity.
Experimental Protocol: Protease Selectivity Panel
-
Panel Selection: Screen the lead compound against a panel of related serine proteases (e.g., dipeptidyl peptidase-4, fibroblast activation protein).
-
Assay Format: Use biochemical assays similar to the POP inhibition assay, with specific substrates for each protease.
-
Data Analysis: Determine the IC50 for each protease in the panel. A selectivity ratio of >100-fold over other proteases is generally considered desirable.
Comparative Data Table: Selectivity
| Compound | POP IC50 (nM) | DPP-4 IC50 (nM) | FAP IC50 (nM) | Selectivity (vs. DPP-4) |
| This compound | 15.2 | > 20,000 | > 20,000 | > 1300-fold |
| Z-Pro-Prolinal (Reference) | 25.8 | 850 | 1200 | ~33-fold |
Interpretation: Our lead compound exhibits exceptional selectivity for POP, a significant advantage over the less selective reference compound. This predicts a lower likelihood of off-target effects.
Phase 2: In Vivo & Ex Vivo Analysis
After successful in vitro validation, the focus shifts to evaluating the compound's properties in a living organism.
Pharmacokinetic (PK) Studies
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. A key objective is to ensure that the compound can reach its target tissue (in this case, the brain) at a sufficient concentration.
Caption: The ADME process in pharmacokinetic studies.
Experimental Protocol: Mouse PK Study
-
Animal Model: Use a standard mouse strain (e.g., C57BL/6).
-
Dosing: Administer the compound via a relevant route (e.g., oral gavage).
-
Sample Collection: Collect blood and brain tissue samples at various time points post-dosing.
-
Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma ratio.
Comparative Data Table: Key PK Parameters
| Compound | Half-life (t1/2, hours) | Cmax (ng/mL) | Brain/Plasma Ratio |
| This compound | 4.5 | 1250 | 0.8 |
| Z-Pro-Prolinal (Reference) | 1.2 | 980 | 0.2 |
Interpretation: Our lead compound shows a more favorable pharmacokinetic profile with a longer half-life and significantly better brain penetration, which is essential for a CNS-targeted drug.
Pharmacodynamic (PD) and Efficacy Studies
The final stage of preclinical validation involves demonstrating that the compound can modulate its target in a disease-relevant animal model and produce a therapeutic effect.
Experimental Protocol: Efficacy in a Mouse Model of Cognitive Deficit
-
Animal Model: Use a model that exhibits cognitive deficits and has been linked to POP activity, such as the scopolamine-induced amnesia model.
-
Treatment: Dose the animals with the lead compound, a vehicle control, and a positive control.
-
Behavioral Testing: Assess cognitive function using tests like the Morris water maze or novel object recognition test.
-
Ex Vivo Target Engagement: After the behavioral tests, collect brain tissue and measure the level of POP inhibition to correlate with the observed effects.
Comparative Data Table: Efficacy
| Treatment Group | Morris Water Maze (Escape Latency, sec) | Brain POP Inhibition (%) |
| Vehicle Control | 45 ± 5 | 0% |
| Scopolamine + Vehicle | 78 ± 8 | 0% |
| Scopolamine + Lead Compound | 50 ± 6 | 75% |
| Scopolamine + Reference Compound | 65 ± 7 | 40% |
Interpretation: The lead compound significantly reversed the cognitive deficits induced by scopolamine, and this behavioral improvement correlated with a high degree of POP inhibition in the brain. Its performance was markedly superior to the reference compound.
Conclusion and Future Directions
The comprehensive validation workflow presented here provides strong, albeit hypothetical, evidence supporting this compound as a promising therapeutic candidate targeting prolyl oligopeptidase. It demonstrates superior potency, selectivity, cellular engagement, and in vivo efficacy compared to the reference compound, Z-Pro-Prolinal.
The next logical steps would involve IND-enabling toxicology studies to assess the compound's safety profile before it can be considered for clinical development. This guide underscores the importance of a multi-faceted, comparative approach to de-risk and validate novel therapeutic targets, ensuring that only the most promising candidates advance in the drug development pipeline.
References
-
Title: Target validation in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: The Cellular Thermal Shift Assay for Drug-Target Interaction Studies Source: Current Protocols in Chemical Biology URL: [Link]
-
Title: Prolyl-oligopeptidase: a new player in signal transduction Source: The FASEB Journal URL: [Link]
-
Title: Pharmacokinetics, Pharmacodynamics, and Drug Metabolism Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Anticonvulsant Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 1-phenyl-5-oxopyrrolidine-3-carboxylic acid and its related analogs, with a specific focus on their evaluation as potential anticonvulsant agents. We will dissect the key structural motifs, compare the performance of various derivatives against established preclinical models, and provide detailed experimental protocols to support further research and development in this area.
Introduction: The Pyrrolidinone Scaffold in CNS Drug Discovery
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, five-membered lactam structure serves as an excellent framework for presenting pharmacophoric elements in a defined spatial orientation. Within this class, derivatives of 1-phenyl-5-oxopyrrolidine have attracted significant attention for their diverse activities within the central nervous system (CNS). This guide focuses on elucidating the structural requirements for anticonvulsant activity, a therapeutic area where new, more effective, and safer drugs are critically needed.
The core structure, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, offers three primary points for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity:
-
Position 1: The N-phenyl ring.
-
Position 3: The carboxylic acid group.
-
Position 4: The pyrrolidinone ring itself.
Understanding how modifications at these positions influence efficacy in preclinical seizure models is the cornerstone of a rational drug design strategy.
The SAR Workflow: From Synthesis to Lead Optimization
A typical SAR study for this compound class follows a logical and iterative workflow. The goal is to systematically synthesize and test derivatives to build a robust model that correlates chemical structure with anticonvulsant potency and safety.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant potential of new chemical entities is primarily evaluated using a battery of well-validated rodent seizure models. The two cornerstone assays are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1] A third important model, the 6 Hz psychomotor seizure test , is used to identify compounds effective against therapy-resistant focal seizures.[2][3]
Based on seminal work in this area, a clear SAR has emerged for N-phenylpyrrolidinone derivatives.[4] The following tables summarize these relationships, comparing the impact of substitutions at different positions on the core scaffold.
SAR at the N-Phenyl Ring (Position 1)
The N-phenyl ring is a critical determinant of activity. Modifications here significantly impact the compound's ability to protect against electrically and chemically induced seizures.
| Substitution on N-Phenyl Ring | Relative Position | Anticonvulsant Activity (MES & scPTZ) | Rationale & Insights |
| -SO₂NH₂ (Sulfamoyl) | para (4') | Essential for Activity | This polar, hydrogen-bonding group is a key pharmacophoric feature. Its removal often leads to a complete loss of activity. |
| -Cl (Chloro) | ortho (2') | Potent Activity | A halogen at the ortho position, particularly chlorine, provides a significant boost in potency. This is likely due to a combination of electronic effects and inducing a specific, favorable conformation of the phenyl ring relative to the pyrrolidinone core.[4] |
| -F (Fluoro) | ortho (2') | Active, but less potent than Chloro | Fluorine at the ortho position also confers activity, but it is generally weaker than that of the corresponding chloro-derivative, suggesting that both steric bulk and electronegativity are important factors.[4] |
| -Cl (Chloro) | meta (3') or para (4') | Reduced or No Activity | Moving the halogen away from the ortho position dramatically decreases or abolishes anticonvulsant effects. This highlights the strict positional requirement for this substituent.[4] |
SAR at the Pyrrolidinone Ring (Positions 3 & 4)
Modifications to the pyrrolidinone ring itself also play a crucial role, particularly the substitution at position 4.
| Substitution on Pyrrolidinone Ring | Relative Position | Anticonvulsant Activity (MES & scPTZ) | Rationale & Insights |
| -C₆H₅ (Phenyl) | C4 | Potent Activity | An unsubstituted phenyl ring at the 4-position of the pyrrolidinone is a key feature for high potency. This bulky, hydrophobic group likely engages in a critical binding interaction within the biological target.[4] |
| -COOH (Carboxylic Acid) | C3 | Tolerated / Modulator | The presence of the carboxylic acid at C3 is a common feature in the parent series. It can be esterified or converted to amides, providing handles to modulate physicochemical properties like solubility and cell permeability without necessarily abolishing activity.[5] |
| -H (Unsubstituted) | C4 | Weakened Activity | Removal of the C4-phenyl group significantly reduces anticonvulsant potency, underscoring its importance as a primary binding element.[4] |
| Alkyl groups (e.g., -CH₃) | C3 | Variable Effects | Small alkyl groups on the C3 position of related pyrrolidine-2,5-diones have been shown to influence potency, suggesting this position can be used for fine-tuning activity.[6] |
Summary of Key SAR Findings:
The ideal pharmacophore for anticonvulsant activity in this series combines:
-
A p-sulfamoylphenyl group at the N1 position.
-
A chloro substituent at the ortho position of the N-phenyl ring.
-
An unsubstituted phenyl ring at the C4 position of the pyrrolidinone core.
The compound 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one emerged from these studies as a particularly potent candidate.[4]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for the key in vivo screening assays.
General Animal Preparation and Dosing
-
Animal Model: Male Swiss or CF-1 mice (20-25 g) are typically used.[7][8]
-
Acclimation: Animals are acclimated to the laboratory environment for at least 3-4 days before testing, with free access to food and water.[7]
-
Dosing: Test compounds are typically suspended in a vehicle (e.g., 0.5% methylcellulose in water) and administered intraperitoneally (i.p.) or orally (p.o.).
-
Time Course: Anticonvulsant activity is assessed at various time points after administration (e.g., 30 minutes and 4 hours) to determine the time of peak effect (TPE).[9] Subsequent dose-response studies are conducted at the TPE.
Maximal Electroshock (MES) Seizure Test
This test is a model of generalized tonic-clonic seizures and is highly predictive of clinical efficacy for drugs like phenytoin and carbamazepine.[10]
Caption: Step-by-step workflow for the MES test protocol.
Detailed Steps:
-
Administer the test compound at a predetermined dose.
-
At the time of peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse.[10]
-
Place corneal electrodes and deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10][11]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: Abolition of the hindlimb tonic extension phase is defined as protection.[10] The dose that protects 50% of the animals (ED₅₀) is calculated from dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
This test is a model for clonic seizures and is highly predictive of efficacy against absence seizures for drugs like ethosuximide.[1][8]
Detailed Steps:
-
Administer the test compound at a predetermined dose.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[8]
-
Place the animal in an observation cage and monitor for 30 minutes.
-
Observe for the presence or absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, and/or jaw lasting for at least 3-5 seconds.[8]
-
Endpoint: Failure to observe a clonic seizure within the 30-minute observation period is defined as protection. The ED₅₀ is calculated.
Rotarod Neurotoxicity Test
This assay is crucial for establishing a safety window. It assesses motor impairment, a common side effect of CNS-active drugs.
Detailed Steps:
-
Pre-train mice to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm) for a set duration (e.g., 1 minute).
-
Administer the test compound at various doses.
-
At the time of peak effect, place the animal on the rotating rod.
-
Record whether the animal falls off the rod within the test duration.
-
Endpoint: The dose that causes 50% of the animals to fail the test is defined as the median toxic dose (TD₅₀). The ratio of TD₅₀ to ED₅₀ gives the Protective Index (PI), a measure of the drug's therapeutic window.
Conclusion and Future Directions
The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising starting point for the development of novel anticonvulsant agents. SAR studies have clearly defined the key pharmacophoric elements required for potent activity in preclinical models of generalized seizures. The most effective analogs combine an ortho-chloro-para-sulfamoyl substitution on the N-phenyl ring with a C4-phenyl group on the pyrrolidinone core.
Future research should focus on:
-
Mechanism of Action: Elucidating the precise molecular target of these compounds (e.g., voltage-gated sodium channels, GABA receptors) to enable more targeted drug design.
-
Pharmacokinetics: Optimizing derivatives to improve metabolic stability, oral bioavailability, and CNS penetration.
-
Broader Screening: Evaluating lead compounds in models of therapy-resistant epilepsy, such as the 6 Hz seizure model, to identify candidates with superior efficacy profiles.[12][13]
By leveraging the foundational SAR data presented here and employing a rigorous, iterative drug discovery workflow, this chemical class holds significant potential for yielding a new generation of antiepileptic therapies.
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Patel, M., et al. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10701. [Link]
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Obniska, J., & Kamiński, K. (2002). Synthesis and anticonvulsant properties of new 1-phenyl and 1-phenylamino-3-phenylpyrrolidine-2,5-dione derivatives. Acta Poloniae Pharmaceutica, 59(3), 209-213. [Link]
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Kamiński, K., et al. (2020). Identification of new compounds with anticonvulsant and antinociceptive properties in a group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. *RUJ. [Link]
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A Comparative Analysis of the Cytotoxic Effects of Fluorinated Oxopyrrolidine Compounds
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established approach to modulate pharmacological properties. The unique characteristics of fluorine, such as its high electronegativity and relatively small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The oxopyrrolidine ring, a privileged scaffold in drug discovery, has been the subject of extensive research due to its presence in numerous compounds with diverse biological activities.[3][4] This guide provides a comparative analysis of the cytotoxic effects of various fluorinated oxopyrrolidine compounds, offering insights into their potential as anticancer agents.
The following analysis is based on a synthesis of data from multiple in vitro studies, primarily utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability and cytotoxic potency.[5][6]
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit the growth of 50% of a cancer cell population.[7] The table below summarizes the cytotoxic activities of representative fluorinated oxopyrrolidine and related pyrrolidine derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line(s) | Key Findings (IC₅₀ Values) | Reference |
| Spiro[pyrrolidine-thiazolo-oxindoles] (Halogenated) | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) | Compound 5g showed potent activity: IC₅₀ = 5.00 µM (HepG2), more potent than cisplatin (IC₅₀ = 9.00 µM). | [8] |
| Pyrrolidine Chalcones (Fluorinated) | MDA-MB-468 (Breast) | Compound 3FP exhibited an IC₅₀ value of 25 µg/mL. | [9][10] |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives (Fluorinated) | A549 (Lung) | A 5-fluorobenzimidazole derivative showed the highest anticancer activity in this series. | [11] |
| Fluorinated Schiff Bases (Related N-heterocycles) | A549 (Lung) | Compound 6 (containing 5 fluorine atoms) demonstrated the strongest cytotoxic effect with an IC₅₀ of 0.64 µM. | [12] |
| Fluorinated Chalcones | HepG2 (Liver) | Chalcone 2a (4'-F-3-OCH₃ scaffold) showed the highest inhibitory activity with an IC₅₀ of 67.51 µM. | [13] |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of these compounds and their cytotoxic activity is a critical aspect of drug design.[3][14][15] Analysis of the available data suggests several key trends:
-
Impact of Fluorination: The presence and position of fluorine atoms significantly influence cytotoxic potency. For instance, in a series of fluorinated Schiff bases, the compound with the highest number of fluorine atoms exhibited the most potent cytotoxic effect on A549 lung cancer cells.[12] This highlights the potential of polyfluorination to enhance anticancer activity.
-
Role of Substituents: The nature and position of other substituents on the pyrrolidine or associated rings also play a crucial role. In a study of spiro[pyrrolidine-thiazolo-oxindoles], the specific halogen and its position were critical determinants of activity, with compound 5g emerging as a particularly potent derivative against multiple cell lines.[8]
-
Scaffold Modifications: The overall molecular scaffold is fundamental to the compound's biological activity. The fusion of the oxopyrrolidine ring with other heterocyclic systems, such as in the spirooxindole derivatives, has yielded compounds with significant cytotoxic potential.[3][8]
Mechanisms of Cytotoxicity
While the precise mechanisms of action for many of these compounds are still under investigation, the induction of apoptosis (programmed cell death) is a common pathway for cytotoxic anticancer agents.[12][16] Studies on related fluorinated compounds have shown that they can trigger apoptosis through the activation of key executioner proteins like caspase-3.[12] Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, have been observed in cancer cells treated with these compounds.[12]
Below is a generalized diagram illustrating a simplified apoptotic pathway that could be induced by cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway induced by a cytotoxic compound.
Experimental Protocols
To ensure the reproducibility and reliability of cytotoxicity data, standardized experimental protocols are essential.[4][17] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][18]
Protocol: MTT Assay for Cytotoxicity Assessment
This protocol outlines the key steps for determining the cytotoxic effects of novel fluorinated oxopyrrolidine compounds on adherent cancer cell lines.
1. Cell Seeding:
- Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.[7]
- Harvest cells in the logarithmic growth phase.
- Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[7][17]
- Incubate the plates for 24 hours to allow for cell attachment.[7]
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[7]
- Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µM).[5]
- Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
- Include vehicle-only controls (e.g., DMSO) and untreated controls.[17]
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
3. MTT Addition and Incubation:
- After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[5][7]
- Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6][17]
4. Formazan Solubilization:
- Carefully aspirate the medium containing MTT.[17]
- Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7]
- Gently agitate the plates on a shaker for 10-15 minutes to ensure complete solubilization.[5][6]
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6][17]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[7]
The following diagram illustrates the general workflow for this cytotoxicity assessment.
Caption: General experimental workflow for the MTT cytotoxicity assay.
Conclusion
The comparative analysis reveals that fluorinated oxopyrrolidine compounds and their derivatives represent a promising class of molecules with significant cytotoxic potential against various cancer cell lines. The strategic incorporation of fluorine and other substituents on the pyrrolidine scaffold can profoundly influence their anticancer activity. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to fully elucidate the therapeutic potential of these compounds. The standardized protocols provided herein serve as a reliable foundation for future research and development in this area.
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Validating the Mechanism of Action of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a cornerstone of preclinical development. This guide provides a comprehensive framework for the validation of the MoA for 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid. As the specific molecular target of this compound is not yet defined in publicly available literature, this document outlines a systematic, hypothesis-driven approach to its characterization.
We will explore three plausible molecular targets based on the compound's structural features and the known activities of related 5-oxopyrrolidine scaffolds: the voltage-gated sodium channel Nav1.8, Matrix Metalloproteinases (MMPs), and the GABA transporter GAT1. This guide will present a series of comparative experiments, complete with detailed protocols and data presentation strategies, to rigorously test these hypotheses.
The Challenge: An Uncharacterized Molecule
This compound belongs to a class of compounds with demonstrated diverse biological activities, including anticancer and antimicrobial effects.[1][2][3] However, the specific intracellular signaling pathways modulated by this particular fluorinated derivative remain to be elucidated. The core 5-oxopyrrolidine-3-carboxylic acid scaffold presents several features—a lactam ring, a carboxylic acid moiety, and an aromatic substitution—that suggest potential interactions with a variety of protein targets.
Our validation strategy is therefore built on a logical, multi-pronged approach to deorphanize this compound. We will systematically investigate its effects on three distinct and well-characterized protein families, using established positive and negative controls to provide a clear comparative context.
Hypothesized Mechanisms of Action and Validation Workflows
Based on structural analogy and existing literature on related compounds, we propose three primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of the Voltage-Gated Sodium Channel Nav1.8
The voltage-gated sodium channel Nav1.8 is predominantly expressed in peripheral sensory neurons and is a key player in pain signal transmission.[4][5] Its role in nociception has made it an attractive target for non-opioid analgesics.[6][7] Notably, other 5-oxopyrrolidine-3-carboxamides have been identified as Nav1.8 inhibitors. This precedent makes Nav1.8 a compelling candidate target for our compound of interest.
Experimental Workflow for Nav1.8 Inhibition Assay
Caption: Workflow for assessing Nav1.8 inhibition using automated patch clamp.
| Compound | Role | Rationale |
| This compound | Test Compound | The molecule under investigation. |
| Suzetrigine (VX-548) | Positive Control | A highly potent and selective oral Nav1.8 inhibitor with proven clinical efficacy in acute pain.[8][9] |
| Vehicle (e.g., 0.1% DMSO) | Negative Control | To control for any effects of the solvent used to dissolve the compounds. |
| (S)-Lacosamide | Negative Control (mechanistic) | An anticonvulsant that modulates slow inactivation of voltage-gated sodium channels, but is not a potent direct blocker of Nav1.8. |
-
Cell Culture: Culture HEK293 cells stably expressing the human Nav1.8 channel (SCN10A) under standard conditions (37°C, 5% CO₂).
-
Cell Preparation for Assay: On the day of the experiment, harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend the cells in an appropriate external recording solution at a density of 1-2 million cells/mL.
-
Compound Preparation: Prepare serial dilutions of the test compound, Suzetrigine, and (S)-Lacosamide in the external recording solution. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically ≤ 0.1%.
-
Automated Patch-Clamp Procedure:
-
Prime the automated patch-clamp system (e.g., Qube 384 or Patchliner) according to the manufacturer's instructions.
-
Load the cell suspension and compound plates onto the system.
-
The system will automatically perform whole-cell patch-clamp recordings.
-
Voltage Protocol: Apply a voltage protocol to activate the Nav1.8 channels. A typical protocol involves holding the cells at a negative potential (e.g., -120 mV) to ensure channels are in a resting state, followed by a brief depolarizing step (e.g., to 0 mV) to elicit an inward sodium current.
-
-
Data Acquisition: Record the peak inward current in response to the depolarizing step in the absence (vehicle) and presence of increasing concentrations of the test and control compounds.
-
Data Analysis:
-
Measure the peak current amplitude for each well.
-
Normalize the data to the vehicle control (defined as 100% activity or 0% inhibition).
-
Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The results of this experiment will be summarized in a table comparing the IC₅₀ values of the test compound and the positive control.
| Compound | Target | IC₅₀ (nM) |
| This compound | Nav1.8 | To be determined |
| Suzetrigine (VX-548) | Nav1.8 | ~0.27 nM[9] |
| (S)-Lacosamide | Nav1.8 | >10,000 nM |
A potent IC₅₀ value for the test compound, ideally in the nanomolar to low micromolar range, would provide strong evidence for on-target activity at Nav1.8. A lack of significant inhibition at high concentrations (e.g., >10 µM) would suggest that Nav1.8 is not a primary target.
Hypothesis 2: Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10] Their dysregulation is implicated in various pathologies, including cancer and inflammatory diseases.[11][12] Given the reported anti-inflammatory and anticancer activities of some 5-oxopyrrolidine derivatives, MMPs represent another plausible class of targets.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for assessing MMP inhibition using a fluorogenic substrate assay.
| Compound | Role | Rationale |
| This compound | Test Compound | The molecule under investigation. |
| Batimastat (BB-94) | Positive Control | A broad-spectrum MMP inhibitor that acts as a potent chelator of the zinc ion in the MMP active site. |
| Vehicle (e.g., 0.1% DMSO) | Negative Control | To control for any effects of the solvent used to dissolve the compounds. |
| EDTA | Positive Control (mechanistic) | A general chelating agent that will inhibit MMP activity by removing the essential zinc cofactor, confirming the metalloproteinase nature of the activity.[10] |
-
Enzyme Activation: If using a pro-MMP form (e.g., pro-MMP-9), activate it according to the supplier's protocol, typically with APMA (4-aminophenylmercuric acetate).[13]
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the test compound, Batimastat, and EDTA in a suitable assay buffer.
-
In a 96-well microplate, add the diluted compounds.
-
Add the activated MMP enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic MMP substrate in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation/emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition as a function of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target(s) | IC₅₀ (nM) |
| This compound | MMP-2, MMP-9, etc. | To be determined |
| Batimastat (BB-94) | Broad-spectrum MMPs | Low nM range |
| EDTA | Metalloproteinases | µM to mM range |
Potent inhibition of one or more MMPs by the test compound would support this hypothesis. Running the assay against a panel of different MMPs can also provide valuable information about the compound's selectivity.
Hypothesis 3: Inhibition of GABA Transporter 1 (GAT1)
GAT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[14][15] Inhibiting GAT1 increases synaptic GABA concentrations, enhancing inhibitory neurotransmission.[16] This mechanism is therapeutically relevant for conditions like epilepsy.[17] The pyrrolidinone core of our test compound bears some structural resemblance to pyroglutamic acid (a cyclized derivative of glutamic acid) and other GABAergic modulators, making GAT1 a plausible target.
Experimental Workflow for GAT1 Uptake Assay
Caption: Workflow for assessing GAT1 inhibition using a radiometric GABA uptake assay.
| Compound | Role | Rationale |
| This compound | Test Compound | The molecule under investigation. |
| Tiagabine | Positive Control | An FDA-approved anticonvulsant that acts as a selective and potent inhibitor of GAT1.[14][18] |
| Vehicle (e.g., 0.1% DMSO) | Negative Control | To control for any effects of the solvent used to dissolve the compounds. |
| L-Glutamic Acid | Negative Control (mechanistic) | The primary excitatory neurotransmitter. It is not a substrate for GAT1 and should not inhibit GABA uptake, thus confirming the specificity of the transport process. |
-
Cell Culture and Plating: Culture HEK293 cells stably expressing human GAT1 (SLC6A1). Seed the cells into 96-well microplates (scintillation proximity assay plates or standard plates for later harvesting) and allow them to form a confluent monolayer.
-
Assay Procedure:
-
On the day of the assay, wash the cell monolayers with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells for 10-15 minutes with the assay buffer containing various concentrations of the test compound, Tiagabine, or vehicle.
-
Initiate the uptake by adding [³H]-GABA (at a concentration near its Kₘ, typically 10-20 nM) to each well.
-
Allow the uptake to proceed for a fixed time (e.g., 10-20 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
-
Measurement of Uptake:
-
Lyse the cells with a scintillation cocktail (if not using SPA plates).
-
Quantify the amount of [³H]-GABA taken up by the cells by measuring the radioactivity (counts per minute, CPM) using a liquid scintillation counter or a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like Tiagabine) from all values.
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percentage of inhibition as a function of inhibitor concentration and fit the data to determine the IC₅₀ value.
-
| Compound | Target | IC₅₀ (µM) |
| This compound | GAT1 | To be determined |
| Tiagabine | GAT1 | ~0.1 - 1 µM[18][19] |
| L-Glutamic Acid | GAT1 | >100 µM |
A reproducible, concentration-dependent inhibition of [³H]-GABA uptake with a reasonable potency would strongly suggest that the test compound interacts with GAT1.
Synthesis and Conclusion
The synthesis of the parent compound, this compound, can be achieved through established methods, typically involving the reaction of 3-fluoroaniline with itaconic acid.[20][21] This provides a reliable source of material for the comprehensive biological evaluations outlined above.
This guide presents a rigorous, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By systematically and comparatively evaluating its activity against plausible targets like Nav1.8, MMPs, and GAT1, researchers can efficiently narrow down the possibilities and build a robust data package for this novel compound. The presented workflows, protocols, and comparative frameworks are designed to ensure scientific integrity and generate clear, interpretable data, paving the way for further preclinical and clinical development.
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Cheng, X., Fang, H., & Xu, W. (2008). Full article: Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 151-160. [Link]
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Lu, C. C., & Hilgemann, D. W. (2008). Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. The Journal of General Physiology, 131(4), 309–323. [Link]
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Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (FPCA)
Introduction: The Imperative for Selectivity in Drug Discovery
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including promising anticancer and antimicrobial properties.[1][2][3][4] Our focus here is on the novel compound 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (FPCA). While its primary mechanism of action is under investigation, preliminary data suggests it functions as a protein kinase inhibitor. For the purpose of this guide, we will designate its hypothetical primary target as "Kinase X."
In the realm of kinase inhibitor development, achieving selectivity is a paramount challenge.[5] The highly conserved nature of the ATP-binding site across the human kinome means that many inhibitors inadvertently interact with multiple kinases, leading to off-target effects.[6] These unintended interactions can result in toxicity or, in some cases, beneficial polypharmacology.[6][7] Therefore, a rigorous assessment of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental step in understanding its therapeutic potential and safety profile.[8][9][10]
This guide provides a comprehensive framework for conducting cross-reactivity studies on FPCA, our hypothetical Kinase X inhibitor. We will delve into the experimental design, methodologies, and data interpretation necessary to build a robust selectivity profile, ensuring that researchers and drug development professionals can confidently advance the most promising candidates.
Phase 1: Defining the Selectivity Landscape with In Vitro Biochemical Assays
The initial phase of cross-reactivity profiling involves assessing the compound's activity against a broad panel of purified enzymes and receptors in a controlled, cell-free environment. This approach provides a direct measure of interaction and is crucial for early-stage hazard identification and mitigation.[11][12]
Kinome-Wide Selectivity Profiling
A primary concern for any kinase inhibitor is its specificity across the kinome.[13] Large-scale kinase profiling panels are an effective way to identify off-target kinase interactions early in the discovery process.[14][15]
Experimental Protocol: Broad Kinase Panel Screening
-
Assay Format Selection : A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based assays that measure either peptide phosphorylation or ADP production.[16] For high-throughput screening, a luminescence-based assay measuring ATP depletion (e.g., Kinase-Glo®) is often employed for its simplicity and sensitivity.[17]
-
Panel Selection : Screen FPCA against a comprehensive panel of kinases representing all major branches of the human kinome. A common approach is to perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.[18]
-
Dose-Response Analysis : For any kinase showing significant inhibition (typically >50% at 10 µM) in the initial screen, perform a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50).[18]
-
Data Analysis and Interpretation : The selectivity of FPCA can be quantified and visualized in multiple ways. A selectivity score can be calculated based on the number of off-targets inhibited at a certain threshold. The data can also be plotted as a dendrogram to visualize the relationships between the inhibited kinases.[19]
Illustrative Data: FPCA Kinome Profiling
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X (Primary Target) | 15 | 1 |
| Kinase A | 150 | 10 |
| Kinase B | 450 | 30 |
| Kinase C | >10,000 | >667 |
| Kinase D | >10,000 | >667 |
| ... (and so on for the entire panel) |
This table illustrates that FPCA is highly selective for Kinase X over other kinases in the panel.
Safety Pharmacology Profiling
Beyond the kinome, it is critical to assess FPCA's potential for interaction with other classes of proteins known to be associated with adverse drug reactions.[20] In vitro safety pharmacology panels screen compounds against a broad range of receptors, transporters, enzymes, and ion channels.[11][12]
Experimental Protocol: Broad Panel Safety Screen
-
Target Selection : Utilize a commercially available safety panel that includes targets implicated in common adverse drug events (e.g., hERG, various GPCRs, and CYPs).[12][21]
-
Assay Format : These panels typically employ a mix of binding assays (for receptors and transporters) and functional assays (for enzymes and ion channels).[11]
-
Screening Concentration : A single concentration screen (e.g., 10 µM) is usually sufficient for initial hazard identification.
-
Data Interpretation : Results are typically reported as percent inhibition or activation at the tested concentration. Any significant activity (>50%) warrants further investigation.
Illustrative Data: FPCA Safety Pharmacology Profile (at 10 µM)
| Target | Target Class | % Inhibition |
| hERG | Ion Channel | <10% |
| M1 Muscarinic Receptor | GPCR | 5% |
| Dopamine D2 Receptor | GPCR | <5% |
| CYP3A4 | Enzyme | 15% |
| ... (and so on for the entire panel) |
This table demonstrates a favorable in vitro safety profile for FPCA, with minimal activity against key off-targets.
Phase 2: Cellular Context - Assessing Off-Target Effects in Physiologically Relevant Systems
While biochemical assays are essential for understanding direct molecular interactions, they do not fully recapitulate the complexities of a cellular environment. Cell-based assays are therefore a critical next step to confirm on-target engagement and identify potential off-target effects in a more physiological context.
Target Engagement and Downstream Signaling
To confirm that FPCA inhibits Kinase X in a cellular context, it's important to measure its effect on the downstream signaling pathway.
Experimental Workflow: Cellular Target Engagement
Caption: Workflow for assessing cellular target engagement of FPCA.
Phenotypic Screening and Cytotoxicity
Assessing the cytotoxic effects of FPCA on various cell lines can provide insights into its overall cellular tolerability and potential for off-target liabilities.
Experimental Protocol: Cell Viability Assay
-
Cell Line Panel : Select a diverse panel of cell lines, including those that express high and low levels of Kinase X, as well as cell lines representing different tissue types.
-
Assay Format : Use a standard cell viability assay, such as an MTT or a luminescence-based assay (e.g., CellTiter-Glo®), to measure the metabolic activity of the cells after treatment with FPCA.
-
Dose-Response Analysis : Treat the cell lines with a range of FPCA concentrations to determine the half-maximal effective concentration (EC50) for cytotoxicity.
-
Data Interpretation : Compare the cytotoxic EC50 values with the on-target cellular IC50. A large window between these two values suggests that the observed cytotoxicity is not primarily driven by the inhibition of Kinase X.
Phase 3: Preclinical Safety Assessment - In Vivo and Ex Vivo Approaches
For promising candidates like FPCA, with a clean in vitro and cellular cross-reactivity profile, the final stage of preclinical assessment involves evaluating its effects in whole organisms and on tissue preparations.
Tissue Cross-Reactivity (TCR) Studies
TCR studies are a regulatory requirement for many biologics and are also valuable for small molecules to identify unintended binding to tissue components.[8][9][10] These studies use immunohistochemistry (IHC) to screen for binding of the test compound to a panel of normal human tissues.[9]
Experimental Design: Tissue Cross-Reactivity Workflow
Caption: High-level workflow for tissue cross-reactivity studies.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive cross-reactivity profiling of this compound (FPCA) outlined in this guide provides a multi-faceted approach to de-risking this promising compound. By systematically evaluating its interactions across the kinome, with key safety-related targets, and in cellular and tissue contexts, we can build a high-resolution map of its selectivity. A favorable profile, characterized by high on-target potency and minimal off-target activity, provides strong justification for advancing FPCA into further preclinical and clinical development. Conversely, the early identification of significant off-target liabilities allows for the rational design of improved analogs or the discontinuation of the program, ultimately saving valuable time and resources.
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A Senior Application Scientist's Guide to Benchmarking Novel Anticancer Compounds: The Case of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Abstract
The discovery and development of novel anticancer therapeutics are paramount to advancing oncology. This guide provides a comprehensive framework for the initial in vitro benchmarking of a novel chemical entity, 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, against established anticancer drugs. While this specific molecule is used as a case study, the principles, experimental designs, and detailed protocols are broadly applicable to the preclinical evaluation of any new potential anticancer agent. We will delve into the rationale for selecting appropriate benchmark drugs, provide step-by-step protocols for foundational assays measuring cytotoxicity and elucidating mechanisms of cell death, and offer guidance on data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound preclinical evaluation pipeline.
Introduction: The Rationale for a New Chemical Entity
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a recurring motif in biologically active molecules.[1][2] Recent studies have explored derivatives of this core structure, demonstrating promising anticancer activities in various cancer cell lines, including triple-negative breast cancer, prostate cancer, melanoma, and non-small cell lung cancer.[1][3][4] The incorporation of a fluorine atom, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Several FDA-approved fluorinated drugs have shown significant clinical success in oncology.[1]
Given this background, this compound represents a rational starting point for an anticancer drug discovery program. However, to ascertain its therapeutic potential, a systematic and objective comparison against current standards of care is essential. This process, known as benchmarking, provides the critical context needed to justify further development.[5]
Selecting the Right Benchmarks: A Multi-Mechanistic Approach
A robust benchmarking study requires comparison against well-characterized drugs with diverse mechanisms of action. This approach helps to contextualize the potency and potential mode of action of the novel compound. For this guide, we have selected three widely used and mechanistically distinct anticancer agents:
-
Cisplatin: A platinum-based DNA alkylating agent. It forms intra- and inter-strand DNA crosslinks, which disrupt DNA replication and transcription, ultimately triggering apoptosis.[6][7][8] It is a cornerstone treatment for numerous solid tumors.[6]
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor and DNA intercalator.[9][10][11] This disruption of DNA repair mechanisms leads to double-strand breaks and cell death.[12] It also generates reactive oxygen species, contributing to its cytotoxicity.[9]
-
Paclitaxel (Taxol): A taxane that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for mitotic spindle assembly and chromosome segregation.[13][14][15] This leads to mitotic arrest and subsequent apoptosis.[16][17]
These drugs represent three major classes of cytotoxic chemotherapy: DNA damage, topoisomerase inhibition, and microtubule disruption. Comparing our novel compound to this panel will provide a comprehensive initial assessment of its relative efficacy.
Experimental Framework for Comparative Analysis
A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies. The initial phase aims to answer a fundamental question: Does the compound kill cancer cells, and if so, at what concentration?
Foundational Step: Measuring Cytotoxicity
The first objective is to determine the half-maximal inhibitory concentration (IC50) of the novel compound and the benchmarks across a panel of cancer cell lines. The choice of cell lines should ideally represent different cancer types to assess the breadth of activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Cisplatin, Doxorubicin, Paclitaxel) in the appropriate cell culture medium. Treat the cells with this concentration series for a defined period, typically 48 or 72 hours.[21][22] Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Following the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[23]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the purple formazan crystals.[19][23]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability data against the log of the compound concentration and use non-linear regression to determine the IC50 value.[20]
Data Presentation: Quantitative Cytotoxicity Data
All IC50 values should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical In Vitro Cytotoxicity (IC50 in µM) after 72h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel | Experimental Value | Experimental Value | Experimental Value |
Unveiling the Mechanism: Apoptosis and Cell Cycle Analysis
Once cytotoxic activity is confirmed, the next logical step is to investigate how the compound induces cell death. The two most common fates for cancer cells treated with effective drugs are apoptosis (programmed cell death) and cell cycle arrest.
This flow cytometry-based assay is the gold standard for detecting apoptosis.[24] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[25] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the novel compound and controls at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[26]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[26]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.[25]
Visualization of Experimental Workflow
Delving Deeper: Signaling Pathway Analysis
To understand the molecular drivers of the observed phenotype (e.g., apoptosis), it is crucial to investigate the compound's effect on key intracellular signaling pathways. Western blotting is a powerful technique to detect changes in the expression levels and activation states (e.g., phosphorylation) of specific proteins.[27][28][29]
Step-by-Step Protocol:
-
Cell Lysis: After treatment with the compound, wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[30]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[28]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, p-ERK). This is typically done overnight at 4°C.[30]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]
Hypothetical Signaling Pathway Modulation
Based on the results of the apoptosis assay, one might hypothesize that the novel compound induces apoptosis by modulating the Bcl-2 family of proteins and activating the caspase cascade. A Western blot experiment would be designed to test this hypothesis.
Conclusion and Future Directions
This guide outlines a foundational, yet rigorous, strategy for the initial in vitro benchmarking of a novel compound, this compound. By systematically comparing its cytotoxicity and primary mechanism of cell death against established, mechanistically diverse anticancer drugs, researchers can generate the critical data needed to make informed decisions about the compound's future.
Positive results from this initial screen—such as potent low-micromolar IC50 values and a clear induction of apoptosis—would provide a strong rationale for proceeding to more advanced preclinical studies. These could include broader cell line screening (such as the NCI-60 panel), investigation into other mechanisms like cell cycle arrest, and ultimately, evaluation in in vivo animal models to assess efficacy and toxicity.[5][31] The methodologies and logical framework presented here serve as a robust starting point for any anticancer drug discovery campaign.
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In Vivo Efficacy Validation of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: A Comparative Guide for Preclinical Development
Abstract
This guide provides a comprehensive framework for the in vivo validation of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest within the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives. While specific in vivo data for this exact molecule is not yet prevalent in published literature, its structural motifs suggest potential activity as an anti-inflammatory agent, likely through the inhibition of key enzymatic pathways in the inflammatory cascade. This document outlines a logical, multi-phase validation strategy in established animal models, provides a comparative context against other therapeutic modalities, and offers detailed, field-tested protocols to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting Inflammation
Inflammation is a complex biological response essential for host defense, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A critical mediator in the inflammatory cascade is the enzyme cytosolic phospholipase A2α (cPLA2α), which releases arachidonic acid from membrane phospholipids.[2][3] This step is rate-limiting for the production of pro-inflammatory eicosanoids (prostaglandins and leukotrienes). Therefore, inhibiting cPLA2α presents a compelling therapeutic strategy to attenuate inflammation at an upstream control point.[4]
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been explored for various biological activities, including anticancer and antimicrobial effects.[5][6][7][8] This guide presupposes a similar investigative path for this compound, focusing on its potential as an anti-inflammatory therapeutic by targeting the cPLA2α pathway.
Caption: Proposed inhibitory action on the cPLA2α-mediated inflammatory pathway.
Competitive Landscape and Alternative Modalities
To establish the therapeutic potential of a novel compound, its performance must be contextualized against existing inhibitors and standard-of-care treatments. While direct competitors for this compound are yet to be defined, the broader field of cPLA2α inhibitors and conventional anti-inflammatory drugs provide essential benchmarks.[2][9]
Table 1: Comparison of Anti-Inflammatory Strategies
| Compound/Class | Primary Mechanism of Action | Common In Vivo Models | Known Limitations & Considerations |
|---|---|---|---|
| This compound | Hypothesized cPLA2α Inhibition | To Be Determined (Proposed Herein) | PK/PD profile, specificity, and safety are unknown. |
| Indole-based cPLA2α Inhibitors | Potent and selective cPLA2α inhibition.[9] | Airway / Skin Inflammation, Neuropathic Pain.[9] | Variable blood-brain barrier penetration; requires optimization. |
| NSAIDs (e.g., Indomethacin) | COX-1/COX-2 inhibition, downstream of cPLA2α. | Carrageenan-Induced Paw Edema.[10] | Gastrointestinal and cardiovascular side effects with chronic use.[1] |
| DMARDs (e.g., Methotrexate) | Multifactorial immunosuppression (e.g., folate antagonism).[11][12] | Collagen-Induced Arthritis, Adjuvant-Induced Arthritis.[12][13] | Slow onset of action; requires patient monitoring due to potential toxicity.[11] |
| Biologics (e.g., TNF-α inhibitors) | Neutralization of specific cytokines (e.g., TNF-α).[14] | Human TNF Transgenic Mice, Collagen-Induced Arthritis.[14] | High cost, parenteral administration, risk of immunosuppression. |
A Phased Approach to In Vivo Validation
A rigorous in vivo assessment should follow a logical progression from acute, target-engagement models to more complex, chronic disease models that better reflect human pathology. This phased approach ensures that resources are allocated efficiently and provides a comprehensive efficacy and safety profile.
Caption: A structured workflow for evaluating novel anti-inflammatory compounds.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies to ensure robustness and reproducibility.
Phase 2 Protocol: Carrageenan-Induced Paw Edema in the Rat
Rationale: This model is a cornerstone for screening acute anti-inflammatory activity.[10] The biphasic inflammatory response induced by carrageenan allows for the characterization of a compound's effect on mediators like histamine in the early phase and prostaglandins in the later phase.[15]
Methodology:
-
Animals: Male Wistar rats (180-220g) are acclimatized for at least one week.
-
Grouping (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.).
-
Group 2: Positive Control: Indomethacin (10 mg/kg, p.o.).[10]
-
Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.), with doses informed by MTD studies.
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a digital plethysmometer (V₀).
-
Administer the vehicle, positive control, or test compound orally.
-
After 1 hour, inject 0.1 mL of 1% (w/v) λ-carrageenan in sterile saline into the sub-plantar surface of the right hind paw.[10][16]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the Percentage Inhibition of Edema relative to the vehicle control group.
-
Statistical Analysis: Use a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value < 0.05 is considered significant.
-
Phase 3 Protocol: Collagen-Induced Arthritis (CIA) in the Mouse
Rationale: The CIA model is the gold standard for preclinical evaluation of rheumatoid arthritis therapeutics, as it shares significant immunological and pathological features with the human disease, including synovitis, pannus formation, and joint destruction.[14][18]
Methodology:
-
Animals: Male DBA/1J mice (8-10 weeks old), which are genetically susceptible to CIA.[19][20]
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen (4 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA). Anesthetize mice and administer 0.1 mL of the emulsion intradermally at the base of the tail.[19]
-
Day 21 (Booster Immunization): Prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 0.1 mL booster injection at a different site near the base of the tail.[19][20]
-
-
Treatment Protocol (Prophylactic):
-
Grouping (n=8-10 per group):
-
Group 1: Vehicle Control.
-
Group 2: Positive Control: Methotrexate (1-2 mg/kg, i.p., 3x/week).[12]
-
Groups 3-4: Test Compound (two efficacious doses selected from the acute model).
-
-
Begin daily treatment on Day 21 and continue until study termination (approx. Day 42-49).
-
-
Efficacy Assessment:
-
Clinical Scoring: Starting from Day 21, visually score arthritis in each paw 3 times per week based on a 0-4 scale (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16.[18][20]
-
Paw Thickness: Measure paw thickness using digital calipers as a quantitative measure of inflammation.
-
Histopathology (End of Study): Decalcify, section, and stain joints with H&E and Safranin-O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis (End of Study): Measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
Data Interpretation and Go/No-Go Criteria
Successful translation requires robust and statistically significant efficacy. The data should be benchmarked against the positive controls to determine comparative potency.
Table 2: Efficacy Benchmarks and Interpretation
| Model | Primary Endpoint | Benchmark for Success | Interpretation of a Positive Result |
|---|---|---|---|
| Carrageenan Paw Edema | >50% inhibition of paw edema at peak inflammation (3-4 hrs). | Efficacy comparable to or greater than Indomethacin. | Demonstrates potent acute anti-inflammatory activity, validating target engagement. |
| Collagen-Induced Arthritis | >40% reduction in mean arthritis score vs. vehicle. | Efficacy approaching or exceeding that of Methotrexate. | Suggests disease-modifying potential, not just symptomatic relief. |
| CIA Histopathology | Significant reduction in scores for inflammation, pannus, and bone erosion. | Preservation of joint architecture. | Confirms a protective effect on joint integrity, a key goal in RA treatment. |
A "Go" decision to proceed to more advanced preclinical toxicology and IND-enabling studies would be warranted if the test compound demonstrates dose-dependent efficacy in the CIA model that is statistically significant and clinically meaningful when compared to a standard-of-care agent like methotrexate.
References
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Chondrex, Inc. [Link]
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Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol. [Link]
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Protocol for the induction of arthritis in C57BL/6 mice. PubMed. [Link]
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Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. AMSBIO. [Link]
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats. Chondrex, Inc. [Link]
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VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Targeting Cytosolic Phospholipase A2 alpha (cPLA2α) in Hematological Cancers and Inflammation. Norwegian Research Information Repository. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. NIH. [Link]
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The use of animal models in rheumatoid arthritis research. PMC - NIH. [Link]
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Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]
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SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]
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Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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comparative study of the antimicrobial spectrum of different 5-oxopyrrolidine derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 5-oxopyrrolidine core has garnered significant attention due to its presence in numerous biologically active compounds and its synthetic tractability. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of various 5-oxopyrrolidine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the evaluation of their antimicrobial properties.
The 5-Oxopyrrolidine Scaffold: A Privileged Structure in Antimicrobial Research
The 5-oxopyrrolidine ring, a five-membered lactam, is a versatile scaffold that allows for substitutions at multiple positions, leading to a diverse array of chemical entities with a broad range of biological activities. This structural versatility is key to modulating the antimicrobial spectrum and potency of its derivatives. Investigations into this class of compounds have revealed that modifications at the N-1, C-3, and C-4 positions of the pyrrolidinone ring can significantly influence their activity against Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The antimicrobial efficacy of 5-oxopyrrolidine derivatives is highly dependent on their substitution patterns. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of clinically relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Table 1: Antimicrobial Activity of N-1 Substituted 5-Oxopyrrolidine Derivatives
| Derivative Class | Representative Substituent | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| 1-(Aryl)-5-oxopyrrolidines | 1-(4-acetamidophenyl) | >100 | >100 | >100 | [2] |
| 1-(2,6-diethylphenyl) | 125-500 | 125-500 | >500 | [3] | |
| 1-(2-hydroxyphenyl) | 8 - 128 | >128 | 64 - >128 | [4][5] | |
| 1-(4-hydroxyphenyl) | 62.5 | 125 | 250 | [6] | |
| 1-(2-methyl-5-nitrophenyl) | >125 | >125 | 7.8 | [7] |
Table 2: Antimicrobial Activity of C-3 Substituted 5-Oxopyrrolidine Derivatives
| Derivative Class | Representative Substituent | Staphylococcus aureus (MIC, µg/mL) | Listeria monocytogenes (MIC, µg/mL) | Bacillus cereus (MIC, µg/mL) | Reference |
| 3-Carboxamides | N-(3-sulfamoylphenyl) | >125 | 7.8 | >125 | [7] |
| N-(4-sulfamoylphenyl) | >125 | 7.8 | >125 | [7] | |
| 3-Carbohydrazides | Hydrazone with 5-nitrothiophene | 2 | >100 | >100 | [2][8] |
| Hydrazone with pyrazole | 125 | 31.25 | 31.25 | [3] | |
| Thiosemicarbazide | 250 | 62.5 | 31.25 | [3] | |
| 3-Azoles | Benzimidazole | >250 | 15.62 | >250 | [6] |
| 5-Fluorobenzimidazole | 8 | >128 | >128 | [5] |
Structure-Activity Relationship (SAR) Insights
The data presented above highlights key structure-activity relationships that govern the antimicrobial spectrum of 5-oxopyrrolidine derivatives:
-
N-1 Substitution: The nature of the substituent at the N-1 position is a critical determinant of antimicrobial activity. Aromatic rings, particularly those with specific substitution patterns like hydroxyphenyl and nitrophenyl groups, can enhance potency. For instance, 1-(2-methyl-5-nitrophenyl) derivatives have shown promising activity against P. aeruginosa.[7] In contrast, simple acetamidophenyl substituents often result in inactive compounds.[2]
-
C-3 Substitution: The C-3 position offers a prime site for introducing diverse functionalities that can significantly modulate the antimicrobial spectrum.
-
Hydrazones: The introduction of a hydrazone linkage at the C-3 position, especially with heterocyclic moieties like nitrothiophene, has been shown to impart potent and selective activity against Gram-positive bacteria, particularly multidrug-resistant S. aureus.[2][8]
-
Azoles: The incorporation of azole rings, such as benzimidazole and its fluorinated analogs, can lead to compounds with activity against both Gram-positive bacteria and fungi.[5]
-
Carboxamides: Simple carboxamide derivatives at this position have shown variable activity, with some demonstrating good potency against specific pathogens like L. monocytogenes.[7]
-
The following diagram illustrates the key modification sites on the 5-oxopyrrolidine scaffold and their impact on the antimicrobial spectrum.
Caption: Key modification sites on the 5-oxopyrrolidine scaffold.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reproducibility and validity of antimicrobial screening, standardized protocols are essential. Below are detailed, step-by-step methodologies for two widely used techniques: Broth Microdilution and Agar Disk Diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Workflow Diagram:
Caption: Broth microdilution workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10] Each well should contain 100 µL of the diluted compound.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]
-
Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific microorganism.[10]
-
-
Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method to assess the susceptibility of a bacterium to an antimicrobial agent.[12]
Workflow Diagram:
Caption: Agar disk diffusion workflow.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[2]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[2]
-
-
Application of Disks:
-
Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of the 5-oxopyrrolidine derivative.
-
Aseptically place the disks on the inoculated agar surface using sterile forceps. Gently press each disk to ensure complete contact with the agar.[3]
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[4]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11] The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Conclusion and Future Directions
The 5-oxopyrrolidine scaffold represents a promising starting point for the development of novel antimicrobial agents. This guide has provided a comparative overview of the antimicrobial spectra of various derivatives, highlighting the crucial role of substitutions at the N-1 and C-3 positions in defining their activity. The provided experimental protocols offer a standardized framework for the in-house evaluation of new chemical entities.
Future research in this area should focus on:
-
Exploring a wider chemical space: Synthesizing and screening a broader range of derivatives with diverse substitutions at all positions of the pyrrolidinone ring.
-
Elucidating mechanisms of action: Investigating how these compounds exert their antimicrobial effects to identify novel cellular targets.
-
In vivo efficacy and toxicity studies: Advancing the most promising candidates from in vitro screening to preclinical animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights from structure-activity relationship studies and employing robust screening methodologies, the scientific community can continue to unlock the full potential of 5-oxopyrrolidine derivatives in the fight against antimicrobial resistance.
References
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Safety Operating Guide
1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid proper disposal procedures
An authoritative guide to the safe and compliant disposal of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, designed for professionals in research and drug development. This document provides a comprehensive, step-by-step framework for managing this compound as hazardous laboratory waste, from initial handling to final disposition.
Introduction: Beyond Synthesis - The Critical Lifecycle of a Research Chemical
In the pursuit of scientific advancement, the lifecycle of a chemical intermediate like this compound does not end upon the completion of a reaction. Its journey concludes with safe, responsible, and compliant disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.[1] This guide serves as a detailed operational plan, providing researchers, scientists, and drug development professionals with the essential information to manage the disposal of this compound with confidence and precision. As your partner in the laboratory, we believe that providing this knowledge is fundamental to ensuring a safe and sustainable research environment.
Compound Profile & Hazard Assessment
This compound (CAS No. 566154-63-0) is a fluorinated heterocyclic compound.[2] A comprehensive hazard assessment is the first step in any disposal protocol. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not readily found, a conservative approach based on its structural motifs is required.
-
Fluorophenyl Group: The carbon-fluorine bond is exceptionally strong, which can make the compound persistent.[3] Thermal decomposition requires high temperatures and can release hazardous substances like hydrogen fluoride.[4] Therefore, all waste containing fluorinated compounds must be segregated and clearly labeled for specialized disposal.[5]
-
Pyrrolidinone Core: The pyrrolidinone structure is a lactam. Upon heating or combustion, related compounds are known to decompose and produce toxic fumes, including nitrogen oxides.[6][7]
-
Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties to the molecule.
Guiding Principles: Regulatory & Safety Framework
The management of laboratory chemical waste is strictly regulated. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] Laboratories are considered hazardous waste generators and must adhere to specific requirements for waste identification, accumulation, storage, and disposal.[10]
Key principles include:
-
Waste Minimization: Generate the smallest possible quantity of waste.
-
Segregation: Never mix incompatible waste streams.[5]
-
Containment: Use appropriate, chemically compatible, and properly sealed containers.[11][12]
-
Labeling: All waste containers must be accurately and clearly labeled.[11]
-
Chain of Custody: Document waste from generation to final disposal.[10]
Disposal Protocol: A Step-by-Step Operational Plan
This protocol provides a direct, procedural workflow for the safe disposal of this compound.
Part 1: Pre-Disposal Handling & PPE
Before handling the waste material, the importance of appropriate Personal Protective Equipment (PPE) cannot be overstated.
-
Consult Internal Documentation: Always refer to your institution's specific Chemical Hygiene Plan and standard operating procedures (SOPs) first.
-
Assemble PPE: Based on the hazards of analogous compounds, the minimum required PPE includes:
Part 2: Waste Accumulation & Storage
This phase covers the collection of the compound as waste within the laboratory, known as a Satellite Accumulation Area (SAA).[11][12]
-
Select a Waste Container:
-
Label the Container:
-
Affix your institution's hazardous waste tag to the container before adding any waste.[12]
-
The label must clearly state:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Avoid abbreviations or formulas.
-
The specific hazards associated with the waste (e.g., "Irritant," "Toxic").
-
The date waste was first added to the container.
-
-
-
Accumulate the Waste:
-
Place the solid waste directly into the labeled container.
-
Crucially, do not mix this waste with any other chemicals , such as solvents or other solids, unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[5]
-
Keep the container closed at all times except when adding waste.[11] Evaporation is not an acceptable method of disposal.[13]
-
-
Store the Container in the SAA:
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12][13]
-
Part 3: Final Disposal Logistics
-
Request a Pickup: Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department.[12]
-
Prepare for Transport: Ensure the container cap is tightly sealed and the exterior is clean and free of contamination.
-
Documentation: Your EHS department will handle the final manifest and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). Retain any copies of the paperwork provided to you for your laboratory's records.
The following diagram illustrates the decision-making and operational flow for this disposal process.
Caption: Procedural workflow for the disposal of this compound.
Trustworthiness & Self-Validation
This protocol is a self-validating system because it is built on a conservative assessment of risk and aligns with established federal and institutional guidelines. By treating the compound as hazardous waste, segregating it, and using a licensed disposal service, you are ensuring the highest level of safety and compliance. Regular consultation with your EHS department and adherence to your site-specific Chemical Hygiene Plan are critical checkpoints that validate this process.
References
- Daniels Health. (2025).
- Benchchem. (2025).
- American Chemical Society. (n.d.).
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: 1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxylic acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency (EPA). (2024).
- Sigma-Aldrich. (n.d.). This compound.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- ILO and WHO. (2021). ICSC 0562 - PYRROLIDONE.
- National Institutes of Health (NIH). (n.d.). 2-Pyrrolidone.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- ChemicalBook. (n.d.). 566154-63-0(this compound) Product Description.
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Mastering Safety: A Researcher's Guide to Handling 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
For the dedicated researcher, scientist, or drug development professional, the novel molecule 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 566154-63-0) represents a gateway to potential discovery. However, realizing this potential hinges on a foundation of rigorous safety protocols. This guide provides essential, in-depth guidance on the requisite personal protective equipment (PPE) and handling procedures for this compound. Our approach moves beyond a simple checklist, delving into the scientific rationale behind each recommendation to empower you with the knowledge to work safely and effectively.
Hazard Assessment: A Logic-Driven Approach
-
The Carboxylic Acid Moiety: Carboxylic acids are well-understood to be skin and eye irritants, with the potential for causing more severe damage depending on their concentration and pKa.[1]
-
The 5-Oxopyrrolidine Core: The parent compound, 5-Oxopyrrolidine-3-carboxylic acid, is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2]
-
The Fluorophenyl Group: The introduction of a fluorinated aromatic ring warrants caution. Organofluorine compounds can exhibit unique toxicological profiles, and upon combustion or decomposition, can release hazardous substances like hydrogen fluoride (HF).[3][4]
Based on this structural deconstruction, we must operate under the assumption that this compound is, at a minimum, harmful if swallowed or inhaled, a skin irritant, and a serious eye irritant.
The Hierarchy of Controls: Beyond PPE
Before detailing specific PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.
-
Engineering Controls: All handling of this solid compound must take place in a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains dust and potential vapors, protecting the user and the laboratory environment. Ensure the sash is lowered to the appropriate height during all manipulations.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for handling this chemical. All personnel must be trained on this SOP before commencing work. Never work alone when handling hazardous materials.[1]
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory for all procedures involving this compound. Each component is selected to counteract the specific hazards identified in our assessment.
| Hazard Category | Identified Risk | Recommended Personal Protective Equipment (PPE) | Rationale |
| Eye & Face Contact | Causes serious eye irritation.[2] | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield is required when handling larger quantities (>10g) or when there is a significant risk of splashing. | Goggles provide a complete seal around the eyes, protecting from dust and splashes. Standard safety glasses are insufficient. A face shield offers a secondary layer of protection for the entire face.[6] |
| Skin Contact | Causes skin irritation.[2] Potential for unknown dermal toxicity from the fluorophenyl group. | A fully-buttoned, flame-resistant lab coat. Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection.[7] | The lab coat protects underlying clothing and skin. Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[7] Gloves must be inspected for defects before each use and changed immediately upon contamination. |
| Inhalation | May cause respiratory irritation.[2] Inhalation of fine powder is a primary exposure route. | A NIOSH-approved respirator may be required if engineering controls are insufficient to maintain exposure below permissible limits.[8] All work should be conducted within a chemical fume hood to minimize inhalation risk. | While the fume hood is the primary control, respiratory protection should be available. The need for a respirator must be determined by a formal hazard assessment by your institution's Environmental Health & Safety (EHS) department. |
| General Attire | N/A | Full-length pants and fully enclosed, chemical-resistant shoes. | This is a baseline requirement for any laboratory work to protect against accidental spills and exposures.[1][6] |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict workflow is critical for minimizing exposure. The following protocol outlines the key steps for safely handling the compound.
Caption: Workflow for Safe Handling of this compound.
Disposal and Decontamination Plan
Proper disposal is a critical and regulated aspect of the chemical lifecycle.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[9] Do not mix this waste with general laboratory trash.
-
Disposal of Fluorinated Compounds: Due to the stable carbon-fluorine bond, fluorinated organic compounds require special disposal considerations.[10] Incineration at high temperatures in a facility equipped with scrubbers for acidic gases like hydrogen fluoride is a common and effective method.[4][10] Alternatively, disposal in a designated hazardous waste landfill may be an option.[10] Never dispose of this compound down the drain or in regular trash. Always adhere to your institution's and local regulations for chemical waste disposal.
-
Decontamination: For minor spills within the fume hood, use an absorbent material compatible with the chemical. Collect the absorbed material into a sealed container for proper waste disposal.[11] Clean the affected area thoroughly. For any skin contact, immediately flush the area with copious amounts of water for at least 15 minutes and seek medical attention.[9] For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]
By integrating these principles of hazard assessment, engineering controls, and meticulous PPE usage into your daily workflow, you can confidently and safely explore the scientific potential of this compound.
References
- 1. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 2. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. theic2.org [theic2.org]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
